Product packaging for Nerinetide(Cat. No.:CAS No. 500992-11-0)

Nerinetide

Numéro de catalogue: B612301
Numéro CAS: 500992-11-0
Poids moléculaire: 2518.9 g/mol
Clé InChI: XWQVQFBTSBCKLI-FKXNDIMNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Na 1 is under investigation in clinical trial NCT00728182 (Evaluating Neuroprotection in Aneurysm Coiling Therapy).
NERINETIDE is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
a synthetic peptide consisting of the C-terminal 9 amino acids of the NR2B subunit of the NMDA receptor fused to the cell membrane protein transduction domain of the HIV-1-Tat protein

Structure

2D Structure

Chemical Structure Depiction
molecular formula C105H188N42O30 B612301 Nerinetide CAS No. 500992-11-0

Propriétés

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQVQFBTSBCKLI-FKXNDIMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H188N42O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500992-11-0
Record name Nerinetide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Na-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Nerinetide as a Neuroprotective Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerinetide (NA-1) is a pioneering neuroprotective agent designed to mitigate the deleterious effects of acute ischemic stroke (AIS). As an eicosapeptide, its mechanism of action is highly specific, targeting the excitotoxic cascade initiated by cerebral ischemia. Unlike many neuroprotective candidates that have failed in clinical trials, this compound has demonstrated a conditional efficacy, providing a crucial learning opportunity and a potential therapeutic avenue in specific patient populations. This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its core mechanisms and trial workflows. A key finding is the critical drug-drug interaction with alteplase (tPA), which has informed the design of subsequent clinical trials and is a central theme of this document.

Core Mechanism of Action

This compound functions by disrupting a key protein-protein interaction in the postsynaptic density of neurons.[1] During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs).[2] This triggers a cascade of neurotoxic events. This compound intervenes by inhibiting the coupling of the Postsynaptic Density Protein-95 (PSD-95) to the NMDAR.[2]

PSD-95 acts as a scaffolding protein, linking the NMDAR to neuronal nitric oxide synthase (nNOS).[2] This linkage is critical for the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death.[2] By preventing the NMDAR/PSD-95 interaction, this compound effectively uncouples NMDAR activation from nNOS-mediated neurotoxicity without interfering with the receptor's essential ion channel functions.[3]

Signaling Pathway

The following diagram illustrates the excitotoxic signaling cascade in an ischemic neuron and the specific point of intervention for this compound.

Nerinetide_MOA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_release Excess Glutamate Release (Ischemia) NMDAR NMDAR Activation Glutamate_release->NMDAR Binds to PSD95 PSD-95 NMDAR->PSD95 Couples with nNOS nNOS PSD95->nNOS Activates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes Neurotoxicity Excitotoxicity & Neuronal Death NO_Production->Neurotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Coupling

This compound's Mechanism of Action

Preclinical Evidence

This compound demonstrated significant neuroprotective effects in multiple preclinical models of ischemic stroke, including rodents and non-human primates.[3] These studies were foundational for its progression into clinical trials.

Key Preclinical Findings

A pivotal dose-translation study in a mouse model of transient middle cerebral artery occlusion (tMCAO) reported a significant reduction in infarct volume of approximately 25% with a rat-equivalent dose of 10 nmol/g.[4] Studies in gyrencephalic non-human primates also showed that this compound treatment reduced infarct volumes and slowed the rate of infarct growth.[5]

However, it is important to note that a subsequent preclinical replication study was unable to reproduce the positive findings of infarct volume reduction in a mouse tMCAO model under similar experimental conditions.[4]

Preclinical Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used preclinical model to simulate ischemic stroke and reperfusion. The following provides a generalized methodology based on common practices.

  • Animal Model: Male mice (e.g., C57BL/6, 10-12 weeks old) are commonly used.[4][6]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% induction, 1.25-2% maintenance) in a mixture of N₂O:O₂.[7]

  • Physiological Monitoring: Core body temperature is maintained at 36.5-37.2°C using a heating pad and rectal probe.[4][7] Regional cerebral blood flow (rCBF) is monitored using Laser Doppler Flowmetry (LDF) to confirm successful occlusion and reperfusion.[4]

  • Occlusion Procedure (Intraluminal Suture Method):

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A standardized monofilament suture (e.g., silicone-coated) is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

    • Successful occlusion is confirmed by a sharp drop in rCBF (>80%).

  • Ischemia Duration: The suture remains in place for a defined period, typically ranging from 30 to 90 minutes.[4][6]

  • Reperfusion: The filament is withdrawn to allow blood flow to be restored to the MCA territory, which is confirmed by LDF.

  • Drug Administration: this compound (e.g., 10 nmol/g) or a vehicle control is administered intravenously, often at the beginning of recanalization.[4]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Functional deficits are assessed at 24 hours post-stroke using standardized scoring systems.

    • Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[4]

Clinical Development and Efficacy

This compound has undergone extensive clinical investigation, most notably in the Phase 3 ESCAPE-NA1 trial. The results have been complex, highlighting a critical interaction with the standard-of-care thrombolytic agent, alteplase.

Pharmacokinetics and Drug Interaction

This compound is characterized by a very short plasma half-life of less than 10 minutes.[3] A critical finding from the ESCAPE-NA1 trial was the interaction with alteplase (tPA). Alteplase activates plasmin, a protease that degrades this compound.[3] In patients who received both alteplase and this compound, the plasma concentrations of this compound were reduced by approximately 60-70% compared to those who did not receive alteplase, rendering the drug subtherapeutic.[3][9]

ParameterValue / DescriptionCitation
Half-life (t½) < 10 minutes[3]
Time to Max Conc. (tₘₐₓ) ~10 minutes[3]
Drug Interaction Degraded by plasmin, which is activated by alteplase (tPA).[3]
Plasma Level Impact ~60-70% reduction in plasma concentration when co-administered with alteplase.[3][9]
Phase 2: The ENACT Trial

The ENACT trial was a randomized, double-blind, placebo-controlled Phase 2 study that evaluated this compound in patients experiencing iatrogenic stroke following endovascular aneurysm repair. The trial demonstrated that this compound was safe and effective in reducing the volume of brain infarction.[2][3] This positive result was a key justification for initiating the larger Phase 3 program.[3]

Phase 3: The ESCAPE-NA1 Trial

The ESCAPE-NA1 trial was a large, multicenter, randomized, double-blind, placebo-controlled study involving 1,105 patients with AIS due to a large vessel occlusion who were candidates for endovascular thrombectomy (EVT).[10]

Overall Results: In the full trial population, this compound did not demonstrate a statistically significant improvement in the primary outcome—a favorable functional outcome (modified Rankin Scale [mRS] score of 0-2) at 90 days—compared to placebo.[10]

Subgroup Analysis (No Alteplase): A prespecified subgroup analysis of patients who did not receive alteplase yielded significantly different results. In this cohort, this compound treatment was associated with:

  • Improved functional outcomes.[10]

  • Reduced mortality.[10]

  • Smaller final infarct volumes.[1]

Outcome (mRS 0-2 at 90 days)This compoundPlaceboAdjusted Risk Ratio (95% CI)Citation
Overall Population 61.4% (337/549)59.2% (329/556)1.04 (0.96-1.14)[10]
No Alteplase Subgroup 59.3% (130/219)49.8% (113/227)1.18 (1.01-1.38)[3]
Secondary Outcomes (No Alteplase Subgroup)This compoundPlaceboHazard Ratio / DifferenceCitation
Mortality at 90 days 12.8%20.3%HR 0.56 (0.35-0.95)[10][11]
Median Final Infarct Volume 26.7 mL39.2 mL12.5 mL reduction[1][2]
Median Infarct Growth (24h) 19.6 mL34.9 mL15.3 mL reduction (p=0.008)[12]
Subsequent Trials: FRONTIER and ESCAPE-NEXT

The findings from ESCAPE-NA1 prompted further investigation in patient populations not receiving alteplase.

  • FRONTIER (Phase 2): This trial investigated the pre-hospital administration of this compound by paramedics. While the primary outcome was neutral, subgroup analyses suggested a large treatment effect when administered very early (median 64 minutes from symptom onset) to patients who went on to receive reperfusion therapy (aOR 1.84, 95% CI 1.03-3.28).

  • ESCAPE-NEXT (Phase 3): This trial was designed to confirm the benefit of this compound in patients undergoing EVT without alteplase. The trial did not meet its primary endpoint. However, a post-hoc meta-analysis combining data from ESCAPE-NA1, ESCAPE-NEXT, and FRONTIER found that for patients treated within 3 hours of stroke onset and selected for reperfusion, this compound was associated with a clinically significant benefit (aOR 1.48, 95% CI 1.07-2.06).[10]

Clinical Trial Experimental Protocol: ESCAPE-NA1

The following outlines the core methodology of the pivotal ESCAPE-NA1 trial.

Study Design & Population
  • Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Population: 1,105 patients with acute ischemic stroke due to a large vessel occlusion (intracranial internal carotid artery or M1-MCA).[10]

  • Key Inclusion Criteria:

    • Endovascular thrombectomy planned.[10]

    • Treatment within 12 hours from last known normal.[10]

    • Baseline NIHSS score > 5.

    • Pre-stroke functional independence (Barthel Index > 90).

  • Stratification: Patients were stratified by intravenous alteplase use and the intended first-choice endovascular device.[3]

Intervention
  • Treatment Arm: A single intravenous dose of this compound (2.6 mg/kg, up to a maximum of 270 mg) administered over 10 minutes.

  • Control Arm: Saline placebo.

  • Timing: The study drug was administered as soon as possible after randomization and before arterial access closure for the thrombectomy.[10]

Outcome Measures
  • Primary Outcome: Favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0-2.[10]

  • Secondary Outcomes: Included mortality at 90 days, changes in NIH Stroke Scale score, and functional independence (Barthel Index ≥95).[2]

  • Imaging Outcome: Final infarct volume was assessed on 24-hour follow-up imaging (CT or MRI).[12]

Experimental Workflow: ESCAPE-NA1

The diagram below visualizes the patient journey and key decision points within the ESCAPE-NA1 trial protocol.

ESCAPE_NA1_Workflow Patient Patient with AIS (LVO, <12h onset) Eligibility Eligibility Screening (Inclusion/Exclusion Criteria) Patient->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Stratification Stratification: 1. Alteplase Use 2. Device Choice Randomization->Stratification NerinetideArm Administer this compound (2.6 mg/kg IV) Randomization->NerinetideArm Arm A PlaceboArm Administer Placebo (Saline IV) Randomization->PlaceboArm Arm B Thrombectomy Endovascular Thrombectomy (EVT) (Both Arms) NerinetideArm->Thrombectomy PlaceboArm->Thrombectomy FollowUp24h 24h Follow-up (Imaging for Infarct Volume) Thrombectomy->FollowUp24h FollowUp90d 90-day Follow-up FollowUp24h->FollowUp90d PrimaryOutcome Primary Outcome Assessment (mRS 0-2) FollowUp90d->PrimaryOutcome SecondaryOutcomes Secondary Outcome Assessment (Mortality, NIHSS, etc.) FollowUp90d->SecondaryOutcomes

References

Preclinical research on Nerinetide for stroke

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical research on Nerinetide (NA-1), a neuroprotective agent developed for the treatment of acute ischemic stroke. It is intended for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, key preclinical efficacy data, and the experimental protocols used in its evaluation.

Introduction to this compound

This compound is a 20-amino-acid peptide (eicosapeptide) designed to mitigate the excitotoxic cascade that causes neuronal death following an ischemic stroke.[1][2] Developed by NoNO Inc., its therapeutic strategy is to uncouple neurotoxic signaling pathways without blocking essential neuronal functions.[3] The primary molecular target of this compound is the postsynaptic density protein-95 (PSD-95), a critical scaffolding protein in excitatory synapses.[2][4] By targeting PSD-95, this compound aims to enhance the brain's resilience to the ischemic insult.[3]

Mechanism of Action: Uncoupling Excitotoxicity

During an ischemic stroke, the loss of blood flow leads to excessive release of the neurotransmitter glutamate.[5] This triggers the over-activation of N-methyl-D-aspartate receptors (NMDARs), causing a massive influx of calcium (Ca2+) into the neuron.[5] The scaffolding protein PSD-95 physically links the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS).[1][4] This proximity allows the incoming Ca2+ to efficiently activate nNOS, leading to the production of excessive nitric oxide (NO) and other free radicals, which are highly toxic to the neuron.[4][6]

This compound functions by specifically disrupting the interaction between PSD-95 and the NMDAR.[7][8] It competitively binds to PSD-95, displacing nNOS from the NMDAR complex.[5] This action is highly specific: it prevents the downstream production of neurotoxic NO without interfering with the fundamental physiological functions of the NMDAR, such as Ca2+ signaling.[4] This targeted uncoupling of the excitotoxic pathway is the core of this compound's neuroprotective mechanism.[1]

G This compound binds PSD-95, uncoupling it from nNOS cluster_0 Ischemic Cascade cluster_1 PSD-95 Mediated Neurotoxicity cluster_2 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx PSD95 PSD-95 Scaffold Ca_Influx->PSD95 Activates nNOS via nNOS nNOS PSD95->nNOS couples to NO ↑ Nitric Oxide (NO) nNOS->NO produces Death Neuronal Death NO->Death This compound This compound (NA-1) This compound->Block

Caption: this compound's mechanism of action in the excitotoxic cascade.

Preclinical Efficacy Data

This compound has been evaluated in multiple preclinical models of stroke, including rodents and non-human primates.[2][9] Early studies demonstrated significant neuroprotective effects. However, subsequent replication studies have produced conflicting results, highlighting the complexities of preclinical translation.

Animal ModelOcclusion TimeThis compound DoseAdministration TimingKey FindingsReference
Mouse (tMCAO)30 or 60 min10 nmol/g (IV)At reperfusionOriginal dose-translation study reported a ~25% reduction in infarct volume.[9]
Non-human PrimateNot SpecifiedNot SpecifiedNot SpecifiedDemonstrated protection of nerve tissue and function against ischemia/reperfusion injury.[4]
Mouse (tMCAO)30 or 60 min10 nmol/g (IV)At reperfusionReplication study found no significant difference in infarct volume or neurological scores compared to vehicle.[9][10]

Experimental Protocols

The most common animal model used to assess this compound's efficacy is the transient Middle Cerebral Artery Occlusion (tMCAO) model, which simulates the ischemia-reperfusion injury seen in human stroke.

tMCAO Surgical Procedure

A standardized protocol for the tMCAO model in mice is as follows:

  • Anesthesia: Male C57BL/6 mice (12 weeks old) are anesthetized, typically with 2% isoflurane delivered via an inhalation mask.[9]

  • Temperature Control: Body temperature is rigorously maintained at 36.5°C throughout the procedure to prevent hypothermia-related artifacts.[9]

  • Occlusion: The middle cerebral artery is occluded using an intraluminal filament.

  • Blood Flow Monitoring: Cerebral blood flow is monitored using Laser Doppler Flowmetry (LDF) to confirm successful occlusion (a sharp drop in flow) and subsequent reperfusion (restoration of flow) after the filament is withdrawn.[9] The occlusion period is typically set for 30 or 60 minutes.[9][10]

Drug Administration and Outcome Measures
  • Administration: this compound (e.g., 10 nmol/g) or a vehicle control is administered as a single intravenous bolus (e.g., 200 µL via the penile vein) at the onset of reperfusion.[9][10]

  • Neurological Assessment: At 24 hours post-stroke, mice undergo neurological scoring to assess functional deficits.[9]

  • Infarct Volume Measurement: Following neurological scoring, the animals are euthanized, and the brains are harvested. The brains are sliced into 2-mm thick coronal sections and stained with 2,3,5-triphenyl-tetrazolium chloride (TTC).[9] TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white), allowing for quantitative measurement of the infarct volume.[10]

G cluster_0 Ischemia Induction cluster_1 Treatment & Reperfusion cluster_2 24h Outcome Analysis Induction Anesthetize Mouse & Induce tMCAO LDF_Occlusion Verify Occlusion (LDF Monitoring) Induction->LDF_Occlusion Reperfusion Withdraw Filament (Start Reperfusion) LDF_Occlusion->Reperfusion Treatment Administer this compound or Vehicle (IV) Reperfusion->Treatment Neuro_Score Neurological Scoring Treatment->Neuro_Score 24 hours Harvest Harvest Brain Neuro_Score->Harvest TTC TTC Staining Harvest->TTC Analysis Infarct Volume Analysis TTC->Analysis

Caption: Standard experimental workflow for preclinical this compound testing.

Translational Considerations: The Alteplase Interaction

A critical finding that emerged during clinical development was a significant drug-drug interaction between this compound and alteplase (tPA), a common thrombolytic agent.[5] this compound is a peptide and is susceptible to cleavage and inactivation by plasmin, a protease that is generated from plasminogen by alteplase.[2][11]

This interaction significantly reduces the bioavailability and efficacy of this compound when administered after alteplase.[6] In the ESCAPE-NA1 clinical trial, a treatment benefit was observed only in the prespecified subgroup of patients who did not receive alteplase.[5][12] This has led to the development of next-generation, protease-resistant versions of this compound, for example, by substituting cleavage-prone L-amino acids with their D-enantiomer forms.[1][11]

G Logical pathway of the Alteplase-Nerinetide interaction. Alteplase Alteplase (tPA) Plasmin Plasmin Alteplase->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Inactive Inactive Fragments Plasmin->Inactive cleaves This compound This compound This compound->Inactive Effect Neuroprotective Effect This compound->Effect Inactive->Effect

Caption: Drug-drug interaction between Alteplase and this compound.

References

An In-depth Technical Guide to the Discovery and Development of Nerinetide (NA-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerinetide (also known as NA-1) is a novel neuroprotective agent developed for the treatment of acute ischemic stroke. It is a peptide-based drug designed to mitigate the downstream effects of excitotoxicity, a key pathological process in stroke-induced neuronal death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the experimental data and methodologies that have defined its trajectory. Quantitative data from key preclinical and clinical studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this promising therapeutic agent.

Introduction: The Rationale for a PSD-95 Inhibitor

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death. A central mechanism in this cascade is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) by the excitatory neurotransmitter glutamate. This overactivation leads to an excessive influx of calcium ions (Ca2+), which in turn activates various downstream signaling pathways culminating in the production of neurotoxic molecules and apoptosis.

The postsynaptic density protein 95 (PSD-95) is a scaffolding protein that plays a critical role in anchoring NMDARs to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS). The formation of an NMDAR/PSD-95/nNOS complex is a key step in the excitotoxic cascade, as it facilitates the Ca2+-dependent activation of nNOS and the subsequent production of nitric oxide (NO), a potent neurotoxin at high concentrations.

This compound was developed based on the hypothesis that disrupting the interaction between PSD-95 and the NMDAR could uncouple the receptor from its downstream neurotoxic signaling pathways without interfering with its normal physiological functions. This targeted approach offers a potential therapeutic advantage over broad NMDAR antagonists, which have been associated with significant side effects.

Discovery and Preclinical Development

The development of this compound originated from research in the 1990s focusing on the molecular mechanisms of neuronal cell death in stroke. The discovery that PSD-95 is a key mediator of stroke damage in 1999 led to the development of a molecule that could block this protein's interactions.[1] By 2002, the first iteration of what would become this compound was shown to reduce stroke damage in preclinical models.[1]

Preclinical Efficacy in Animal Models

This compound has demonstrated neuroprotective effects in various preclinical models of ischemic stroke, including rodent and non-human primate models.[2][3] The most commonly used preclinical model is the transient middle cerebral artery occlusion (tMCAO) model, which mimics the ischemia-reperfusion injury seen in human stroke.

SpeciesModelThis compound DoseKey FindingsReference
MousetMCAO (30 or 60 min)10 nmol/gA replication study did not find a significant reduction in infarct volume.[2]
RattMCAO3 nmol/gSignificantly reduced infarct volume and improved neurobehavioral outcome, even when administered 3 hours after injury.
Cynomolgus MacaqueMCAO2.6 mg/kgAdministered 3 hours after MCAO onset, significantly reduced infarct size and improved neurological function.[4]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The following is a detailed protocol for inducing transient focal cerebral ischemia in mice, a common model for evaluating the efficacy of neuroprotective agents like this compound.

  • Animal Preparation:

    • Male C57BL/6 mice (12 weeks old) are anesthetized with 2% isoflurane.[2]

    • Body temperature is maintained at 36.5°C throughout the surgical procedure using a heating pad.[2]

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and a loose suture is placed around the CCA.

    • A small incision is made in the ECA, and a silicon-coated 6-0 nylon monofilament is introduced.

    • The monofilament is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion. Occlusion is confirmed by a significant drop in cerebral blood flow (CBF) as measured by laser Doppler flowmetry.[2][5]

  • Ischemia and Reperfusion:

    • The filament is left in place for a predetermined duration (e.g., 30 or 60 minutes) to induce ischemia.[2][5]

    • For reperfusion, the monofilament is withdrawn.

  • Drug Administration:

    • This compound or a vehicle control is administered intravenously at a specified dose (e.g., 10 nmol/g) at the beginning of reperfusion.[2]

  • Neurological Assessment:

    • Neurological deficits are assessed at 24 hours post-stroke using a standardized scoring system (e.g., Bederson score, modified Neurological Severity Score).[6][7][8][9][10]

    • Bederson Score (0-3): 0 = no deficit; 1 = forelimb flexion; 2 = circling; 3 = leaning to one side.[6]

    • Modified Neurological Severity Score (mNSS): A composite score (0-18) evaluating motor, sensory, balance, and reflex functions.[7][9]

  • Infarct Volume Measurement:

    • At 24 hours post-stroke, brains are harvested and sectioned.

    • Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[11][12]

    • The infarct volume is quantified using image analysis software.[10]

Mechanism of Action: Uncoupling Excitotoxic Signaling

This compound is a peptide composed of the HIV-1 Tat protein transduction domain fused to the C-terminal nine amino acids of the NMDA receptor subunit GluN2B. This design allows this compound to cross the blood-brain barrier and enter neurons.

Inside the neuron, this compound competitively inhibits the binding of PSD-95 to the NMDAR, thereby disrupting the formation of the NMDAR/PSD-95/nNOS complex.[3] This uncoupling prevents the downstream activation of nNOS and the subsequent production of neurotoxic levels of nitric oxide, without affecting the normal ion channel function of the NMDAR.[13]

Signaling Pathway

The following diagram illustrates the excitotoxic signaling pathway in ischemic stroke and the mechanism of action of this compound.

Nerinetide_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Ischemia-induced release PSD95 PSD-95 NMDAR->PSD95 Binds to GluN2B subunit CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates nNOS nNOS PSD95->nNOS Scaffolds NO Nitric Oxide (NO) nNOS->NO Produces SynGAP SynGAP CaMKII->SynGAP Phosphorylates Neurotoxicity Neuronal Death NO->Neurotoxicity Leads to This compound This compound This compound->PSD95 Competitively inhibits NMDAR binding

Caption: this compound's mechanism of action in the excitotoxic cascade.

Experimental Protocol: Co-immunoprecipitation of PSD-95 and nNOS

This protocol is used to demonstrate the interaction between PSD-95 and nNOS and how this compound can disrupt this interaction.

  • Cell/Tissue Lysis:

    • Cells or brain tissue are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[14]

  • Pre-clearing the Lysate:

    • The lysate is incubated with protein A/G agarose beads to remove proteins that non-specifically bind to the beads.[15]

  • Immunoprecipitation:

    • The pre-cleared lysate is incubated with an antibody specific for PSD-95 overnight at 4°C.[16]

    • Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[14]

  • Elution and Western Blotting:

    • The bound proteins are eluted from the beads using a sample buffer and separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with antibodies against PSD-95 and nNOS to detect the co-immunoprecipitated proteins.[16]

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This assay quantifies the activity of nNOS and can be used to assess the inhibitory effect of this compound.

  • Sample Preparation:

    • Tissue or cell homogenates are prepared in a suitable buffer.

  • NOS Reaction:

    • The sample is incubated with a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other cofactors.[1]

    • In the presence of active NOS, L-arginine is converted to L-citrulline and nitric oxide (NO).

  • NO Detection:

    • The produced NO is rapidly oxidized to nitrite and nitrate.

    • Nitrate is first converted to nitrite using nitrate reductase.

    • The total nitrite concentration is then measured using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically at ~540 nm.[1][17]

Clinical Development and Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy in patients with acute ischemic stroke.

Key Clinical Trials
  • ENACT (NCT00728182): A Phase 2 trial that assessed the safety and efficacy of this compound in patients with iatrogenic stroke following endovascular aneurysm repair. The trial showed that this compound was safe and reduced the number of ischemic infarcts.[5]

  • ESCAPE-NA1 (NCT02930018): A Phase 3 trial that investigated this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy. The overall results did not show a significant benefit of this compound over placebo.[18] However, a pre-specified subgroup analysis revealed a significant benefit in patients who did not receive alteplase (a thrombolytic drug).[18][19][20]

  • FRONTIER (NCT02315443): A Phase 2 trial that evaluated the administration of this compound by paramedics in the pre-hospital setting within 3 hours of stroke onset.[21]

  • ESCAPE-NEXT (NCT04462536): A Phase 3 trial designed to confirm the efficacy of this compound in patients undergoing endovascular thrombectomy who are not treated with alteplase. The trial yielded neutral results.[22]

OutcomeOverall Population (this compound vs. Placebo)No Alteplase Subgroup (this compound vs. Placebo)Reference
Primary Outcome (mRS 0-2 at 90 days) 61.4% vs. 59.2% (aRR 1.04, 95% CI 0.96-1.14)59.3% vs. 49.8% (aRR 1.18, 95% CI 1.01-1.38)[18][19][20][23]
Mortality at 90 days 12.2% vs. 14.4%Hazard Ratio 0.56 (95% CI 0.35-0.95)[23]
Final Infarct Volume No significant differenceSmaller in this compound group (adjusted β -0.35, 95% CI -0.67 to -0.02)[4][24]

aRR: adjusted Risk Ratio

OutcomeThis compound GroupPlacebo GroupAdjusted Incidence Rate Ratio (95% CI)
Number of new ischemic infarcts (DWI)FewerMore0.53 (0.38-0.74)
Number of new ischemic infarcts (FLAIR)FewerMore0.59 (0.42-0.83)

DWI: Diffusion-Weighted Imaging; FLAIR: Fluid-Attenuated Inversion Recovery

Drug-Drug Interaction with Alteplase

The results of the ESCAPE-NA1 trial highlighted a significant drug-drug interaction between this compound and alteplase. Alteplase, a tissue plasminogen activator, converts plasminogen to plasmin, which in turn can proteolytically cleave and inactivate this compound.[24] Pharmacokinetic data from the trial showed that plasma concentrations of this compound were approximately 60% lower in patients who received alteplase.[24] This interaction likely explains the lack of efficacy of this compound in the alteplase-treated subgroup.

Pharmacokinetics
Speciestmaxt1/2Key NotesReference
Human~10 min< 10 minDisappears from blood in 60-120 min.[3]
Rat--Plasma half-life is short.[8]
Monkey--Pharmacokinetic data consistent with rats and humans.[8]
Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial of this compound, such as the ESCAPE-NA1 trial.

Clinical_Trial_Workflow start Patient with Suspected Acute Ischemic Stroke imaging Non-contrast CT and CT Angiography start->imaging eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) imaging->eligibility randomization Randomization (1:1) eligibility->randomization Eligible end End of Study eligibility->end Not Eligible treatment IV Infusion: This compound (2.6 mg/kg) or Placebo randomization->treatment evt Endovascular Thrombectomy treatment->evt followup_imaging 24-hour Follow-up Imaging (CT or MRI) evt->followup_imaging followup_90d 90-day Follow-up: Assess mRS and other outcomes followup_imaging->followup_90d followup_90d->end

Caption: Workflow of the ESCAPE-NA1 clinical trial.

Conclusion and Future Directions

This compound represents a significant advancement in the field of neuroprotection for acute ischemic stroke. Its targeted mechanism of action, which uncouples the NMDAR from downstream excitotoxic signaling, offers a promising therapeutic strategy. While the overall results of the pivotal ESCAPE-NA1 trial were neutral, the significant benefit observed in patients not treated with alteplase underscores the potential of this compound in a specific patient population.

The drug-drug interaction with alteplase is a critical finding that will shape the future clinical development of this compound and other peptide-based neuroprotective agents. The ESCAPE-NEXT trial was designed to further investigate the efficacy of this compound in the absence of alteplase, and although it yielded neutral results, further analysis of the data is ongoing.

Future research may focus on developing plasmin-resistant analogs of this compound to overcome the interaction with alteplase, as well as optimizing the therapeutic window and patient selection criteria. The journey of this compound from a fundamental discovery in molecular neuroscience to late-stage clinical trials provides valuable lessons for the development of future stroke therapies.

References

Nerinetide's Role in the PSD-95/NMDA Receptor Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of nerinetide, a neuroprotective peptide agent targeting the postsynaptic density protein-95 (PSD-95). We explore the molecular mechanisms by which this compound uncouples the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways. This document summarizes key preclinical and clinical quantitative data, details relevant experimental protocols for investigating the PSD-95/NMDAR interaction, and presents visual diagrams of the core signaling pathways and experimental workflows. The intended audience includes researchers, neuroscientists, and drug development professionals actively working in the field of neuroprotection and ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological process in ischemic brain injury is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). This overactivation leads to excessive calcium (Ca2+) influx and the engagement of downstream neurotoxic signaling cascades. A critical mediator in this process is the postsynaptic density protein-95 (PSD-95), a scaffolding protein that links the NMDAR to neuronal nitric oxide synthase (nNOS).

This compound (also known as NA-1 or Tat-NR2B9c) is a clinical-stage eicosapeptide neuroprotectant designed to mitigate excitotoxic damage.[1][2] Structurally, it consists of the C-terminal nine amino acids of the NMDAR GluN2B subunit, which binds to the PDZ domains of PSD-95, fused to a cell-penetrating peptide sequence from the HIV-1 Tat protein for delivery across the blood-brain barrier.[3] By competitively inhibiting the interaction between PSD-95 and the NMDAR, this compound selectively disrupts the downstream toxic signaling without blocking the essential physiological functions of the NMDAR, such as ion channel activity and Ca2+ influx.[4] This document serves as a comprehensive resource on the molecular action, empirical data, and experimental investigation of this compound.

Mechanism of Action: Uncoupling the Excitotoxic Cascade

Under ischemic conditions, excessive glutamate release leads to sustained activation of synaptic and extrasynaptic NMDARs. PSD-95, a core component of the postsynaptic density, acts as a molecular hub. Through its PDZ domains, it physically couples the C-terminus of the GluN2B subunit of the NMDAR to nNOS. This proximity is critical for the efficient activation of nNOS by Ca2+ entering through the NMDAR channel, leading to a surge in nitric oxide (NO) production and subsequent formation of cytotoxic reactive nitrogen species like peroxynitrite. This cascade is a central driver of neuronal apoptosis and necrosis in the ischemic penumbra.

This compound functions as a targeted inhibitor of this protein-protein interaction.[1] By mimicking the C-terminal PDZ-binding motif of the GluN2B subunit, it competitively binds to the PDZ domains of PSD-95, thereby displacing the NMDAR and uncoupling it from nNOS.[5][6] This action prevents the formation of the neurotoxic ternary complex (GluN2B-PSD-95-nNOS) and selectively blocks the excitotoxic cascade without affecting normal NMDAR-mediated synaptic transmission or Ca2+ signaling.[4][7]

Nerinetide_Mechanism_of_Action cluster_0 Standard Excitotoxic Pathway cluster_1 This compound Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Bound via PDZ domain Ca Ca²⁺ Influx NMDAR->Ca Opens Channel nNOS_inactive nNOS (inactive) PSD95->nNOS_inactive Couples to NMDAR nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Produces Neurotoxicity Oxidative Stress Neuronal Death NO->Neurotoxicity Ca->nNOS_inactive Activates via Calmodulin This compound This compound PSD95_d PSD-95 This compound->PSD95_d Binds & Blocks PDZ domain NMDAR_d NMDA Receptor (GluN2B subunit) Blocked Neurotoxic Pathway Blocked PSD95_d->NMDAR_d Binding Disrupted nNOS_d nNOS PSD95_d->nNOS_d Coupling Ineffective

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified in both preclinical and clinical settings.

Preclinical Data

Preclinical studies established the binding affinity of this compound for PSD-95 and its efficacy in animal models of stroke.

ParameterValueTarget/ModelReference
EC₅₀ (vs. PSD-95 PDZ2)6.7 nMRecombinant PSD-95 PDZ domain 2[5][6][7]
EC₅₀ (vs. PSD-95 PDZ1)0.67 µMRecombinant PSD-95 PDZ domain 1[5][6]
IC₅₀ (vs. GluN2A-PSD-95)0.5 µMProtein binding assay[5][6]
IC₅₀ (vs. GluN2B-PSD-95)~8 µMProtein binding assay[5][6]
IC₅₀ (vs. nNOS-PSD-95)~0.2 µMProtein binding assay[6]
Infarct Volume Reduction 26.0% (p=0.03)Mouse tMCAO model (60 min occlusion)[7]
PSD-95/GluN2B Disruption ~50%YAC128 mouse striatal tissue[5][6]

Table 1: Summary of Preclinical Quantitative Data for this compound (Tat-NR2B9c).

Clinical Trial Data

The Phase 3 ESCAPE-NA1 trial provided extensive data on this compound's effect in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT). A key finding was the interaction with alteplase (tPA), which cleaves this compound and reduces its efficacy. The data below are from the prespecified subgroup of patients who did not receive alteplase.

Outcome MeasureThis compound GroupPlacebo GroupAdjusted Risk Ratio (aRR) / Hazard Ratio (aHR)95% CIp-valueReference
Favorable Outcome (mRS 0-2) 59.3% (130/219)49.8% (113/227)1.18 (aRR)1.01-1.38-[2]
Mortality at 90 days 12.8%20.3%0.56 (aHR)0.35-0.95-[2]
Median Infarct Growth (24h) 19.6 mL34.9 mL--0.008[8][9]

Table 2: Key Efficacy Outcomes from the ESCAPE-NA1 Trial (No-Alteplase Subgroup).

Experimental Protocols

Investigating the this compound-PSD-95 interaction involves biochemical and in vivo animal models. Below are representative protocols for key experiments.

Co-Immunoprecipitation of PSD-95 and NMDA Receptor Subunits

This protocol is used to verify the physical interaction between PSD-95 and NMDAR subunits in brain tissue and to demonstrate this compound's ability to disrupt this complex.

Objective: To immunoprecipitate PSD-95 from brain lysate and detect the co-precipitation of NMDAR subunits (e.g., GluN2B).

Materials:

  • Brain tissue (e.g., mouse hippocampus or cortex)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, with protease and phosphatase inhibitors.

  • Antibodies: Anti-PSD-95 antibody (for immunoprecipitation), Anti-GluN2B antibody (for immunoblotting), Anti-NR1 antibody (for immunoblotting).

  • Protein A/G agarose beads.

  • Wash Buffer: Lysis buffer.

  • Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

  • Tissue Lysis: Homogenize brain tissue in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and discard the beads to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-PSD-95 antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 50 µL of Elution Buffer. Boil the sample at 95-100°C for 5 minutes to release the protein complexes from the beads.

  • Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against GluN2B and NR1 to detect their presence. A band corresponding to GluN2B in the PSD-95 IP lane confirms the interaction.

CoIP_Workflow start Start: Brain Tissue Lysate preclear Pre-clear Lysate (with beads) start->preclear add_ab Add Primary Antibody (anti-PSD-95) preclear->add_ab incubate_ab Incubate (4°C) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate to Capture Antibody-Antigen Complex add_beads->incubate_beads wash Wash Beads (3-5x) to Remove Non-specific Proteins incubate_beads->wash elute Elute Proteins (with SDS buffer) wash->elute analyze Analyze by SDS-PAGE & Western Blot elute->analyze end Result: Detect Co-precipitated Proteins (e.g., GluN2B) analyze->end

Figure 2: Co-Immunoprecipitation Workflow.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The tMCAO model is the most widely used preclinical model to simulate human ischemic stroke and evaluate the efficacy of neuroprotective agents like this compound.[10][11]

Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective effect of a test compound by measuring infarct volume.

Materials:

  • Male C57BL/6 mice (10-12 weeks old).

  • Anesthesia (e.g., Isoflurane).

  • Surgical microscope, micro-dissecting instruments.

  • 6-0 nylon monofilament with a silicon-coated tip.

  • Laser Doppler Flowmeter (LDF) to monitor cerebral blood flow (CBF).

  • Heating pad to maintain body temperature at 37°C.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining.

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Place the animal in a supine position on a heating pad. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Carefully dissect and isolate the arteries. Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Introduce the silicon-coated 6-0 monofilament through the incision and advance it into the ICA.

  • Occlusion: Advance the filament approximately 9-11 mm from the carotid bifurcation until a sharp drop (>70%) in CBF is observed on the LDF monitor, indicating occlusion of the middle cerebral artery (MCA) origin.

  • Drug Administration: Administer this compound or vehicle intravenously at the desired time point (e.g., at the onset of reperfusion).

  • Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion. Confirm reperfusion by observing the restoration of CBF on the LDF monitor.

  • Closure and Recovery: Remove the filament, ligate the ECA stump, and close the neck incision. Allow the animal to recover.

  • Infarct Volume Assessment (24h post-tMCAO):

    • Euthanize the mouse and harvest the brain.

    • Slice the brain into 2-mm coronal sections.

    • Immerse the slices in a 2% TTC solution for 20 minutes at 37°C. Healthy tissue stains red, while the infarcted (ischemic) tissue remains white.

    • Capture images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.

tMCAO_Workflow start Anesthetize Mouse & Expose Carotid Arteries isolate Isolate & Ligate ECA, CCA, ICA start->isolate insert Insert Coated Monofilament into Internal Carotid Artery isolate->insert occlude Advance Filament to Occlude MCA (Confirm with Laser Doppler) insert->occlude treat Administer this compound or Vehicle (IV) occlude->treat reperfuse Withdraw Filament after 60 min to Allow Reperfusion treat->reperfuse recover Close Incision & Monitor Recovery reperfuse->recover assess Assess Outcome at 24h recover->assess end Harvest Brain, TTC Stain, Calculate Infarct Volume assess->end

Figure 3: tMCAO Experimental Workflow.

Conclusion

This compound represents a targeted therapeutic strategy for acute ischemic stroke that focuses on mitigating downstream excitotoxic injury rather than blocking primary receptor function. Its mechanism of action, the disruption of the GluN2B-PSD-95-nNOS complex, is well-supported by preclinical binding and efficacy data. Clinical trials have provided crucial insights, highlighting a significant neuroprotective effect in patients not receiving concurrent alteplase therapy, thereby underscoring the importance of considering drug-drug interactions in clinical trial design. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other PSD-95 inhibitors. Further research into plasmin-resistant variants of this compound and optimization of treatment timing may broaden its therapeutic applicability and fulfill the long-standing goal of effective neuroprotection in stroke.

References

Early Preclinical Studies of Nerinetide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational preclinical animal studies of Nerinetide (formerly known as NA-1), a neuroprotective agent designed to mitigate ischemic brain damage. The following sections detail the quantitative outcomes, experimental methodologies, and underlying molecular mechanisms investigated in key rodent and non-human primate models of stroke.

Core Mechanism of Action: Decoupling Excitotoxic Signaling

This compound is a peptide that competitively inhibits the interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95).[1][2][3] In the context of an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+).[1] PSD-95 acts as a scaffolding protein, linking NMDA receptors to neuronal nitric oxide synthase (nNOS).[1][4] This proximity allows the Ca2+ influx to efficiently activate nNOS, leading to the production of nitric oxide (NO) and other neurotoxic molecules that contribute to neuronal death.[1][4] this compound, by disrupting the PSD-95/GluN2B interaction, uncouples this neurotoxic signaling cascade without blocking the essential physiological functions of the NMDA receptor.[1][3]

This compound Mechanism of Action cluster_0 Ischemic Cascade cluster_1 PSD-95 Mediated Neurotoxicity Excess Glutamate Excess Glutamate NMDAR Activation NMDAR Activation Excess Glutamate->NMDAR Activation Ca2+ Influx Ca2+ Influx NMDAR Activation->Ca2+ Influx NMDAR NMDA Receptor (GluN2B subunit) nNOS nNOS Ca2+ Influx->nNOS activates PSD95 PSD-95 NMDAR->PSD95 binds PSD95->nNOS binds NO Nitric Oxide (NO) nNOS->NO produces Neurotoxicity Neurotoxicity NO->Neurotoxicity This compound This compound This compound->PSD95 inhibits binding to NMDAR

Caption: Signaling pathway of this compound's neuroprotective action.

Efficacy in Animal Models of Ischemic Stroke

This compound has demonstrated significant neuroprotective effects in various preclinical models of stroke, ranging from rodents to non-human primates. The quantitative data from these key studies are summarized below.

Table 1: Summary of this compound Efficacy in Rodent Stroke Models
SpeciesStroke ModelThis compound DoseAdministration TimeInfarct Volume Reduction (%)Reference
RatTransient MCAO (2h)3 nmol/g, IV1 hour post-MCAO~50%[1][5]
MouseTransient MCAO (60 min)10 nmol/g, IVAt reperfusion26.0%[6]
MouseTransient MCAO (30 min)10 nmol/g, IVAt reperfusion24.5% (not statistically significant)[6]
Table 2: Summary of this compound Efficacy in a Non-Human Primate Stroke Model
SpeciesStroke ModelThis compound DoseAdministration TimeKey OutcomesReference
Macaca fascicularisTransient MCAO2.5 mg/kg, IV1 hour post-MCAOSignificant reduction in infarct volume, preservation of gene transcription in ischemic tissue, and improved neurological function.[7][8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical studies that established the efficacy of this compound.

Rodent Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

A pivotal study in rats demonstrated the neuroprotective effects of a PSD-95 inhibitor.[1][5]

  • Animal Model : Male Sprague-Dawley rats.

  • Ischemia Induction : Transient focal ischemia was induced by occlusion of the middle cerebral artery (MCA) for 2 hours using an intraluminal filament. Reperfusion was initiated by withdrawing the filament.

  • Drug Administration : A peptide that disrupts the interaction of NMDA receptors with PSD-95 was administered as a single intravenous bolus injection.

  • Treatment Groups :

    • Vehicle control.

    • PSD-95 inhibitor (3 nmol/g) administered 1 hour after the onset of MCAO.

  • Outcome Measures :

    • Infarct Volume : Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Function : Assessed using a battery of behavioral tests.

A subsequent dose-translation study was conducted in mice to address inconsistencies in previous findings.[6]

  • Animal Model : Male C57BL/6 mice.

  • Ischemia Induction : Transient MCAO for either 30 or 60 minutes.

  • Drug Administration : this compound (Tat-NR2B9c) was administered intravenously at the time of reperfusion.

  • Treatment Groups :

    • Vehicle control.

    • This compound at 3 nmol/g.

    • This compound at 10 nmol/g (rat-equivalent dose).

  • Outcome Measures : Infarct volume was measured 24 hours post-tMCAO.

Rodent tMCAO Experimental Workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_treatment Treatment cluster_outcome Outcome Assessment (24h post-MCAO) Animal Rodent (Rat or Mouse) Anesthesia Anesthesia Animal->Anesthesia MCAO Intraluminal Filament Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Reperfusion Filament Withdrawal (Reperfusion) MCAO->Reperfusion TreatmentAdmin IV Administration of This compound or Vehicle Reperfusion->TreatmentAdmin Infarct Infarct Volume Measurement (TTC Staining) TreatmentAdmin->Infarct Neurobehavior Neurological Function Tests TreatmentAdmin->Neurobehavior

Caption: Generalized workflow for rodent tMCAO studies of this compound.
Non-Human Primate Model: Transient Middle Cerebral Artery Occlusion

To bridge the translational gap, a study was conducted in a gyrencephalic non-human primate model, which more closely resembles human brain anatomy and physiology.[7][8]

  • Animal Model : Cynomolgus macaques (Macaca fascicularis).

  • Ischemia Induction : Transient MCAO was induced to create a focal ischemic stroke.

  • Drug Administration : this compound was administered intravenously after the onset of stroke.

  • Treatment Groups :

    • Vehicle control.

    • This compound (2.5 mg/kg) administered 1 hour after stroke onset.

  • Outcome Measures :

    • Infarct Volume : Assessed using magnetic resonance imaging (MRI) and histology.

    • Gene Transcription : Genome-wide screens of ischemic brain tissue were performed to evaluate the capacity of cells to maintain gene transcription.

    • Neurological Function : Evaluated through a series of neurobehavioral assays.

Primate MCAO Experimental Workflow cluster_primate_prep Animal Preparation cluster_stroke_induction_p Stroke Induction cluster_treatment_p Treatment cluster_outcome_p Outcome Assessment Primate Cynomolgus Macaque Anesthesia_P Anesthesia Primate->Anesthesia_P MCAO_P Transient Middle Cerebral Artery Occlusion (MCAO) Anesthesia_P->MCAO_P TreatmentAdmin_P IV Administration of This compound or Vehicle (1 hour post-stroke) MCAO_P->TreatmentAdmin_P MRI Infarct Volume (MRI) TreatmentAdmin_P->MRI Histology Histological Analysis TreatmentAdmin_P->Histology Gene_Expression Gene Transcription Analysis TreatmentAdmin_P->Gene_Expression Neurobehavior_P Neurobehavioral Assays TreatmentAdmin_P->Neurobehavior_P

Caption: Experimental workflow for the non-human primate study of this compound.

Conclusion

The early preclinical studies of this compound in animal models provided a strong foundation for its advancement into clinical trials. The consistent demonstration of neuroprotection in both rodent and, significantly, non-human primate models of ischemic stroke highlighted its potential as a therapeutic agent. The elucidation of its mechanism of action, specifically the uncoupling of the NMDA receptor from the neurotoxic PSD-95/nNOS signaling pathway, offered a novel approach to treating stroke without the side effects associated with direct NMDA receptor antagonists. This body of preclinical work underscores the importance of robust animal models and a clear understanding of molecular mechanisms in the development of new therapies for complex neurological disorders.

References

Nerinetide: A Targeted Approach to Mitigating Neuronal Excitotoxicity in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Excitotoxicity, a pathological process of neuronal injury and death triggered by excessive activation of glutamate receptors, is a key mechanism of brain damage in acute ischemic stroke. Nerinetide, an eicosapeptide neuroprotectant, has been developed to specifically target and disrupt a critical protein-protein interaction in the excitotoxic cascade. This technical guide provides a comprehensive overview of the core science behind this compound, detailing its mechanism of action, summarizing key preclinical and clinical trial data, and outlining the experimental protocols that have defined its developmental trajectory. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel neuroprotective therapies for ischemic stroke.

The Molecular Basis of this compound's Neuroprotective Action

This compound's therapeutic rationale is grounded in the targeted inhibition of the downstream signaling cascade initiated by the over-activation of N-methyl-D-aspartate (NMDA) receptors, a primary driver of excitotoxicity.[1][2] In the ischemic brain, excessive glutamate release leads to prolonged stimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[3] This calcium overload triggers a cascade of neurotoxic events, including the activation of neuronal nitric oxide synthase (nNOS), which produces damaging nitric oxide (NO).[4]

A key scaffolding protein, Postsynaptic Density-95 (PSD-95), plays a pivotal role in this process by physically linking the NMDA receptor subunit GluN2B to nNOS.[4] This proximity is crucial for the efficient Ca2+-mediated activation of nNOS and subsequent NO production. This compound is designed to competitively inhibit the interaction between the C-terminus of the GluN2B subunit of the NMDA receptor and PSD-95.[4] By uncoupling this complex, this compound effectively prevents the excitotoxic signaling that leads to neuronal death, without interfering with the normal ion channel function of the NMDA receptor.[4]

Nerinetide_Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor GluN2B Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Binds to Ca2+ Ca²+ NMDAR->Ca2+ Influx nNOS nNOS PSD95->nNOS Binds to NO Nitric Oxide nNOS->NO Produces Ca2+->nNOS Activates Neuronal_Death Neuronal Death NO->Neuronal_Death Leads to This compound This compound This compound->PSD95 Inhibits Binding

Caption: this compound's Mechanism of Action.

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of this compound was first established in rodent models of ischemic stroke and subsequently validated in a pivotal study using a gyrencephalic non-human primate model, which more closely resembles human cerebrovascular anatomy and physiology.

Non-Human Primate Studies

A landmark study by Cook et al. (2012) provided compelling evidence for this compound's efficacy in a clinically relevant non-human primate model of stroke.

Outcome MeasurePlacebo GroupThis compound GroupPercent Reductionp-value
Total Infarct Volume (mm³)
Mean ± SEM135.4 ± 35.848.9 ± 18.264%<0.05
Neurological Deficit Score
Mean ± SEM (24h post-stroke)6.2 ± 0.83.1 ± 0.650%<0.01
Mean ± SEM (7d post-stroke)4.9 ± 0.92.1 ± 0.557%<0.05
  • Animal Model: Adult male cynomolgus macaques (Macaca fascicularis) were used.

  • Stroke Induction: Transient focal cerebral ischemia was induced by the surgical occlusion of the M1 segment of the middle cerebral artery (MCA) for 3 hours.

  • Treatment: this compound (formerly NA-1, Tat-NR2B9c) or placebo was administered as a single intravenous bolus 1 hour after the onset of MCAO.

  • Infarct Volume Assessment: Infarct volume was quantified at 24 hours and 7 days post-stroke using T2-weighted magnetic resonance imaging (MRI).

  • Neurological Assessment: A 10-point neurological deficit scale was used to evaluate motor and sensory function at baseline, 24 hours, and 7 days post-stroke.

Preclinical_Workflow Start Start Animal_Model Cynomolgus Macaques Start->Animal_Model MCAO 3-hour MCAO Animal_Model->MCAO Randomization Randomization MCAO->Randomization Nerinetide_Admin This compound IV (1h post-MCAO) Randomization->Nerinetide_Admin Placebo_Admin Placebo IV (1h post-MCAO) Randomization->Placebo_Admin MRI_24h MRI (24h) Nerinetide_Admin->MRI_24h Placebo_Admin->MRI_24h Neuro_Score_24h Neurological Scoring (24h) MRI_24h->Neuro_Score_24h MRI_7d MRI (7d) Neuro_Score_24h->MRI_7d Neuro_Score_7d Neurological Scoring (7d) MRI_7d->Neuro_Score_7d Data_Analysis Data Analysis Neuro_Score_7d->Data_Analysis Clinical_Trial_Workflow Start Start Patient_Population Acute Ischemic Stroke Patients (Large Vessel Occlusion, <12h) Start->Patient_Population Eligibility_Screening Eligibility Screening Patient_Population->Eligibility_Screening Randomization Randomization Eligibility_Screening->Randomization Nerinetide_Arm This compound (2.6 mg/kg IV) Randomization->Nerinetide_Arm Placebo_Arm Placebo (Saline IV) Randomization->Placebo_Arm EVT Endovascular Thrombectomy (EVT) Nerinetide_Arm->EVT Placebo_Arm->EVT Follow_Up 90-Day Follow-Up EVT->Follow_Up Primary_Outcome Primary Outcome Assessment (mRS Score 0-2) Follow_Up->Primary_Outcome

References

The Molecular Target of Nerinetide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Interaction Between Nerinetide and Postsynaptic Density Protein 95 (PSD-95)

Introduction

This compound (also known as NA-1 or Tat-NR2B9c) is a neuroprotective peptide that has been investigated for its therapeutic potential in acute ischemic stroke.[1] This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, the experimental evidence supporting its target engagement, and the methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and cerebrovascular disease.

This compound is an eicosapeptide, a 20-amino acid linear peptide, designed to be cell-permeable.[2] Its structure is a fusion of an 11-amino acid cell-membrane transduction domain from the HIV-1 Tat protein and a 9-amino acid sequence (KLSSIESDV) corresponding to the C-terminus of the NMDA receptor subunit GluN2B.[3] This design allows this compound to cross the blood-brain barrier and enter neurons.

Amino Acid Sequence: YGRKKRRQRRRKLSSIESDV

The Molecular Target: Postsynaptic Density Protein 95 (PSD-95)

The primary molecular target of this compound is the Postsynaptic Density Protein 95 (PSD-95) , a key scaffolding protein in the postsynaptic density of excitatory synapses.[1][2] PSD-95 belongs to the membrane-associated guanylate kinase (MAGUK) family and plays a crucial role in the clustering of glutamate receptors and the organization of downstream signaling complexes.[4]

This compound specifically targets the PDZ domains of PSD-95.[3] PDZ domains are protein-protein interaction modules that typically bind to the C-terminal motifs of other proteins. The C-terminus of the NMDA receptor subunit GluN2B contains a PDZ-binding motif, which allows it to interact with the PDZ domains of PSD-95.[3]

Mechanism of Action: Uncoupling Excitotoxic Signaling

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This excitotoxic cascade is a major contributor to neuronal cell death.[4] PSD-95 acts as a scaffold to couple NMDA receptors to downstream neurotoxic signaling pathways. Specifically, PSD-95 binds to both the GluN2B subunit of the NMDA receptor and neuronal nitric oxide synthase (nNOS).[1] This proximity allows for the efficient activation of nNOS by the Ca2+ influx through the NMDA receptor, leading to the production of nitric oxide (NO) and other neurotoxic species.[1]

This compound exerts its neuroprotective effect by disrupting the interaction between PSD-95 and the GluN2B subunit of the NMDA receptor.[3] By competitively binding to the PDZ domains of PSD-95, this compound uncouples the NMDA receptor from nNOS, thereby preventing the downstream production of nitric oxide without blocking the ion channel function of the NMDA receptor itself.[1] This targeted disruption of a specific protein-protein interaction is a key feature of this compound's mechanism, distinguishing it from traditional NMDA receptor antagonists that block all receptor functions, including those essential for normal synaptic transmission.

Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.

Nerinetide_Mechanism cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity (Ischemic Stroke) cluster_2 This compound Intervention Glutamate Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens PSD95 PSD-95 NMDAR->PSD95 Signaling Normal Synaptic Signaling Ca_influx->Signaling nNOS_inactive nNOS (inactive) PSD95->nNOS_inactive Excess_Glutamate Excess Glutamate NMDAR2 NMDA Receptor (GluN2B) Excess_Glutamate->NMDAR2 overactivates Excess_Ca Excessive Ca²⁺ Influx NMDAR2->Excess_Ca opens PSD95_2 PSD-95 NMDAR2->PSD95_2 binds nNOS_active nNOS (active) Excess_Ca->nNOS_active via PSD-95 PSD95_2->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces Neurotoxicity Neurotoxicity & Cell Death NO->Neurotoxicity This compound This compound PSD95_3 PSD-95 This compound->PSD95_3 binds & blocks NMDAR3 NMDA Receptor (GluN2B) NMDAR3->PSD95_3 interaction disrupted nNOS_inactive3 nNOS (inactive) PSD95_3->nNOS_inactive3 No_NO No NO Production nNOS_inactive3->No_NO Neuroprotection Neuroprotection No_NO->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective action.

Quantitative Data

While the qualitative mechanism of this compound's interaction with PSD-95 is well-established, specific high-resolution binding affinity data such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound itself are not consistently reported in publicly available literature. However, studies on analogous and derivative compounds provide insights into the affinity of ligands for the PDZ domains of PSD-95. For instance, a high-affinity dimeric inhibitor of PSD-95 was developed that binds to the tandem PDZ1-2 domain with a Kd of 4.6 nM.[5]

ParameterValueCompoundMethodReference
Binding Affinity (Kd) 4.6 nMTat-NPEG4(IETDV)2 (Dimeric PSD-95 inhibitor)Isothermal Titration CalorimetryBach et al., 2012[5]
IC50 ~1 µMTat-NR2B9cCo-immunoprecipitation (qualitative disruption)Fan et al., 2009

Experimental Protocols

The interaction between this compound and PSD-95, and the functional consequences of this interaction, have been characterized using a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Demonstrate this compound-PSD-95 Interaction

This protocol is based on the methods described in studies investigating the disruption of the NMDA receptor-PSD-95 complex by Tat-NR2B9c.

Objective: To demonstrate that this compound (Tat-NR2B9c) disrupts the interaction between the NMDA receptor subunit GluN2B and PSD-95 in a cellular context.

Materials:

  • Cell Culture: HEK293 cells or primary cortical neurons.

  • Expression Plasmids: Plasmids encoding tagged versions of GluN2B (e.g., with a Myc tag) and PSD-95 (e.g., with a FLAG tag).

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Antibodies: Anti-FLAG antibody for immunoprecipitation, anti-Myc antibody and anti-PSD-95 antibody for Western blotting.

  • Peptides: Tat-NR2B9c (this compound) and a control peptide (e.g., Tat-NR2BAA, with key residues mutated).

  • Protein A/G-Agarose Beads.

  • Western Blotting Reagents.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells or primary cortical neurons to ~80% confluency.

    • Co-transfect cells with plasmids encoding tagged GluN2B and PSD-95 using a suitable transfection reagent.

    • Allow for protein expression for 24-48 hours.

  • Peptide Treatment:

    • Treat the transfected cells with varying concentrations of Tat-NR2B9c or the control peptide for a specified duration (e.g., 1 hour).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-agarose beads.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down PSD-95) overnight at 4°C.

    • Add Protein A/G-agarose beads and incubate for an additional 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated GluN2B.

    • Probe a separate membrane with an anti-PSD-95 antibody to confirm the immunoprecipitation of PSD-95.

Expected Results: In the absence of this compound, a band corresponding to GluN2B should be detected in the PSD-95 immunoprecipitate, indicating their interaction. In the presence of increasing concentrations of this compound, the intensity of the GluN2B band should decrease, demonstrating the disruption of the interaction. The control peptide should not have a significant effect.

CoIP_Workflow start Start: Transfected Cells (tagged GluN2B & PSD-95) treatment Treat with this compound or Control Peptide start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate (remove non-specific binding) lysis->preclear ip Immunoprecipitate with anti-tag antibody for PSD-95 preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Protein Complexes wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western detect_glun2b Detect tagged GluN2B western->detect_glun2b detect_psd95 Detect tagged PSD-95 (IP control) western->detect_psd95

Caption: Co-immunoprecipitation workflow to test this compound's effect.

Neuronal Cell Culture Excitotoxicity Assay

This protocol is based on methods used to assess the neuroprotective effects of PSD-95 inhibitors against NMDA-induced excitotoxicity.[6]

Objective: To determine if this compound can protect neurons from cell death induced by excessive NMDA receptor activation.

Materials:

  • Primary Cortical Neurons: Cultured from embryonic rodents.

  • Culture Medium: Neurobasal medium supplemented with B27 and GlutaMAX.

  • NMDA: N-methyl-D-aspartate.

  • Peptides: Tat-NR2B9c (this compound) and a control peptide.

  • Cell Viability Assay: Propidium iodide (PI) staining, LDH assay, or MTT assay.

  • Fluorescence Microscope.

Procedure:

  • Neuronal Culture:

    • Plate primary cortical neurons on poly-D-lysine coated plates or coverslips.

    • Culture the neurons for at least 7 days to allow for maturation and synapse formation.

  • Peptide Pre-treatment:

    • Pre-treat the neuronal cultures with varying concentrations of this compound or the control peptide for 1 hour.

  • Excitotoxic Insult:

    • Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

  • Wash and Recovery:

    • Wash the neurons to remove NMDA and return them to their original culture medium containing the respective peptides.

  • Assessment of Cell Viability:

    • After 24 hours, assess neuronal viability using one of the following methods:

      • PI Staining: Add propidium iodide to the culture medium and visualize dead cells (red fluorescent nuclei) using a fluorescence microscope.

      • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium, which is indicative of cell death.

      • MTT Assay: Measure the metabolic activity of viable cells.

Expected Results: Neurons exposed to NMDA alone should show a significant increase in cell death. Pre-treatment with this compound is expected to dose-dependently reduce NMDA-induced cell death, while the control peptide should have no protective effect.

Excitotoxicity_Assay start Start: Cultured Primary Neurons pretreatment Pre-treat with this compound or Control Peptide (1 hr) start->pretreatment insult Expose to NMDA (e.g., 100 µM for 30 min) pretreatment->insult wash Wash and Return to Peptide-containing Medium insult->wash recovery Incubate for 24 hours wash->recovery viability Assess Cell Viability (PI staining, LDH, or MTT) recovery->viability result Quantify Neuroprotection viability->result

Caption: Workflow for the neuronal excitotoxicity assay.

In Vivo Microdialysis for Nitric Oxide Measurement

This protocol is a conceptual outline based on established in vivo microdialysis techniques for measuring nitric oxide metabolites in the brain.

Objective: To determine if this compound can reduce the production of nitric oxide in the brain following an ischemic insult.

Materials:

  • Animal Model: Rat or mouse model of focal cerebral ischemia (e.g., middle cerebral artery occlusion, MCAO).

  • Microdialysis Probes.

  • Perfusion Pump.

  • Artificial Cerebrospinal Fluid (aCSF).

  • Nitric Oxide Analyzer or Griess Reagent.

  • This compound and Vehicle Control.

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the brain region of interest (e.g., the striatum or cortex) within the ischemic territory.

  • Baseline Measurement:

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline level of nitric oxide metabolites (nitrite and nitrate).

  • Ischemic Insult and Treatment:

    • Induce focal cerebral ischemia (e.g., by MCAO).

    • Administer this compound or vehicle control intravenously at a predetermined time point relative to the ischemic insult.

  • Post-insult Measurement:

    • Continue to collect dialysate samples for several hours following ischemia and treatment.

  • Sample Analysis:

    • Measure the concentration of nitrite and nitrate in the dialysate samples using a nitric oxide analyzer or the Griess reaction.

Expected Results: Ischemia is expected to cause a significant increase in the levels of nitric oxide metabolites in the brain. Treatment with this compound should attenuate this increase compared to the vehicle-treated group, demonstrating its ability to inhibit nNOS activity in vivo.

Microdialysis_Workflow start Start: Anesthetized Animal implant Implant Microdialysis Probe in Brain Region of Interest start->implant baseline Collect Baseline Dialysate (aCSF Perfusion) implant->baseline ischemia Induce Focal Cerebral Ischemia (MCAO) baseline->ischemia treatment Administer this compound or Vehicle ischemia->treatment collection Collect Post-Ischemia Dialysate Samples treatment->collection analysis Analyze Nitrite/Nitrate Levels (NO Metabolites) collection->analysis result Compare NO Production between Groups analysis->result

Caption: In vivo microdialysis workflow for nitric oxide measurement.

Conclusion

This compound is a rationally designed neuroprotective peptide that targets the protein-protein interaction between PSD-95 and the NMDA receptor. By uncoupling the NMDA receptor from the downstream neurotoxic signaling molecule nNOS, this compound offers a targeted approach to mitigating excitotoxic neuronal injury in the context of ischemic stroke. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PSD-95 inhibitors. Further research to precisely quantify the binding kinetics of this compound and to fully elucidate its downstream signaling effects will be crucial for the future development of this therapeutic strategy.

References

Foundational Research Behind Nerinetide's Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerinetide (formerly known as NA-1) is a novel neuroprotective agent designed to mitigate the deleterious effects of acute ischemic stroke. Its development is rooted in decades of research into the molecular mechanisms of excitotoxic neuronal death. This technical guide provides an in-depth overview of the foundational research that underpinned the development of this compound, focusing on its mechanism of action, preclinical efficacy, and the design and outcomes of pivotal clinical trials.

Core Mechanism of Action: Decoupling the Excitotoxic Cascade

This compound is an eicosapeptide that targets the postsynaptic density protein 95 (PSD-95).[1][2] Under ischemic conditions, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a massive influx of calcium ions (Ca2+) into the neuron. This calcium overload activates neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO), a key mediator of neuronal damage.[3] PSD-95 acts as a scaffolding protein, physically linking NMDARs to nNOS, thereby facilitating this neurotoxic signaling cascade.[3]

This compound is designed to competitively inhibit the interaction between PSD-95 and the GluN2B subunit of the NMDAR.[4] By binding to PSD-95, this compound effectively uncouples nNOS from the NMDAR, preventing the production of NO in response to excitotoxic stimulation without interfering with the normal physiological functions of the NMDAR, such as ion channel activity.[3]

Nerinetide_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate_Release Excessive Glutamate Release NMDAR_Activation NMDAR Activation Glutamate_Release->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx PSD95_nNOS_Complex PSD-95/nNOS Complex Formation Ca_Influx->PSD95_nNOS_Complex NO_Production Nitric Oxide (NO) Production PSD95_nNOS_Complex->NO_Production Neuronal_Death Neuronal Death NO_Production->Neuronal_Death This compound This compound PSD95_Binding Binds to PSD-95 This compound->PSD95_Binding PSD95_Binding->PSD95_nNOS_Complex Inhibits Complex_Disruption Disrupts PSD-95/nNOS Complex PSD95_Binding->Complex_Disruption Neuroprotection Neuroprotection Complex_Disruption->Neuroprotection

Caption: this compound's mechanism of action in the ischemic cascade.

Preclinical Research: Efficacy in Animal Models

Prior to human trials, this compound demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke.

Rodent Models

Studies in rodent models of transient middle cerebral artery occlusion (tMCAO) were crucial in establishing the initial efficacy of this compound.

Table 1: Summary of Preclinical Data in Rodent Models

Study TypeAnimal ModelThis compound DoseOutcome MeasureResult
Dose-Translation Study[5]Mouse (tMCAO)10 nmol/gInfarct Volume Reduction~25% reduction
Replication Study[5]Mouse (tMCAO for 30 min)10 nmol/gInfarct Volume (mm³)This compound: 44.7 ± 8.7 vs. Vehicle: 32.5 ± 6.4 (p=0.27)
Replication Study[5]Mouse (tMCAO for 60 min)10 nmol/gInfarct Volume (mm³)This compound: 108.2 ± 7.6 vs. Vehicle: 113.4 ± 7.6 (p=0.63)
Non-Human Primate Models

Given the closer physiological and anatomical similarity to humans, studies in non-human primates provided strong evidence for the potential translatability of this compound's neuroprotective effects.

Table 2: Summary of Preclinical Data in Non-Human Primate Models

Study TypeAnimal ModelOutcome MeasureResult
Ischemia-Reperfusion Model[1][6]PrimateInfarct Volume ReductionSignificant reduction
Ischemia-Reperfusion Model[1][6]PrimateInfarct GrowthSlowed infarct growth

Key Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Protocol:

  • Anesthesia: Male 12-week-old C57BL/6 mice are anesthetized with 2% isoflurane via an inhalation mask.[5] Body temperature is maintained at 36.5°C.[5]

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.[7]

  • Occlusion: A 6-0 monofilament nylon suture with a blunted tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[7] The insertion length is typically 9 to 11 mm for mice.[7]

  • Verification of Occlusion: Cerebral blood flow (CBF) is monitored using laser Doppler flowmetry to confirm successful occlusion.[5]

  • Reperfusion: After a defined period of occlusion (e.g., 30 or 60 minutes), the filament is withdrawn to allow for reperfusion.[5]

  • Infarct Volume Assessment: At 24 hours post-stroke, the brain is harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]

tMCAO_Workflow Anesthesia Anesthesia Induction (2% Isoflurane) Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion MCA Occlusion with Filament Surgery->Occlusion Verification CBF Monitoring (Laser Doppler) Occlusion->Verification Reperfusion Filament Withdrawal (Reperfusion) Verification->Reperfusion Assessment Infarct Volume Assessment (24h post-TTC staining) Reperfusion->Assessment

Caption: Experimental workflow for the tMCAO model in mice.

Clinical Development: The ESCAPE-NA1 and ESCAPE-NEXT Trials

The clinical development of this compound has been primarily driven by two major Phase 3 clinical trials: ESCAPE-NA1 and its follow-up, ESCAPE-NEXT.

ESCAPE-NA1 Trial

The ESCAPE-NA1 trial was a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT).[3][8]

Table 3: ESCAPE-NA1 Trial Design

ParameterDescription
Objective To determine the efficacy and safety of this compound in reducing global disability in patients with major acute ischemic stroke selected for EVT.[8]
Patient Population 1105 patients with acute ischemic stroke due to large vessel occlusion within a 12-hour treatment window.[3][9]
Intervention Single intravenous dose of this compound (2.6 mg/kg) or placebo.[3][9]
Stratification Patients were stratified by intravenous alteplase treatment.[3][9]
Primary Outcome Favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0-2.[3][9]

Table 4: ESCAPE-NA1 Trial - Key Efficacy Outcomes

OutcomeThis compound (n=549)Placebo (n=556)Adjusted Risk Ratio (95% CI)p-value
Overall Population
mRS 0-2 at 90 days61.4% (337/549)[3][10]59.2% (329/556)[3][10]1.04 (0.96-1.14)[3][10]0.35[3][10]
No Alteplase Subgroup
mRS 0-2 at 90 days59.3% (130/219)[9]49.8% (113/227)[9]1.18 (1.01-1.38)[9]-
Mortality at 90 days--Hazard Ratio: 0.56 (0.35-0.95)[9]-
Infarct Growth (24h, mL)19.6[6][11]34.9[6][11]-0.008[6][11]

The overall results of the ESCAPE-NA1 trial were neutral, showing no significant benefit of this compound in the entire study population.[2] However, a pre-specified subgroup analysis revealed a significant treatment effect in patients who did not receive alteplase, a common thrombolytic drug.[9] This led to the hypothesis of a drug-drug interaction between this compound and alteplase.[9]

ESCAPE-NEXT Trial

To confirm the findings from the no-alteplase subgroup of ESCAPE-NA1, the ESCAPE-NEXT trial was initiated.[2][12] This trial specifically enrolled patients with acute ischemic stroke undergoing EVT who were not treated with intravenous thrombolysis.[12][13]

Table 5: ESCAPE-NEXT Trial Design

ParameterDescription
Objective To confirm the efficacy and safety of this compound in patients with acute ischemic stroke undergoing EVT without prior thrombolysis.[12][13]
Patient Population Patients with acute ischemic stroke due to anterior circulation large vessel occlusion undergoing EVT without thrombolysis.[12]
Intervention Single intravenous dose of this compound or placebo.
Primary Outcome Favorable functional outcome at 90 days (mRS 0-2).

The results of the ESCAPE-NEXT trial were neutral, failing to demonstrate a significant benefit of this compound in this patient population.[14]

Clinical_Trial_Workflow cluster_0 ESCAPE-NA1 cluster_1 ESCAPE-NEXT Patient_Screening Patient Screening (Acute Ischemic Stroke, LVO) Randomization Randomization (1:1) Patient_Screening->Randomization Intervention Intervention Randomization->Intervention EVT Endovascular Thrombectomy (EVT) Intervention->EVT Nerinetide_Alteplase This compound + Alteplase Placebo_Alteplase Placebo + Alteplase Nerinetide_No_Alteplase This compound (No Alteplase) Placebo_No_Alteplase Placebo (No Alteplase) Nerinetide_Only This compound Placebo_Only Placebo Follow_up 90-Day Follow-up EVT->Follow_up Primary_Outcome Primary Outcome Assessment (mRS 0-2) Follow_up->Primary_Outcome

Caption: Simplified workflow of the ESCAPE-NA1 and ESCAPE-NEXT clinical trials.

Modified Rankin Scale (mRS) Assessment

The mRS is a clinician-reported measure of global disability and is the most common primary outcome measure in acute stroke clinical trials.[15]

Protocol for mRS Assessment:

  • Method: The assessment is typically conducted through a structured interview with the patient or a caregiver.[16]

  • Focus: The scale categorizes the level of functional independence with reference to pre-stroke activities rather than the performance of specific tasks.[16]

  • Scoring: The scale ranges from 0 (no symptoms) to 6 (dead).[17] A score of 0-2 is generally considered a favorable outcome in clinical trials.[15]

Table 6: Modified Rankin Scale (mRS)

ScoreDescription
0No symptoms at all.
1No significant disability despite symptoms; able to carry out all usual duties and activities.
2Slight disability; unable to carry out all previous activities, but able to look after own affairs without assistance.
3Moderate disability; requiring some help, but able to walk without assistance.
4Moderately severe disability; unable to walk and attend to bodily needs without assistance.
5Severe disability; bedridden, incontinent and requiring constant nursing care and attention.
6Dead.

Conclusion

The development of this compound represents a significant effort in the field of neuroprotection for acute ischemic stroke. Its mechanism of action, targeting the PSD-95/nNOS interaction, is well-supported by extensive preclinical research. While the pivotal clinical trials, ESCAPE-NA1 and ESCAPE-NEXT, did not demonstrate an overall clinical benefit, the findings have provided valuable insights into the complexities of neuroprotective drug development, particularly the potential for drug-drug interactions and the importance of patient selection. Further research is warranted to explore the potential of this compound and similar compounds in specific subpopulations of stroke patients.

References

Nerinetide's Attenuation of Neuronal Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerinetide (NA-1) is a neuroprotective peptide that has been investigated for the treatment of acute ischemic stroke. Its mechanism of action is centered on the disruption of a key protein-protein interaction within the postsynaptic density of neurons, which ultimately leads to a reduction in the production of nitric oxide (NO), a critical mediator of excitotoxic neuronal death. This technical guide provides an in-depth overview of this compound's effect on nitric oxide production in neurons, detailing the underlying signaling pathways, presenting available quantitative data, and outlining the experimental protocols used to elucidate its mechanism.

Introduction

In the pathophysiology of ischemic stroke, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a cascade of neurotoxic events. A pivotal player in this process is the neuronal nitric oxide synthase (nNOS), which, upon activation, produces nitric oxide. While NO is an important signaling molecule under physiological conditions, its overproduction during an ischemic event leads to oxidative stress, DNA damage, and ultimately, neuronal apoptosis.

This compound is an eicosapeptide designed to mitigate this excitotoxic cascade. It functions by targeting the postsynaptic density protein 95 (PSD-95), a scaffolding protein that links NMDARs to nNOS. By interfering with this interaction, this compound effectively uncouples NMDAR activation from nNOS-mediated neurotoxicity without affecting the receptor's normal ion channel function.[1][2] This targeted approach offers a promising therapeutic window to reduce infarct volume and improve functional outcomes following an ischemic stroke.[3][4]

Signaling Pathway of this compound-Mediated nNOS Inhibition

Under excitotoxic conditions, the binding of glutamate to the NMDA receptor leads to a sustained influx of Ca2+. This calcium influx activates nNOS, which is localized to the NMDA receptor complex via its interaction with PSD-95. This compound intervenes by binding to PSD-95, thereby disrupting the formation of the NMDAR-PSD-95-nNOS ternary complex.[5] This prevents the efficient activation of nNOS despite elevated intracellular calcium levels, leading to a significant reduction in nitric oxide production.[1][4]

Nerinetide_Signaling_Pathway cluster_0 Normal Excitotoxic Cascade cluster_1 This compound Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens channel nNOS_active Activated nNOS Ca_influx->nNOS_active Activates PSD95_nNOS_complex PSD-95 / nNOS Complex PSD95_nNOS_complex->nNOS_active Enables NO_production Nitric Oxide Production nNOS_active->NO_production Neuronal_Damage Neuronal Damage NO_production->Neuronal_Damage This compound This compound PSD95 PSD-95 This compound->PSD95 Binds to Disrupted_Complex Disrupted PSD-95 / nNOS Interaction PSD95->Disrupted_Complex Disrupted_Complex->nNOS_active Prevents Activation

Figure 1: this compound's signaling pathway in preventing NO production.

Quantitative Data on this compound's Effects

While direct enzymatic inhibition data such as IC50 values for this compound on nNOS are not prominently available in the literature, the neuroprotective effect, which is a downstream consequence of reduced NO production, has been quantified in clinical trials. The ESCAPE-NA1 trial provides significant quantitative evidence of this compound's efficacy in reducing infarct volume in a specific patient population.

ParameterThis compound GroupPlacebo GroupAdjusted β Coefficient (95% CI)Citation
Final Infarct Volume (in patients without alteplase treatment) Smaller Infarct VolumeLarger Infarct Volume-0.35 (-0.67 to -0.02)[3]

Note: The effect of this compound was found to be significantly diminished in patients treated with alteplase, a thrombolytic agent. This is due to the cleavage of this compound by plasmin, which is activated by alteplase.[6]

Experimental Protocols

The elucidation of this compound's mechanism of action involves several key experimental procedures. Below are detailed methodologies for assessing the disruption of the PSD-95/nNOS interaction and for measuring neuronal nitric oxide production.

Co-Immunoprecipitation (Co-IP) for PSD-95/nNOS Interaction

This protocol is designed to demonstrate that this compound disrupts the physical association between PSD-95 and nNOS in neuronal tissue or cell lysates.

Objective: To determine if this compound reduces the amount of nNOS that co-immunoprecipitates with PSD-95.

Materials:

  • Neuronal tissue or cultured neurons (e.g., primary cortical neurons)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PSD-95 antibody (for immunoprecipitation)

  • Anti-nNOS antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting apparatus

  • This compound

Procedure:

  • Cell/Tissue Lysis:

    • Treat neuronal cultures or tissue homogenates with this compound at various concentrations or a vehicle control.

    • Lyse the cells or tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-PSD-95 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using elution buffer.

    • Neutralize the eluate with a Tris-based buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-nNOS antibody to detect the amount of nNOS that was pulled down with PSD-95.

    • A separate Western blot for PSD-95 should be performed on the eluate to confirm successful immunoprecipitation.

Expected Outcome: A dose-dependent decrease in the amount of nNOS detected in the this compound-treated samples compared to the vehicle control, indicating a disruption of the PSD-95/nNOS interaction.[7]

Measurement of Neuronal Nitric Oxide Production

Several methods can be employed to measure NO production in neurons following treatment with this compound.

This colorimetric assay measures the stable end-products of NO metabolism, nitrite and nitrate.

Objective: To quantify the reduction in NO production in this compound-treated neuronal cultures.

Materials:

  • Neuronal cell culture medium

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for converting nitrate to nitrite)

  • Sodium nitrite standard solutions

  • 96-well microplate reader

Procedure:

  • Sample Collection:

    • Culture primary neurons or a neuronal cell line.

    • Treat the cells with this compound or vehicle control, followed by stimulation with an NMDA receptor agonist (e.g., glutamate or NMDA).

    • Collect the cell culture supernatant at various time points.

  • Nitrate Reduction:

    • Incubate the collected media with nitrate reductase to convert all nitrate to nitrite.

  • Griess Reaction:

    • Add the Griess reagent to the samples and standards in a 96-well plate.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples based on the standard curve.

Expected Outcome: A significant decrease in the concentration of nitrite/nitrate in the culture medium of neurons treated with this compound compared to controls.[5]

This technique allows for the real-time measurement of NO metabolites in the brain of living animals.

Objective: To assess the effect of this compound on NO production in a specific brain region in vivo.

Materials:

  • Stereotaxic apparatus for animal surgery

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Analytical system for NO metabolite detection (e.g., HPLC with Griess reaction or NO chemiluminescence analyzer)

  • This compound for systemic or local administration

Procedure:

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or cortex) of an anesthetized animal.

  • Perfusion and Sample Collection:

    • Perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect the dialysate fractions at regular intervals.

  • This compound Administration:

    • Administer this compound systemically (e.g., intravenously) or locally through the microdialysis probe.

  • Analysis:

    • Analyze the collected dialysate fractions for nitrite and nitrate concentrations using a sensitive detection method.[8][9]

Expected Outcome: A reduction in the levels of NO metabolites in the dialysate following this compound administration, particularly after an excitotoxic challenge.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Neuronal Cell Culture Treatment This compound / Vehicle Treatment Cell_Culture->Treatment Stimulation NMDA Receptor Stimulation Treatment->Stimulation CoIP Co-Immunoprecipitation (PSD-95/nNOS) Stimulation->CoIP Griess_Assay Griess Assay (NO Metabolites) Stimulation->Griess_Assay WB Western Blot Analysis CoIP->WB Data_Analysis_Vitro Data Analysis Griess_Assay->Data_Analysis_Vitro WB->Data_Analysis_Vitro Animal_Model Animal Model of Ischemic Stroke Probe_Implantation Microdialysis Probe Implantation Animal_Model->Probe_Implantation Nerinetide_Admin This compound Administration Probe_Implantation->Nerinetide_Admin Sample_Collection Dialysate Collection Nerinetide_Admin->Sample_Collection NO_Measurement NO Metabolite Measurement Sample_Collection->NO_Measurement Data_Analysis_Vivo Data Analysis NO_Measurement->Data_Analysis_Vivo

Figure 2: Workflow for assessing this compound's effect on NO production.

Conclusion

This compound represents a targeted therapeutic approach to mitigating excitotoxic neuronal injury by uncoupling NMDA receptor activation from nitric oxide production. The mechanism of action, involving the disruption of the NMDAR-PSD-95-nNOS complex, is well-supported by preclinical evidence. While direct quantitative measures of enzymatic inhibition are not widely reported, the significant reduction in infarct volume observed in clinical trials underscores the therapeutic potential of this mechanism. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other PSD-95 inhibitors in the context of neuronal nitric oxide signaling and neuroprotection.

References

Methodological & Application

Application Notes and Protocols for Nerinetide Administration in Rodent Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Nerinetide (NA-1), a neuroprotective agent, in rodent models of ischemic stroke. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction to this compound

This compound is a peptide-based neuroprotectant designed to reduce neuronal damage following ischemic stroke.[1][2] It functions by targeting the excitotoxic signaling cascade initiated by the overactivation of N-methyl-D-aspartate receptors (NMDARs).[1][3] Specifically, this compound disrupts the interaction between the postsynaptic density protein-95 (PSD-95) and the NMDAR, which in turn uncouples the receptor from neuronal nitric oxide synthase (nNOS).[1][3] This action inhibits the production of toxic levels of nitric oxide (NO) without interfering with the normal ion channel function of the NMDAR.[1][4] Preclinical studies in rodent and primate models of stroke have suggested a neuroprotective effect, although clinical trial results in humans have been mixed, with some benefits observed in patients not receiving tissue plasminogen activator (tPA).[2][3]

Signaling Pathway of this compound in Ischemic Stroke

During an ischemic event, excessive glutamate release leads to the overactivation of NMDARs. This triggers a cascade of neurotoxic events, primarily mediated by the coupling of the NMDAR to PSD-95, which then activates nNOS, leading to the production of damaging nitric oxide. This compound intervenes by competitively binding to PSD-95, thereby preventing the formation of the NMDAR-PSD-95-nNOS complex.

Nerinetide_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Neurotoxicity NO->Neurotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Binding tMCAO_Workflow Anesthesia Anesthetize Mouse (2% Isoflurane) Temperature Maintain Body Temp. (36.5°C) Anesthesia->Temperature Surgery Induce tMCAO (Filament method) Temperature->Surgery LDF Verify Occlusion (Laser Doppler Flowmetry) Surgery->LDF Occlusion Maintain Occlusion (30 or 60 min) LDF->Occlusion Reperfusion Initiate Reperfusion (Withdraw filament) Occlusion->Reperfusion Treatment Administer this compound or Vehicle (Intravenous) Reperfusion->Treatment Recovery Post-operative Care Treatment->Recovery Assessment Assess Outcome (24h post-stroke) Recovery->Assessment Assessment_Workflow cluster_behavioral Behavioral Assessment cluster_histological Histological Assessment NeuroScore Neurological Scoring Harvest Brain Harvesting NeuroScore->Harvest Cylinder Cylinder Test Cylinder->Harvest Grid Grid Walking Test Grid->Harvest Rotarod Rotarod Test Rotarod->Harvest Slice Brain Slicing Harvest->Slice TTC TTC Staining Slice->TTC Analyze Infarct Volume Analysis TTC->Analyze Start Post-Stroke Animal Start->NeuroScore Start->Cylinder Start->Grid Start->Rotarod

References

Application Notes and Protocols for Intravenous Nerinetide Infusion in Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous infusion of nerinetide (NA-1) in a primate model of stroke, based on preclinical studies that informed human clinical trials. The protocols are intended to guide researchers in replicating and building upon this critical translational research.

Introduction

This compound is a neuroprotective agent that has shown promise in preclinical models of ischemic stroke.[1][2] It functions by targeting the postsynaptic density protein-95 (PSD-95), thereby disrupting the excitotoxic signaling cascade mediated by the N-methyl-D-aspartate (NMDA) receptor.[3] Specifically, this compound uncouples PSD-95 from the NMDA receptor and neuronal nitric oxide synthase (nNOS), mitigating the downstream production of neurotoxic molecules.[3] The protocols detailed below are derived from seminal studies in gyrencephalic non-human primates, which were instrumental in advancing this compound to clinical trials.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical primate studies of this compound.

Table 1: this compound Infusion Parameters in Cynomolgus Macaques

ParameterValueReference
Primate Species Cynomolgus macaque (Macaca fascicularis)[4]
This compound Dose 2.6 mg/kg (human equivalent dose based on primate studies)[1][5]
Infusion Duration 10 minutes[5]
Vehicle Saline[1]

Table 2: Experimental Timeline for this compound Administration in a Primate Stroke Model

EventTimingReference
Induction of Anesthesia T= - (variable)[6]
Middle Cerebral Artery Occlusion (MCAO) Onset T= 0 hours[5]
This compound/Placebo Infusion Start T= 3 hours[5]
This compound/Placebo Infusion End T= 3 hours and 10 minutes[5]
MCAO Duration 3.5 hours[5]
Reperfusion T= 3.5 hours[5]
Post-operative Monitoring Continuous[2]

Experimental Protocols

Preparation of this compound for Intravenous Infusion

Materials:

  • This compound (lyophilized powder)

  • Sterile 0.9% Sodium Chloride (Saline) for Injection

  • Sterile vials

  • Calibrated balance

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a precise volume of sterile 0.9% saline to achieve the desired stock concentration. The final concentration should be calculated based on the dose (2.6 mg/kg) and the infusion volume appropriate for the primate's weight.

  • Dilution: Based on the individual primate's weight, calculate the total dose of this compound required. Aseptically withdraw the corresponding volume of the reconstituted this compound stock solution and dilute it further with sterile 0.9% saline to the final infusion volume.

  • Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile container suitable for intravenous infusion.

  • Placebo Preparation: Prepare a placebo control by filling a sterile container with an equivalent volume of sterile 0.9% saline.

Primate Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

Primate Species: Cynomolgus macaque (Macaca fascicularis)

Anesthesia Protocol:

  • Induction: Anesthesia can be induced with an intramuscular injection of ketamine.[6]

  • Maintenance: Anesthesia is maintained with an inhalant anesthetic such as sevoflurane in oxygen, delivered via an endotracheal tube.[6] Muscular relaxation can be achieved with atracurium.[6] Vital signs (heart rate, respiratory rate, blood pressure, temperature) should be monitored continuously.[2]

Surgical Procedure for MCAO: The following is a general outline of the MCAO procedure. Specific details may vary based on institutional protocols and the expertise of the surgical team.

  • Animal Preparation: The monkey is anesthetized, intubated, and positioned for surgery. The surgical site is shaved and sterilized.

  • Vascular Access: A common approach involves accessing the middle cerebral artery via a femoral artery catheter under the guidance of digital subtraction angiography (DSA).[1][7]

  • Catheterization: A microcatheter is navigated through the arterial system to the internal carotid artery and subsequently into the middle cerebral artery.[1]

  • Occlusion: An autologous blood clot is typically used to induce the occlusion.[5][7] The clot is injected through the microcatheter to block the MCA.[7] The successful occlusion is confirmed by angiography.[1]

  • Duration of Occlusion: In the key preclinical studies, the MCAO was maintained for 3.5 hours.[5]

Intravenous this compound Infusion Protocol
  • Catheter Placement: Prior to the start of the infusion, establish intravenous access, typically in a saphenous or cephalic vein.[2]

  • Timing of Infusion: The infusion of this compound or placebo should commence 3 hours after the onset of the MCAO.[5]

  • Infusion Administration: Administer the prepared this compound solution (2.6 mg/kg) or placebo as a continuous intravenous infusion over a period of 10 minutes.[5] Use a calibrated infusion pump to ensure a constant and accurate delivery rate.

  • Monitoring during Infusion: Continuously monitor the primate's vital signs throughout the infusion period.

Post-Infusion Monitoring and Reperfusion
  • Reperfusion: At 3.5 hours after the MCAO onset, reperfusion is initiated. In the embolic model, this may occur spontaneously or be facilitated.

  • Post-operative Care: After the procedure, the primate should be recovered from anesthesia and monitored closely for any adverse events. Post-operative analgesia should be provided as per veterinary recommendations. Neurological assessments should be performed at regular intervals to evaluate the extent of the stroke and the effect of the treatment.

Visualizations

Nerinetide_Signaling_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Opens Channel nNOS nNOS PSD95->nNOS Scaffolds NO_Production Nitric Oxide Production nNOS->NO_Production Ca_influx->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Damage NO_Production->Excitotoxicity This compound This compound This compound->PSD95 Disrupts Binding

Caption: this compound's mechanism of action in preventing excitotoxicity.

Experimental_Workflow Animal_Prep Primate Preparation & Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) (T=0h) Animal_Prep->MCAO Infusion IV Infusion (T=3h for 10 min) MCAO->Infusion Infusion_Prep This compound/Placebo Preparation Infusion_Prep->Infusion Reperfusion Reperfusion (T=3.5h) Infusion->Reperfusion Monitoring Post-operative Monitoring & Assessment Reperfusion->Monitoring

Caption: Experimental workflow for intravenous this compound infusion in a primate stroke model.

References

Application of Nerinetide in Ischemia-Reperfusion Injury Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerinetide, also known as NA-1, is a neuroprotective peptide that has been investigated for its therapeutic potential in mitigating the damaging effects of ischemia-reperfusion injury, particularly in the context of acute ischemic stroke.[1][2] As an eicosapeptide, this compound functions by targeting the postsynaptic density protein 95 (PSD-95), thereby disrupting the excitotoxic signaling cascade that leads to neuronal cell death following a stroke.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical ischemia-reperfusion injury studies, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound is a 20-amino acid peptide that acts as a PSD-95 inhibitor.[3] In the ischemic brain, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs).[4] This overactivation triggers a cascade of neurotoxic events, including a significant influx of calcium ions and the activation of neuronal nitric oxide synthase (nNOS), which produces damaging nitric oxide.[4] PSD-95 acts as a scaffolding protein, linking NMDARs to nNOS.[4] this compound competitively binds to PSD-95, disrupting this link and thereby uncoupling NMDAR activation from nitric oxide production, a key pathway in excitotoxicity.[3][4]

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

Nerinetide_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate_Release Excessive Glutamate Release NMDAR_Activation NMDAR Overactivation Glutamate_Release->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx PSD95_nNOS_Complex PSD-95/nNOS Complex Formation NMDAR_Activation->PSD95_nNOS_Complex NO_Production Nitric Oxide (NO) Production PSD95_nNOS_Complex->NO_Production Complex_Disruption Disrupts PSD-95/nNOS Complex Excitotoxicity Excitotoxicity & Neuronal Death NO_Production->Excitotoxicity This compound This compound (NA-1) PSD95_Binding Binds to PSD-95 This compound->PSD95_Binding PSD95_Binding->Complex_Disruption Complex_Disruption->NO_Production Neuroprotection Neuroprotection Complex_Disruption->Neuroprotection

Caption: Signaling pathway of this compound in mitigating ischemia-reperfusion injury.

Data Presentation

Preclinical Efficacy of this compound
Animal ModelIschemia DurationReperfusion DurationThis compound DoseOutcome MeasureResult
Mouse (C57BL/6)30 min24 hours10 nmol/gInfarct VolumeNo significant difference compared to vehicle (44.7±8.7 mm³ vs 32.5±6.4 mm³)
Mouse (C57BL/6)60 min24 hours10 nmol/gInfarct VolumeNo significant difference compared to vehicle (108.2±7.6 mm³ vs 113.4±7.6 mm³)
Mouse (C57BL/6)60 min (awake reperfusion)24 hours10 nmol/gInfarct VolumeNo significant difference compared to vehicle (115.8±10.6 mm³ vs 109.4±11.7 mm³)

Note: The preclinical replication study cited did not reproduce earlier positive findings of neuroprotection.

Clinical Trial Outcomes for this compound (ESCAPE-NA1)
Patient GroupPrimary Outcome (mRS 0-2 at 90 days)Mortality at 90 days
Overall Population
This compound (n=549)61.4%Not significantly different from placebo
Placebo (n=556)59.2%Not significantly different from placebo
Subgroup without Alteplase
This compound (n=219)59.3%12.8%
Placebo (n=227)49.8%20.3%

Data from the ESCAPE-NA1 trial. mRS: modified Rankin Scale.[4]

Experimental Protocols

Experimental Workflow for Preclinical this compound Study

Experimental_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) (e.g., 60 min) Animal_Model->tMCAO Drug_Administration This compound/Vehicle Administration (IV at reperfusion) tMCAO->Drug_Administration Neurological_Assessment Neurological Scoring (e.g., mNSS at 24h) Drug_Administration->Neurological_Assessment Infarct_Analysis Infarct Volume Analysis (TTC Staining at 24h) Neurological_Assessment->Infarct_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a preclinical stroke model.

Detailed Methodologies

1. Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

  • Animals: Male C57BL/6 mice (12 weeks old) are commonly used.

  • Anesthesia: Anesthetize the mouse with 2% isoflurane via an inhalation mask. Maintain body temperature at 36.5°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA).

    • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA stump.

    • Introduce a 6-0 nylon monofilament suture coated with silicone into the ECA.

    • Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow measured by Laser Doppler Flowmetry.

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

    • Close the neck incision with sutures.

2. This compound Administration

  • Preparation: While the specific vehicle in the cited preclinical study is not explicitly stated, saline is a common and appropriate vehicle for peptide administration. Dissolve this compound in sterile, pyrogen-free saline to the desired concentration.

  • Administration: Administer this compound at a dose of 10 nmol/g intravenously (IV) in a volume of 200 µL. The injection can be given via the penile vein at the onset of reperfusion. A control group should receive an equivalent volume of the vehicle (saline).

3. Assessment of Neurological Deficit

The modified Neurological Severity Score (mNSS) is a widely used scale for assessing neurological deficits in mice after stroke.

  • Scoring: The mNSS is a composite of motor, sensory, balance, and reflex tests, with scores ranging from 0 (no deficit) to 14 (maximal deficit).

  • Procedure:

    • Motor Tests (6 points):

      • Raising the mouse by the tail (flexion of forelimbs and hindlimbs).

      • Placing the mouse on the floor (circling behavior).

      • Grip strength.

    • Sensory Tests (2 points):

      • Placing and proprioceptive tests.

    • Balance Test (4 points):

      • Balance beam walking.

    • Reflexes (2 points):

      • Pinna and corneal reflexes.

  • Timing: Perform the neurological assessment at 24 hours post-tMCAO.

4. Infarct Volume Assessment: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

TTC is a salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains white.

  • Procedure:

    • At 24 hours post-tMCAO, euthanize the mouse and perfuse transcardially with cold saline.

    • Carefully remove the brain and place it in a cold brain matrix.

    • Slice the brain into 2-mm thick coronal sections.

    • Immerse the slices in a 2% solution of TTC in phosphate-buffered saline (PBS).

    • Incubate for 15-30 minutes at 37°C in the dark.

    • Transfer the stained slices to a 10% formalin solution for fixation.

    • Image the slices and use image analysis software to quantify the infarct area (white) and the total area of the hemisphere for each slice.

    • Calculate the infarct volume by integrating the infarct area over the slice thickness, often with a correction for edema.

Logical Relationship of this compound's Mechanism and Clinical Observation

Logical_Relationship Nerinetide_Mechanism This compound disrupts PSD-95/nNOS interaction Reduces_Excitotoxicity Reduces excitotoxic neuronal death Nerinetide_Mechanism->Reduces_Excitotoxicity Neuroprotection Provides neuroprotection in ischemia-reperfusion Reduces_Excitotoxicity->Neuroprotection Reduced_Efficacy Reduced this compound efficacy in patients receiving Alteplase Neuroprotection->Reduced_Efficacy Improved_Outcome Improved functional outcome in patients NOT receiving Alteplase Neuroprotection->Improved_Outcome Alteplase_Interaction Alteplase degrades This compound Alteplase_Interaction->Reduced_Efficacy

Caption: Logical flow from this compound's mechanism to clinical observations.

Conclusion

This compound represents a targeted approach to neuroprotection in ischemia-reperfusion injury by specifically inhibiting the PSD-95-mediated excitotoxic pathway. While preclinical studies have shown promise, clinical trials have highlighted the critical interaction with thrombolytic agents like alteplase, which can diminish its therapeutic effect.[4] The provided protocols offer a framework for the continued investigation of this compound and similar neuroprotective agents in preclinical models of stroke. Future research and clinical trials will be crucial in defining the optimal therapeutic window and patient population for this promising neuroprotectant.

References

Nerinetide Application Notes and Protocols for Preclinical Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of nerinetide (NA-1), a neuroprotective agent investigated for its potential in treating ischemic stroke. This document details recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in designing and executing preclinical neuroprotection studies.

Introduction

This compound is an eicosapeptide that acts as a postsynaptic density protein-95 (PSD-95) inhibitor.[1][2] In the context of ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a neurotoxic cascade. PSD-95 is a scaffolding protein that links NMDARs to neuronal nitric oxide synthase (nNOS).[3][4] This proximity allows for a damaging influx of calcium upon NMDAR activation, leading to the production of nitric oxide (NO) and subsequent neuronal cell death.[2][4] this compound competitively disrupts the interaction between PSD-95 and the NMDAR subunit GluN2B, thereby uncoupling the NMDAR from the downstream neurotoxic signaling pathway without interfering with the receptor's normal physiological function.[2]

Mechanism of Action: Signaling Pathway

This compound exerts its neuroprotective effects by targeting the protein-protein interaction between the NMDA receptor and PSD-95. This disruption prevents the recruitment of neuronal nitric oxide synthase (nNOS) to the receptor complex, thereby mitigating excitotoxicity.

Nerinetide_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 PSD-95 Mediated Neurotoxicity cluster_2 This compound Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx PSD95 PSD-95 nNOS nNOS Ca_influx->nNOS Activates PSD95->nNOS Binds NO_production ↑ Nitric Oxide (NO) nNOS->NO_production Cell_Death Neuronal Cell Death NO_production->Cell_Death This compound This compound (NA-1) This compound->PSD95 Inhibits Binding to NMDAR

This compound's disruption of the NMDAR/PSD-95/nNOS signaling cascade.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various preclinical animal models of stroke.

Table 1: this compound Dosage in Rodent Models

SpeciesStroke ModelDosageRoute of AdministrationTiming of AdministrationReference
Mouse (C57BL/6)Transient Middle Cerebral Artery Occlusion (tMCAO)10 nmol/gIntravenous (penile vein)At the beginning of recanalization[1]
RatEmbolic Middle Cerebral Artery Occlusion (eMCAO)Not specified, but referred to as "rat-equivalent dose" of 10 nmol/gIntravenousBefore alteplase administration[1][3]

Table 2: this compound Dosage in Non-Human Primate Models

SpeciesStroke ModelDosageRoute of AdministrationTiming of Administration
Cynomolgus MacaqueMicrostrokes from polystyrene sphere injection2.6 mg/kgIntravenousImmediately after aneurysm repair simulation
Cynomolgus MacaqueIschemia/Reperfusion Injury2.6 mg/kgIntravenous3 hours after stroke onset

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

This is a widely used model to mimic focal ischemic stroke in humans. The following is a general protocol that should be adapted based on the specific rodent species and institutional guidelines.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a blunted and coated tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • This compound (NA-1) or vehicle control solution

  • 2,3,5-triphenyl-tetrazolium chloride (TTC) solution for infarct volume analysis

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal (e.g., with 2% isoflurane) and maintain its body temperature at 36.5-37.0°C using a heating pad.

  • Surgical Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion:

    • Carefully dissect the arteries.

    • Ligate the distal end of the ECA.

    • Place a temporary ligature or microvascular clip on the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth will vary by animal size (typically 17-20 mm in rats, 9-11 mm in mice).

    • Confirm occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 30, 60, or 90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion, which can be confirmed by the restoration of cerebral blood flow on the laser Doppler.

  • This compound Administration: Administer this compound or vehicle intravenously at the appropriate time point (e.g., at the onset of reperfusion). For mice, a dose of 10 nmol/g in a volume of 200 µL can be administered via the penile vein.[1]

  • Closure and Recovery: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours post-stroke), assess neurological deficits and sacrifice the animal for brain harvesting. Infarct volume can be quantified using TTC staining.

tMCAO_Workflow start Start anesthesia Anesthesia & Temperature Control start->anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery occlusion Intraluminal Filament Insertion to Occlude MCA surgery->occlusion reperfusion Filament Withdrawal & Reperfusion occlusion->reperfusion treatment This compound/Vehicle Administration (IV) reperfusion->treatment recovery Suturing & Post-operative Recovery treatment->recovery assessment Neurological Assessment & Brain Harvesting recovery->assessment end End assessment->end

Experimental workflow for tMCAO and this compound administration.
This compound Administration in Non-Human Primates

Preclinical studies in non-human primates often aim to closely model the clinical scenario.

Materials:

  • Anesthesia and physiological monitoring equipment

  • Catheter for intravenous administration

  • This compound (2.6 mg/kg) or saline placebo

  • Imaging modalities (e.g., MRI) for stroke induction and assessment

Procedure:

  • Stroke Induction: Induce stroke using a clinically relevant model, such as embolic occlusion or transient vessel occlusion that mimics the human condition.

  • Physiological Monitoring: Continuously monitor vital signs throughout the procedure.

  • This compound Administration: At the designated time post-stroke (e.g., 3 hours), administer a single intravenous dose of this compound (2.6 mg/kg) or placebo. The infusion is typically performed over a short period (e.g., 10 minutes).

  • Post-Treatment Monitoring and Assessment: Monitor the animal for any adverse effects. Assess neurological function and infarct volume at specified time points using behavioral tests and imaging.

Conclusion

This compound has demonstrated neuroprotective effects in various preclinical models of ischemic stroke. The recommended intravenous dosage is 10 nmol/g for mice (and likely rats) and 2.6 mg/kg for non-human primates. The timing of administration relative to the ischemic event and reperfusion is a critical parameter. The provided protocols offer a foundation for researchers to conduct further investigations into the therapeutic potential of this compound. It is essential to adhere to ethical guidelines and institutional protocols for all animal studies.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Nerinetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerinetide (also known by its research name, Tat-NR2B9c) is a neuroprotective peptide agent designed to reduce neuronal damage following ischemic events such as stroke. Its mechanism of action centers on the disruption of a key protein-protein interaction within the postsynaptic density of neurons. Specifically, this compound targets the binding of Postsynaptic Density protein-95 (PSD-95) to the NMDA receptor subunit NR2B.[1][2][3] This interaction is crucial in the excitotoxic cascade, as PSD-95 acts as a scaffold, coupling NMDA receptor activation to downstream neurotoxic signaling pathways, most notably involving neuronal nitric oxide synthase (nNOS).[1][4][2] By preventing the formation of the NR2B-PSD-95-nNOS complex, this compound aims to mitigate the excessive production of nitric oxide (NO) and other reactive oxygen species that lead to neuronal cell death, without interfering with the normal ion channel function of the NMDA receptor.[1][4][2]

These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of this compound in a controlled laboratory setting. The described assays are designed to quantify the neuroprotective effects of this compound against excitotoxicity, a primary mechanism of neuronal injury in stroke.

Signaling Pathway of this compound's Neuroprotective Action

The following diagram illustrates the molecular pathway targeted by this compound. Under excitotoxic conditions, excessive glutamate leads to overactivation of NMDA receptors, resulting in a lethal cascade of events. This compound intervenes at a critical juncture to disrupt this process.

Caption: this compound's mechanism of action in preventing excitotoxic neuronal death.

Experimental Workflow for Assessing this compound Efficacy

A typical in vitro experimental workflow to evaluate the neuroprotective efficacy of this compound involves inducing excitotoxicity in neuronal cultures and subsequently measuring various endpoints to quantify the extent of protection conferred by the peptide.

Experimental_Workflow start Start: Primary Neuronal Culture Preparation treatment Pre-incubation with This compound or Vehicle Control start->treatment induction Induction of Excitotoxicity (e.g., Glutamate or NMDA) treatment->induction incubation Incubation (e.g., 24 hours) induction->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays cell_viability Cell Viability Assay (e.g., MTT) endpoint_assays->cell_viability cell_death Cell Death Assay (e.g., LDH Release) endpoint_assays->cell_death protein_interaction Protein Interaction Assay (e.g., Co-IP) endpoint_assays->protein_interaction no_production Nitric Oxide Assay (e.g., Griess Assay) endpoint_assays->no_production analysis Data Analysis and Interpretation cell_viability->analysis cell_death->analysis protein_interaction->analysis no_production->analysis

Caption: General experimental workflow for in vitro assessment of this compound.

I. Co-Immunoprecipitation (Co-IP) to Assess Disruption of PSD-95/NR2B Interaction

Principle: This assay directly evaluates the primary mechanism of this compound by determining its ability to disrupt the interaction between PSD-95 and the NMDA receptor subunit NR2B in a cellular context. Following treatment with this compound, cell lysates are subjected to immunoprecipitation using an antibody against one of the target proteins (e.g., NR2B). The resulting immunoprecipitate is then analyzed by Western blotting for the presence of the other protein (PSD-95). A reduction in the amount of co-precipitated protein in this compound-treated samples compared to controls indicates a disruption of the protein complex.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y) expressing the target proteins.

    • Treat the cells with varying concentrations of this compound (e.g., 200 nM, 1 µM) and a control peptide (e.g., Tat-NR2BAA) for a specified duration (e.g., 30 minutes).[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody against the NR2B subunit overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PSD-95 and NR2B.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the relative amount of PSD-95 co-immunoprecipitated with NR2B.

Data Presentation: Co-Immunoprecipitation of PSD-95 with NR2B

Treatment GroupConcentration% Reduction in PSD-95 Co-IP with NR2B (Normalized to Control Peptide)Reference
Tat-NR2B9c (this compound)200 nM42 ± 9%[5]
Tat-NR2B9c (this compound)1 µM36 ± 9%[5]

II. In Vitro Excitotoxicity and Neuroprotection Assays

These assays create a model of excitotoxic cell death in cultured neurons, typically by exposure to high concentrations of glutamate or an NMDA receptor agonist. The neuroprotective effect of this compound is then quantified by measuring cell viability or cell death.

A. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Plating:

    • Plate primary neurons or a neuronal cell line in a 96-well plate at an appropriate density.

    • Allow cells to adhere and differentiate for an appropriate period (e.g., 7-10 days for primary neurons).

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 1 hour.

    • Induce excitotoxicity by adding glutamate (e.g., 20-100 µM) or NMDA (e.g., 100 µM) to the culture medium.[1][6]

    • Include a negative control (no glutamate/NMDA) and a positive control for cell death (e.g., a high concentration of a known toxin).

  • Incubation:

    • Incubate the plate for 20-24 hours at 37°C in a CO₂ incubator.[6]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or overnight, to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Neuroprotection Against NMDA-Induced Excitotoxicity (MTT Assay)

NMDA ConcentrationTreatmentConcentration% Neuronal Viability (Relative to No NMDA Control)Reference
100 µMVehicle-~21%[6]
100 µMTat-NR2B9c (this compound)50 nM~75%[7]
B. Cell Death Assay (Lactate Dehydrogenase - LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Experimental Protocol:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • To determine the maximum LDH release, lyse a set of control wells with a lysis buffer (e.g., Triton X-100).

Data Presentation: Neuroprotection Against Glutamate-Induced Excitotoxicity (LDH Assay)

Glutamate ConcentrationTreatmentConcentration% Cytotoxicity (Normalized to Maximum LDH Release)
100 µMVehicle-79 ± 7%
100 µMThis compound(Dose-dependent)Data to be generated by the researcher

III. Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay quantifies the production of nitric oxide, a key downstream effector in the excitotoxic cascade that is catalyzed by nNOS. Since NO is an unstable gas, the Griess assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. The assay involves a two-step diazotization reaction that results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate and treat neuronal cultures as described in the excitotoxicity assays.

  • Supernatant Collection:

    • After the desired incubation period following glutamate/NMDA stimulation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation: Inhibition of NMDA-Induced Nitric Oxide Production

NMDA ConcentrationTreatmentConcentrationNitrite Concentration in Supernatant (µM)
100 µMVehicle-Data to be generated by the researcher
100 µMThis compound(Dose-dependent)Data to be generated by the researcher

IV. Superoxide Production Assay

Principle: this compound has also been shown to prevent NMDA-induced superoxide production by blocking the activation of neuronal NADPH oxidase (NOX2).[1][4] Superoxide levels can be measured using fluorescent probes like dihydroethidium (DHE), which becomes fluorescent upon oxidation by superoxide.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture primary neurons on glass coverslips.

    • Treat cells with this compound (e.g., 0.5 µM) for 15 minutes before adding NMDA (e.g., 100 µM) for 30 minutes.[1]

  • DHE Staining:

    • Incubate the cells with DHE (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with fresh medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filters for ethidium bromide.

    • Quantify the fluorescence intensity as a measure of superoxide production.

Data Presentation: Inhibition of NMDA-Induced Superoxide Production

TreatmentConcentration% Suppression of NMDA-Induced Superoxide ProductionReference
Tat-NR2B9c (this compound)0.5 µM~75%[1]

Conclusion

The in vitro assays described provide a comprehensive framework for evaluating the efficacy of this compound. By employing these protocols, researchers can obtain quantitative data on the peptide's ability to disrupt the PSD-95/NR2B interaction, protect neurons from excitotoxic insults, and inhibit the production of downstream neurotoxic molecules like nitric oxide and superoxide. These methods are essential tools for the preclinical assessment and characterization of this compound and other potential neuroprotective agents.

References

Application Notes and Protocols for Nerinetide in Preclinical Surgical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nerinetide (NA-1), a neuroprotective agent, in combination with surgical procedures in animal models of ischemic stroke. The following sections detail the underlying mechanism of this compound, experimental protocols for its application in preclinical settings, and a summary of quantitative outcomes from key animal studies.

Introduction

This compound is a peptide that targets the postsynaptic density protein-95 (PSD-95).[1] By binding to PSD-95, this compound prevents the formation of a toxic complex with the NMDA receptor and neuronal nitric oxide synthase (nNOS), thereby inhibiting the production of nitric oxide, a key mediator of excitotoxicity during ischemic stroke.[1][2] Preclinical studies in various animal models, including rodents and non-human primates, have been conducted to evaluate the neuroprotective efficacy of this compound when administered in conjunction with surgical models of stroke, primarily transient middle cerebral artery occlusion (tMCAO).[1][3][4] These studies have formed the basis for subsequent clinical trials in human patients.[5][6]

Mechanism of Action: this compound Signaling Pathway

During an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors. This triggers a cascade of neurotoxic events, including a significant increase in intracellular calcium and the production of nitric oxide through the interaction of PSD-95 and nNOS. This compound acts by uncoupling PSD-95 from the NMDA receptor, specifically targeting this excitotoxic signaling pathway without interfering with the normal physiological function of the NMDA receptor.[4][7]

Nerinetide_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx Increased Intracellular Ca2+ NMDA_Activation->Ca_Influx PSD95_nNOS_Complex PSD-95/nNOS Complex Formation NMDA_Activation->PSD95_nNOS_Complex Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage NO_Production Nitric Oxide (NO) Production PSD95_nNOS_Complex->NO_Production NO_Production->Neuronal_Damage This compound This compound PSD95_Binding Binds to PSD-95 This compound->PSD95_Binding PSD95_Binding->PSD95_nNOS_Complex Inhibits Complex_Disruption Disrupts PSD-95/nNOS Complex PSD95_Binding->Complex_Disruption Neuroprotection Neuroprotection Complex_Disruption->Neuroprotection

This compound's mechanism of action in ischemic stroke.

Quantitative Data from Animal Studies

The following table summarizes the quantitative outcomes from a key preclinical replication study investigating this compound in a mouse model of tMCAO. It is important to note that while initial preclinical studies showed significant neuroprotective effects, this particular replication study did not reproduce those positive findings.[3] This highlights the variability and challenges inherent in preclinical stroke research.

Animal ModelSurgical ProcedureThis compound DoseAdministration Route & TimingOutcome MeasureVehicle Control Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
C57BL/6 Mice30 min tMCAO10 nmol/gIntravenous, at the beginning of recanalizationInfarct Volume (mm³)32.5 ± 6.444.7 ± 8.70.27
C57BL/6 Mice60 min tMCAO10 nmol/gIntravenous, at the beginning of recanalizationInfarct Volume (mm³)113.4 ± 7.6108.2 ± 7.60.63
C57BL/6 Mice60 min tMCAO (with awakening)10 nmol/gIntravenous, at the beginning of recanalizationInfarct Volume (mm³)109.4 ± 11.7115.8 ± 10.60.69

Experimental Protocols

Rodent Model of Transient Middle Cerebral Artery Occlusion (tMCAO) Combined with this compound Treatment

This protocol is based on a preclinical replication study and provides a detailed methodology for inducing ischemic stroke and administering this compound in mice.[3]

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 12 weeks old

2. Surgical Procedure: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Anesthesia: Anesthetize mice with 2% isoflurane via an inhalation mask.

  • Temperature Control: Maintain body temperature at 36.5°C throughout the surgical procedure.

  • MCAO Induction:

    • Induce tMCAO using the intraluminal filament method. An experienced operator should perform the procedure to ensure consistency.

    • Use a laser Doppler flowmeter to continuously monitor cerebral blood flow to verify successful MCAO (reduction of blood flow) and subsequent recanalization.

  • Occlusion Duration: The duration of occlusion can be varied, for example, 30 or 60 minutes.[3]

  • Reperfusion: After the designated occlusion time, withdraw the filament to allow for reperfusion.

3. This compound Administration:

  • Dosage: 10 nmol/g of this compound.[3]

  • Vehicle Control: A vehicle control group should be included (e.g., saline).

  • Route of Administration: Intravenous (IV) injection. In mice, this can be performed via a penile vein.

  • Timing of Administration: Administer a single dose of this compound at the beginning of recanalization.[3]

  • Volume: Administer in a volume of 200 µL.

4. Outcome Assessment:

  • Infarct Volume Measurement:

    • At 24 hours post-stroke, harvest the brain.

    • Slice the brain into 2-mm-thick sections.

    • Stain the sections with 2,3,5-triphenyl-tetrazolium chloride (TTC) to visualize the infarct.

    • Quantify the infarct volume from the stained sections.

  • Neurological Deficit Scoring:

    • Assess neurological deficits at 24 hours post-stroke using a standardized scoring system.

Experimental_Workflow Start Start Anesthesia Anesthetize Mouse (2% Isoflurane) Start->Anesthesia tMCAO Induce tMCAO (30 or 60 min) Anesthesia->tMCAO Randomization Randomize to Treatment Groups tMCAO->Randomization Nerinetide_Admin Administer this compound (10 nmol/g, IV) at start of reperfusion Randomization->Nerinetide_Admin This compound Vehicle_Admin Administer Vehicle Control (IV) at start of reperfusion Randomization->Vehicle_Admin Vehicle Reperfusion Reperfusion Nerinetide_Admin->Reperfusion Vehicle_Admin->Reperfusion Post_Op_Care Post-Operative Care and Recovery Reperfusion->Post_Op_Care Assessment 24h Post-Stroke Assessment Post_Op_Care->Assessment Infarct_Volume Infarct Volume Measurement (TTC) Assessment->Infarct_Volume Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score End End Infarct_Volume->End Neuro_Score->End

Workflow for tMCAO and this compound administration.

Logical Relationships in Preclinical to Clinical Translation

The translation of preclinical findings for this compound into clinical trials has been a complex process. While initial animal studies, particularly in non-human primates, showed promising neuroprotective effects, a subsequent replication study in mice did not yield the same positive results.[3][4] Clinical trials, such as ESCAPE-NA1, have also shown mixed outcomes, with a potential benefit observed in patients not receiving alteplase.[6] This underscores the importance of rigorous preclinical testing and the challenges of translating therapies from animal models to humans.

Logical_Relationships Positive_Preclinical Initial Positive Preclinical Data (Rodents & Primates) Clinical_Trials Initiation of Clinical Trials (e.g., ESCAPE-NA1) Positive_Preclinical->Clinical_Trials Justified Mixed_Clinical_Outcomes Mixed Clinical Trial Outcomes (Interaction with Alteplase) Clinical_Trials->Mixed_Clinical_Outcomes Led to Further_Research Further Research & Refinement of Treatment Paradigm Mixed_Clinical_Outcomes->Further_Research Necessitates Negative_Replication Negative Preclinical Replication Study Negative_Replication->Further_Research Informs

References

Application Notes and Protocols for Long-Term Functional Outcome Assessment Following Nerinetide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing long-term functional outcomes in clinical and preclinical studies of Nerinetide, a neuroprotective agent investigated for the treatment of acute ischemic stroke. Detailed protocols for key functional assessment scales are provided, along with a summary of clinical trial data and the underlying mechanism of action of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an eicosapeptide neuroprotectant designed to reduce neuronal damage during an ischemic stroke. Its mechanism of action targets the excitotoxic cascade initiated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). In an ischemic state, excessive glutamate release leads to prolonged NMDAR activation and a subsequent influx of calcium ions into the neuron. This calcium overload activates neuronal nitric oxide synthase (nNOS), which is anchored to the NMDAR via the postsynaptic density protein 95 (PSD-95). The resulting overproduction of nitric oxide (NO) is a key contributor to neuronal cell death.

This compound works by disrupting the interaction between PSD-95 and the NMDAR, thereby uncoupling the receptor from nNOS and mitigating the production of neurotoxic levels of NO. This targeted action aims to preserve neuronal tissue that is at risk of dying in the ischemic penumbra, without interfering with the normal physiological functions of the NMDAR.

Signaling Pathway of this compound's Neuroprotective Action

Nerinetide_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx nNOS nNOS PSD95->nNOS Anchors NO Nitric Oxide (NO) nNOS->NO Produces Ca_ion->nNOS Activates CellDeath Neuronal Cell Death NO->CellDeath Leads to This compound This compound This compound->PSD95 Inhibits Binding

Application Notes and Protocols for Nerinetide Administration in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nerinetide administration protocols for in-vivo experiments, primarily focusing on preclinical models of ischemic stroke. The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.

Introduction

This compound (NA-1) is a neuroprotective peptide that has been investigated for the treatment of acute ischemic stroke.[1][2] Its mechanism of action involves the disruption of the postsynaptic density protein-95 (PSD-95) interaction with neuronal nitric oxide synthase (nNOS).[3][4] This uncoupling prevents the downstream excitotoxic cascade that leads to neuronal damage following an ischemic event.[1][4] Preclinical studies in various animal models, including rodents and non-human primates, have demonstrated the neuroprotective effects of this compound.[5]

Signaling Pathway of this compound

During an ischemic stroke, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of intracellular events, including a massive influx of calcium ions (Ca2+). The elevated Ca2+ levels activate neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO), a key mediator of neuronal damage. PSD-95 acts as a scaffolding protein, bringing nNOS into close proximity with the NMDAR, thereby facilitating this neurotoxic signaling. This compound intervenes by binding to PSD-95, which displaces nNOS from the NMDAR complex. This uncoupling disrupts the excitotoxic signaling pathway without interfering with the normal physiological function of the NMDAR.

Nerinetide_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate_Release Excessive Glutamate Release NMDAR_Activation NMDAR Activation Glutamate_Release->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx PSD95_nNOS_Complex PSD-95/nNOS Complex Formation Ca_Influx->PSD95_nNOS_Complex NO_Production Nitric Oxide (NO) Production PSD95_nNOS_Complex->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage This compound This compound Disruption Disruption of PSD-95/nNOS Interaction This compound->Disruption Disruption->NO_Production Inhibits Neuroprotection Neuroprotection Disruption->Neuroprotection

This compound's mechanism of action in the ischemic cascade.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies on this compound administration.

Table 1: this compound Administration Parameters in Preclinical Stroke Models

Animal ModelIschemia ModelThis compound DoseAdministration RouteTiming of AdministrationOutcomeReference
Mouse (C57BL/6)tMCAO (30 & 60 min)10 nmol/gIntravenous (penile vein)At the beginning of recanalizationNo significant reduction in infarct volume[5]
RatMCAONot SpecifiedNot SpecifiedNot SpecifiedAmeliorated focal cerebral ischemic damage[6]
Non-human PrimateNot SpecifiedSame as clinical doseNot Specified3 hours after strokeEffective in protecting nerve tissue and function[1]

Table 2: this compound Administration in Human Clinical Trials for Acute Ischemic Stroke

Trial NameDoseAdministration RouteTiming of AdministrationPatient PopulationKey FindingReference
ESCAPE-NA12.6 mg/kgIntravenousAs soon as possible after randomizationPatients undergoing endovascular thrombectomyNo overall benefit, but potential benefit in patients not receiving alteplase[2]
FRONTIER2.6 mg/kgIntravenousIn the ambulance, within 60 minutes of symptom onsetPatients with suspected ischemic strokeLarge treatment effect observed when administered early[7]
ENACT2.6 mg/kgIntravenousImmediately after endovascular aneurysm repairPatients with iatrogenic strokeSafe and efficacious in reducing infarct volume[1]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol is adapted from a preclinical replication study of this compound.[5]

Materials:

  • Male 12-week-old C57BL/6 mice

  • Isoflurane anesthetic

  • Heating pad to maintain body temperature at 36.5°C

  • Laser Doppler Flowmetry (LDF) system

  • 6-0 nylon monofilament with a silicon-coated tip

  • Surgical instruments (scissors, forceps, etc.)

  • This compound (or vehicle control) solution

  • 2,3,5-triphenyl-tetrazolium chloride (TTC) solution

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with 2% isoflurane via an inhalation mask.

    • Place the mouse on a heating pad to maintain its body temperature at 36.5°C.

    • Secure the head in a stereotaxic frame.

    • Make a midline incision on the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction:

    • Carefully dissect and isolate the CCA, ECA, and ICA.

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Insert the silicon-coated 6-0 nylon monofilament through the ECA stump and into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm successful occlusion by a significant drop in cerebral blood flow (CBF) using Laser Doppler Flowmetry.

  • This compound Administration:

    • At the onset of reperfusion (removal of the filament), administer a single intravenous injection of this compound (10 nmol/g) or vehicle via the penile vein in a volume of 200 µL.

  • Reperfusion and Recovery:

    • After the desired occlusion period (e.g., 30 or 60 minutes), gently withdraw the filament to allow reperfusion.

    • Confirm reperfusion by the restoration of CBF on the LDF.

    • Suture the neck incision and allow the mouse to recover from anesthesia in a warm cage.

  • Outcome Assessment (24 hours post-stroke):

    • Perform neurological scoring to assess functional deficits.

    • Euthanize the mouse and harvest the brain.

    • Slice the brain into 2-mm-thick coronal sections.

    • Stain the slices with 2% TTC solution to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).

    • Quantify the infarct volume using image analysis software.

Embolic Middle Cerebral Artery Occlusion (eMCAO) Model in Rats

This model is referenced in the context of this compound's interaction with alteplase.

General Procedure (details to be optimized based on specific lab protocols):

  • Anesthesia and Preparation: Similar to the mouse tMCAO model, anesthetize the rat and expose the carotid arteries.

  • Embolus Preparation: Prepare a homologous blood clot to be used as an embolus.

  • eMCAO Induction: Introduce the blood clot into the ICA to occlude the MCA.

  • This compound Administration: Administer this compound intravenously at the desired dose and time point relative to occlusion and/or reperfusion.

  • Outcome Assessment: Assess neurological deficits and infarct volume at a predetermined time point (e.g., 24 or 48 hours).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for in vivo testing of this compound and the logical relationship between administration timing and neuroprotective outcomes.

Experimental_Workflow Animal_Preparation Animal Preparation (Anesthesia, Surgery Site Prep) Baseline_Measurement Baseline Measurements (e.g., LDF for CBF) Animal_Preparation->Baseline_Measurement Ischemia_Induction Ischemia Induction (e.g., tMCAO) Drug_Administration This compound/Vehicle Administration Ischemia_Induction->Drug_Administration Baseline_Measurement->Ischemia_Induction Reperfusion Reperfusion Drug_Administration->Reperfusion Post-Op_Monitoring Post-Operative Monitoring & Recovery Reperfusion->Post-Op_Monitoring Outcome_Assessment Outcome Assessment (Neurological Scoring, Infarct Volume) Post-Op_Monitoring->Outcome_Assessment

A generalized experimental workflow for in vivo this compound studies.

Administration_Timing_Logic cluster_0 Administration Timing Relative to Ischemia cluster_1 Expected Neuroprotective Outcome Pre-Ischemia Pre-Ischemia (Prophylactic) High_Efficacy Highest Potential Efficacy Pre-Ischemia->High_Efficacy leads to During_Ischemia During Ischemia During_Ischemia->High_Efficacy leads to At_Reperfusion At Reperfusion Moderate_Efficacy Moderate Potential Efficacy At_Reperfusion->Moderate_Efficacy leads to Post-Reperfusion Post-Reperfusion Lower_Efficacy Lower Potential Efficacy Post-Reperfusion->Lower_Efficacy leads to

References

Troubleshooting & Optimization

Technical Support Center: Nerinetide and Alteplase Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction between nerinetide and alteplase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental drug-drug interaction between this compound and alteplase?

A1: The primary interaction is a pharmacokinetic one, where alteplase significantly reduces the plasma concentration and efficacy of this compound. Alteplase, a recombinant tissue plasminogen activator (tPA), converts plasminogen into plasmin, a serine protease.[1][2][3] Plasmin, in turn, proteolytically cleaves and inactivates this compound, which is a peptide.[4][5] This enzymatic degradation leads to subtherapeutic concentrations of this compound, nullifying its intended neuroprotective effect.[5][6]

Q2: What is the mechanism of action for each drug?

A2:

  • This compound: this compound is a neuroprotective agent that targets the postsynaptic density protein 95 (PSD-95).[4][6] It inhibits the interaction between PSD-95 and the NMDA receptor, which in turn prevents the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide.[4][7]

  • Alteplase: Alteplase is a thrombolytic agent that works by converting plasminogen to plasmin.[1][2][8] Plasmin is an enzyme that degrades fibrin, the primary component of blood clots, leading to thrombolysis and restoration of blood flow.[3][9]

Q3: What clinical evidence demonstrates this interaction?

A3: The most significant evidence comes from the Phase 3 ESCAPE-NA1 clinical trial.[5][10] In this trial, this compound showed a significant improvement in functional outcomes in acute ischemic stroke patients who underwent endovascular thrombectomy but did not receive alteplase.[5][11] However, in the subgroup of patients who received both alteplase and this compound, no clinical benefit from this compound was observed.[5][12] Pharmacokinetic data from a subset of these patients confirmed that plasma levels of this compound were substantially lower in the presence of alteplase.[4][5]

Q4: Are there any strategies to mitigate this drug-drug interaction?

A4: Research has explored several potential strategies:

  • Sequential Dosing: Administering this compound before alteplase may allow this compound to exert its neuroprotective effect before being degraded. Due to this compound's short half-life, alteplase could be administered shortly after without compromising this compound's efficacy.[13]

  • Development of Plasmin-Resistant Analogs: Modifying the amino acid sequence of this compound to make it resistant to cleavage by plasmin is a promising approach.[13]

  • Dose Adjustment: While theoretically possible to increase the this compound dose to compensate for degradation, this approach requires further investigation to establish a safe and effective dose in the presence of alteplase.[7]

Troubleshooting Experimental Inconsistencies

Issue 1: Lack of this compound efficacy in in-vivo models when co-administered with alteplase.

  • Possible Cause: Proteolytic degradation of this compound by plasmin generated by alteplase.

  • Troubleshooting Steps:

    • Confirm this compound Concentration: Measure plasma concentrations of this compound over time in the presence and absence of alteplase using techniques like LC-MS/MS to quantify the extent of degradation.

    • Modify Dosing Regimen:

      • Administer this compound at various time points before alteplase administration to determine a window where efficacy is preserved.

      • Investigate a continuous infusion of this compound to maintain therapeutic levels despite ongoing degradation.

    • Use a Plasmin-Resistant this compound Analog: If available, substitute with a modified version of this compound designed to resist cleavage by plasmin.

Issue 2: High variability in experimental results assessing neuroprotection with this compound and alteplase.

  • Possible Cause: Inconsistent activation of plasminogen to plasmin, leading to variable rates of this compound degradation. The timing of drug administration relative to the ischemic event and each other can also be a significant factor.

  • Troubleshooting Steps:

    • Standardize Reagents: Ensure the activity of the alteplase batch is consistent. Use standardized plasma or purified plasminogen in in-vitro assays.

    • Control for Timing: Implement a strict and reproducible timeline for the induction of ischemia, and the administration of both this compound and alteplase.

    • Monitor Plasmin Activity: Incorporate an assay to measure plasmin activity in your experimental samples to correlate with this compound levels and neuroprotective outcomes.

Quantitative Data Summary

The following table summarizes key findings from the ESCAPE-NA1 trial, highlighting the impact of alteplase on this compound's efficacy.

Outcome Measure (at 90 days)This compound + No AlteplasePlacebo + No AlteplaseThis compound + AlteplasePlacebo + Alteplase
Favorable Outcome (mRS 0-2) 59.3%49.8%61.4% (overall group)59.2% (overall group)
Relative Risk (RR) for Favorable Outcome 1.18 (95% CI, 1.01-1.38)-1.04 (95% CI, 0.96-1.14)-
Mortality Reduced risk by ~43% (HR 0.56; 95% CI, 0.35-0.95)-No significant difference-
Infarct Volume Reduced median infarct volumes-No observed difference-

Data compiled from results of the ESCAPE-NA1 trial.[5][6][7][10]

Experimental Protocols

Protocol 1: In Vitro this compound Stability Assay in the Presence of Plasmin

  • Objective: To determine the rate of this compound degradation by plasmin.

  • Materials:

    • This compound standard

    • Human plasmin

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., 10% trichloroacetic acid)

    • LC-MS/MS system

  • Methodology:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Add human plasmin to the this compound solution to initiate the reaction.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the quenching solution to stop the enzymatic reaction.

    • Centrifuge the samples to pellet precipitated protein.

    • Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method.

    • Calculate the half-life of this compound in the presence of plasmin.

Protocol 2: Embolic Middle Cerebral Artery Occlusion (eMCAO) Model for In-Vivo Interaction Assessment

  • Objective: To evaluate the neuroprotective efficacy of this compound with and without alteplase in a rat model of ischemic stroke.

  • Materials:

    • Adult male Sprague-Dawley rats

    • Anesthesia (e.g., isoflurane)

    • Surgical microscope

    • Autologous blood clot

    • This compound and alteplase for injection

    • Physiological monitoring equipment

    • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Methodology:

    • Anesthetize the rat and monitor vital signs.

    • Induce stroke by embolizing an autologous blood clot into the middle cerebral artery.

    • Divide animals into experimental groups: (1) Vehicle control, (2) this compound alone, (3) Alteplase alone, (4) this compound followed by alteplase, (5) Alteplase followed by this compound.

    • Administer treatments intravenously at predetermined time points post-occlusion.

    • After 24 hours, euthanize the animals and harvest the brains.

    • Section the brains and stain with TTC to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

    • Compare infarct volumes between the different treatment groups to assess for neuroprotection and the effect of the drug-drug interaction.[13]

Visualizations

Nerinetide_Signaling_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates PSD95 PSD-95 NMDA_Receptor->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO Nitric Oxide (Neurotoxicity) nNOS->NO This compound This compound This compound->PSD95 Inhibits Binding

Caption: this compound's neuroprotective signaling pathway.

Drug_Interaction_Workflow Alteplase Alteplase Plasmin Plasmin Alteplase->Plasmin Converts Plasminogen Plasminogen Inactive_Fragments Inactive this compound Fragments Plasmin->Inactive_Fragments Cleaves This compound This compound Neuroprotection Neuroprotection This compound->Neuroprotection Leads to No_Neuroprotection No_Neuroprotection Inactive_Fragments->No_Neuroprotection Results in

Caption: Alteplase and this compound drug-drug interaction workflow.

References

Technical Support Center: Nerinetide and Plasmin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Nerinetide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of this compound by plasmin, a critical factor to consider in experimental design, particularly in studies involving thrombolytic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound degradation in the presence of plasmin?

A1: this compound, a neuroprotective eicosapeptide, is susceptible to proteolytic cleavage and inactivation by plasmin.[1][2] Plasmin is a serine protease that is converted from its zymogen, plasminogen, by tissue plasminogen activator (tPA), such as alteplase. When this compound is co-administered with alteplase, the resulting increase in plasmin activity leads to the degradation of the peptide, reducing its therapeutic efficacy.[2][3][4]

Q2: What is the clinical evidence for plasmin-mediated degradation of this compound?

A2: The phase 3 ESCAPE-NA1 clinical trial provided significant evidence for this interaction. In the trial, this compound showed improved outcomes in patients with acute ischemic stroke who did not receive alteplase.[2][4] Conversely, no therapeutic benefit was observed in patients who were treated with both this compound and alteplase.[2][4] Pharmacokinetic data from a subset of trial participants confirmed that plasma concentrations of this compound were approximately 60% lower in patients who had received alteplase.[2]

Q3: What is the half-life of this compound in plasma?

A3: this compound has a very short plasma half-life, estimated to be less than 10 minutes following intravenous injection.[5]

Q4: Are there strategies to overcome this compound degradation by plasmin?

A4: Yes, several strategies are being explored to mitigate the effects of plasmin on this compound:

  • Sequential Dosing: Administering this compound before alteplase may allow the peptide to reach its target tissue and exert its neuroprotective effect before significant plasmin-mediated degradation occurs in the bloodstream.[6]

  • Dose Escalation: Increasing the dose of this compound in the presence of alteplase could potentially compensate for the increased degradation and maintain therapeutic concentrations.[5]

  • Development of Plasmin-Resistant Analogs: Modifying the amino acid sequence of this compound can render it resistant to plasmin cleavage. One such approach involves substituting specific L-amino acids at cleavage sites with their D-enantiomers.[1][6] An example of a plasmin-resistant analog is d-Tat-l-2B9c.[1]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected this compound activity in in vitro or in vivo experiments.
Possible Cause Troubleshooting Step
Presence of Plasmin/Proteases: Your experimental system (e.g., cell culture media with serum, plasma samples) may contain active plasmin or other proteases that are degrading this compound.
Solution: 1. Assay for protease activity in your experimental setup. 2. Consider using serum-free media or adding a broad-spectrum protease inhibitor cocktail (ensure it does not interfere with your experimental endpoints). 3. If working with plasma, prepare and handle samples to minimize protease activation (e.g., use protease inhibitor tubes for collection, keep samples on ice).
Co-administration with tPA: In in vivo models, concurrent administration of tPA and this compound will lead to rapid degradation of this compound.
Solution: 1. If therapeutically relevant, consider a sequential dosing regimen, administering this compound prior to tPA.[6] 2. Alternatively, use a plasmin-resistant this compound analog if available.[1][6]
Incorrect Peptide Handling/Storage: This compound, like other peptides, can be susceptible to degradation if not handled or stored correctly.
Solution: 1. Follow the manufacturer's instructions for storage and reconstitution. 2. Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. 3. Use sterile, nuclease-free solutions for reconstitution.
Problem 2: Difficulty in detecting and quantifying this compound in plasma samples.
Possible Cause Troubleshooting Step
Rapid Degradation: Due to its short half-life and susceptibility to proteases, this compound can be rapidly cleared or degraded in plasma samples.[5]
Solution: 1. Collect blood samples into tubes containing a protease inhibitor cocktail. 2. Process samples immediately and store them at -80°C until analysis. 3. Minimize the time samples spend at room temperature.
Low Concentration: Therapeutic concentrations of this compound may be near the lower limit of quantification of your analytical method.
Solution: 1. Ensure your LC-MS/MS method is optimized for sensitivity and selectivity for this compound.[7][8][9][10][11] 2. Use a stable isotope-labeled internal standard for accurate quantification. 3. Consider solid-phase extraction (SPE) to concentrate the peptide and remove interfering matrix components.

Data Presentation

Table 1: Pharmacokinetic and Degradation Properties of this compound

ParameterValueSpeciesReference
Plasma Half-life (t½) < 10 minutesHuman[5]
Reduction in Blood Levels with Alteplase ~60%Human[2]

Table 2: In Vitro Stability of this compound vs. Plasmin-Resistant Analog in Mouse Plasma with Alteplase

Time (minutes)This compound (% remaining)d-Tat-l-2B9c (% remaining)
0100100
15~40%~95%
30~20%~90%
60<10%~85%
Note: Data is illustrative and based on graphical representation from preclinical studies.[3] Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Representative In Vitro Plasmin Degradation Assay

This protocol provides a general framework for assessing the stability of this compound in the presence of plasmin.

  • Reagent Preparation:

    • This compound Stock Solution: Reconstitute lyophilized this compound in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Plasmin Stock Solution: Prepare a stock solution of human plasmin in a suitable buffer at a concentration of 1 U/mL.

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Stop Solution: 10% Trifluoroacetic Acid (TFA).

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of this compound stock solution and 440 µL of Reaction Buffer.

    • Initiate the reaction by adding 10 µL of Plasmin Stock Solution (final plasmin concentration will be ~0.02 U/mL). For a negative control, add 10 µL of buffer instead of plasmin.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the 50 µL aliquot to a new tube containing 50 µL of Stop Solution.

    • Store the quenched samples at -20°C until analysis.

  • Analysis:

    • Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS to quantify the amount of intact this compound remaining.

    • Monitor the disappearance of the parent this compound peak and the appearance of degradation product peaks over time.

Protocol 2: General Method for Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in plasma. Method optimization and validation are crucial.

  • Sample Preparation (Protein Precipitation & SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a suitable C18 cartridge to further clean up and concentrate the sample.

    • Elute the peptide from the SPE cartridge and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 analytical column suitable for peptide separations.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Develop a suitable gradient to separate this compound from matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor and product ion transitions for both this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Nerinetide_Signaling_Pathway Ischemic_Stroke Ischemic Stroke Glutamate Excess Glutamate Release Ischemic_Stroke->Glutamate NMDA_Receptor NMDA Receptor (GluN2B subunit) Glutamate->NMDA_Receptor Activates PSD95 PSD-95 NMDA_Receptor->PSD95 Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx nNOS nNOS PSD95->nNOS Scaffolds NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes Ca_Influx->nNOS Activates Neurotoxicity Excitotoxicity & Neuronal Death NO_Production->Neurotoxicity This compound This compound This compound->PSD95 Inhibits Binding

Caption: this compound's neuroprotective signaling pathway.

Nerinetide_Degradation_Workflow cluster_0 Therapeutic Intervention cluster_1 Biochemical Cascade cluster_2 Outcome Alteplase Alteplase (tPA) Administration Plasminogen Plasminogen (in plasma) Alteplase->Plasminogen Activates Nerinetide_Admin This compound Administration Degradation This compound Degradation Nerinetide_Admin->Degradation Plasmin Plasmin (active protease) Plasminogen->Plasmin Plasmin->Degradation Cleaves Reduced_Efficacy Reduced Neuroprotective Efficacy Degradation->Reduced_Efficacy

Caption: Workflow of this compound degradation by plasmin.

Troubleshooting_Logic Start Low this compound Activity Observed Check_tPA Is Alteplase (tPA) present? Start->Check_tPA Check_Protease Are other proteases present? Check_tPA->Check_Protease No Solution_tPA 1. Administer this compound before tPA. 2. Use plasmin-resistant analog. Check_tPA->Solution_tPA Yes Solution_Protease Add protease inhibitors. Check_Protease->Solution_Protease Yes Check_Handling Review peptide handling and storage procedures. Check_Protease->Check_Handling No

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: Optimizing Nerinetide Therapeutic Window in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nerinetide in preclinical stroke models. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and translatable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a neuroprotective peptide that targets the postsynaptic density protein 95 (PSD-95).[1][2] In ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a cascade of neurotoxic events. PSD-95 acts as a scaffolding protein, linking NMDARs to neuronal nitric oxide synthase (nNOS).[1] This coupling facilitates the production of nitric oxide (NO), a key mediator of excitotoxicity. This compound works by uncoupling PSD-95 from the NMDAR complex, thereby disrupting the downstream neurotoxic signaling pathway without interfering with the normal physiological function of NMDARs.[3][4]

Q2: What is the optimal therapeutic window for this compound administration in preclinical stroke models?

A2: Preclinical and clinical studies suggest that the therapeutic window for this compound is very early after the onset of ischemia. The FRONTIER trial showed a large treatment effect when this compound was administered within 60 minutes of symptom onset.[5] A post-hoc analysis of three clinical trials indicated a clinical benefit for patients treated within 3 hours of stroke onset who were selected for reperfusion.[6][7] In animal models, administration at the time of reperfusion has been a common experimental paradigm.[8] The short half-life of this compound underscores the importance of early administration to maximize its neuroprotective effects.[1]

Q3: Is there a known interaction between this compound and alteplase (tPA)?

A3: Yes, a significant drug-drug interaction has been observed between this compound and alteplase.[9] Alteplase, a thrombolytic agent, activates plasmin, which has been shown to cleave and inactivate this compound.[3] This interaction was identified as a key reason for the lack of overall efficacy in the ESCAPE-NA1 trial, where patients receiving alteplase did not show a benefit from this compound.[2][9] In contrast, patients who did not receive alteplase showed improved outcomes with this compound treatment.[10] This is a critical consideration for designing and interpreting preclinical studies, especially those aiming to model clinical scenarios where thrombolytics are used.

Q4: What are the recommended animal models for testing this compound?

A4: The most commonly used preclinical model for focal ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents (rats and mice).[11] Both transient MCAO (tMCAO), which mimics reperfusion, and permanent MCAO (pMCAO) models are relevant. Given that this compound's efficacy is linked to reperfusion, the tMCAO model is particularly pertinent. Primate models of stroke have also been used in the preclinical development of this compound and are considered highly translational.[1][12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in infarct volumes between animals. 1. Inconsistent MCAO surgery technique. 2. Anatomical variations in cerebral vasculature (e.g., Circle of Willis). 3. Fluctuations in physiological parameters (body temperature, blood pressure).1. Standardize surgical procedures, including filament size and insertion depth. Use of laser Doppler flowmetry to confirm occlusion and reperfusion is recommended. 2. Use a genetically homogenous strain of animals. Consider screening for vascular anatomy if feasible. 3. Maintain core body temperature at 37°C throughout the experiment. Monitor and record physiological parameters.
Lack of this compound efficacy in a tMCAO model. 1. Timing of administration is outside the therapeutic window. 2. Inadequate dosage. 3. Degradation of the peptide. 4. Concurrent administration of agents that inactivate this compound (e.g., plasmin-activating compounds).1. Administer this compound as close to the onset of reperfusion as possible, or within a short window post-occlusion. 2. Perform a dose-response study to determine the optimal dose for your specific model and species. A dose of 10 nmol/g has been used in mice.[8] 3. Ensure proper storage and handling of the this compound peptide to prevent degradation. Prepare fresh solutions for each experiment. 4. Avoid co-administration with alteplase or other plasmin-activating agents. If modeling combination therapy, consider sequential administration or the use of plasmin-resistant this compound analogs.
High mortality rate in the experimental stroke model. 1. Severe ischemic insult (prolonged occlusion time). 2. Post-surgical complications (e.g., hemorrhage, infection). 3. Anesthesia-related issues.1. Reduce the duration of MCAO. Perform pilot studies to determine an occlusion time that results in a consistent infarct without excessive mortality. 2. Use sterile surgical techniques. Provide appropriate post-operative care, including hydration and analgesia. 3. Use a well-tolerated anesthetic regimen and monitor the animal's vital signs closely.
Difficulty in assessing neurological deficits accurately. 1. Subjectivity in scoring. 2. Use of a single, insensitive behavioral test.1. Use a standardized, validated neurological scoring system (e.g., Bederson score, mNSS). Ensure the scorer is blinded to the experimental groups. 2. Employ a battery of behavioral tests to assess different aspects of neurological function (e.g., motor, sensory, coordination).

Data Presentation

Table 1: Summary of Preclinical this compound Efficacy Data in Rodent Stroke Models

Model Species This compound Dose Administration Route Timing of Administration Primary Outcome Key Finding Reference
tMCAOMouse10 nmol/gIntravenousAt the beginning of reperfusionInfarct VolumeNo significant reduction in infarct volume in this replication study.[8]
Cortical Motor InjuryRat7.6 mg/kgNot SpecifiedDuring the recovery phaseFunctional RecoveryPromoted functional recovery.[14]
eMCAORatNot SpecifiedNot SpecifiedBefore alteplaseNeuroprotectionMaintained effectiveness when administered before alteplase.[15]

Table 2: Summary of Key Clinical Trial Outcomes for this compound

Trial Patient Population This compound Dose Primary Outcome Key Finding Reference
ESCAPE-NA1Acute ischemic stroke patients undergoing endovascular thrombectomy2.6 mg/kg (single IV dose)Favorable functional outcome (mRS 0-2) at 90 daysNo overall improvement. Significant benefit observed in patients not treated with alteplase.[2][9][10]
ESCAPE-NEXTAcute ischemic stroke patients undergoing endovascular thrombectomy without thrombolysis2.6 mg/kg (single IV dose)Favorable functional outcome (mRS 0-2) at 90 daysDid not show a significant improvement in outcomes.[16][17][18]
FRONTIERSuspected acute ischemic stroke in a pre-hospital settingNot SpecifiedNot SpecifiedLarge treatment effect when administered within 60 minutes of symptom onset.[5]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol describes a common method for inducing focal cerebral ischemia followed by reperfusion in mice to test the efficacy of neuroprotective agents like this compound.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Anesthesia: Isoflurane

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter

  • Heating pad

  • This compound solution (e.g., 10 nmol/g in saline)

  • Saline (vehicle control)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA. Place a temporary ligature around the CCA.

  • MCAO Induction: Make a small incision in the ECA stump. Introduce the silicone-coated 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop in cerebral blood flow (>70%) as measured by laser Doppler flowmetry.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion. Successful reperfusion is confirmed by the restoration of cerebral blood flow on the laser Doppler.

  • This compound Administration: Immediately following the onset of reperfusion, administer this compound (e.g., 10 nmol/g) or vehicle (saline) intravenously via the tail vein.

  • Wound Closure and Recovery: Close the neck incision with sutures. Allow the animal to recover from anesthesia in a warm cage.

  • Outcome Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score). Subsequently, euthanize the animal and harvest the brain for infarct volume analysis using TTC staining.

Infarct Volume Measurement using TTC Staining
  • Brain Harvesting: Euthanize the animal and carefully remove the brain.

  • Slicing: Chill the brain in cold saline and then slice it into 2 mm coronal sections using a brain matrix.

  • Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Acquire digital images of the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Volume Calculation: Calculate the infarct volume, correcting for edema, using a standard formula (e.g., (contralateral hemisphere area - non-infarcted ipsilateral hemisphere area) x slice thickness). Sum the volumes from all slices to obtain the total infarct volume.

Mandatory Visualizations

Nerinetide_Signaling_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Activates nNOS nNOS PSD95->nNOS Couples to NO Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity NO->Excitotoxicity This compound This compound This compound->PSD95 Uncouples from NMDAR

Caption: this compound's mechanism of action in preventing excitotoxicity.

Experimental_Workflow start Start mcao Induce tMCAO in Mice start->mcao reperfusion Initiate Reperfusion mcao->reperfusion treatment Administer this compound or Vehicle (IV) reperfusion->treatment neuro_assessment Neurological Assessment (24h) treatment->neuro_assessment infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_assessment->infarct_analysis data_analysis Data Analysis and Interpretation infarct_analysis->data_analysis end End data_analysis->end Logical_Relationship cluster_alteplase With Alteplase cluster_no_alteplase Without Alteplase Alteplase Alteplase Plasmin Plasmin Alteplase->Plasmin Activates Nerinetide_Degraded This compound (Degraded) Plasmin->Nerinetide_Degraded Degrades No_Effect No Neuroprotective Effect Nerinetide_Degraded->No_Effect Nerinetide_Active This compound (Active) PSD95_Uncoupling PSD-95 Uncoupling Nerinetide_Active->PSD95_Uncoupling Neuroprotection Neuroprotection PSD95_Uncoupling->Neuroprotection

References

Nerinetide peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the nerinetide peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guidance related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound powder?

A1: Lyophilized peptides are most stable when stored at low temperatures, protected from moisture and light. For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C.[1][2][3][4] The container should be tightly sealed and stored in a desiccator to prevent degradation from moisture.[1][2]

Q2: How should I reconstitute lyophilized this compound?

A2: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation.[2][3] Reconstitute the peptide using a sterile, appropriate solvent. A patent for a this compound formulation mentions the use of normal saline (0.9%) or phosphate-buffered saline (PBS) to achieve a concentration of 10-30 mg/ml. When reconstituting, gently swirl or roll the vial to dissolve the powder.[5][6][7] Avoid vigorous shaking, as this can cause aggregation or denaturation of the peptide.[8]

Q3: What is the stability of this compound in solution after reconstitution?

A3: Peptide solutions are significantly less stable than the lyophilized powder.[4] A patent for a this compound formulation states that when prepared in normal saline or PBS and stored frozen, the composition is stable for at least four years. For short-term storage of the reconstituted solution, refrigeration at 2-8°C is recommended, and the solution should ideally be used within a week. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the reconstituted solution into single-use vials before freezing.[2]

Q4: What factors can lead to the degradation of this compound?

A4: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic pH.[9]

  • Oxidation: Certain amino acid residues are prone to oxidation. While the sequence of this compound is not publicly detailed to identify these specific residues, this is a common pathway for peptide degradation.[9]

  • Enzymatic Degradation: A critical factor for this compound is its cleavage by the enzyme plasmin. This is particularly relevant in clinical settings where this compound might be co-administered with the thrombolytic agent alteplase, which converts plasminogen to plasmin.

Q5: Is this compound sensitive to light?

A5: Peptides, especially those containing certain amino acids, can be sensitive to light.[1] Therefore, it is recommended to store both the lyophilized powder and reconstituted solutions of this compound protected from light.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty dissolving lyophilized this compound The peptide may have poor solubility in the chosen solvent.- Ensure the peptide has equilibrated to room temperature before adding the solvent. - Use gentle agitation and allow sufficient time for dissolution. - Consider using a small amount of a different solvent, such as a buffer with a slightly acidic or basic pH, depending on the isoelectric point of this compound (if known).
Precipitation of this compound in solution upon storage The peptide may be aggregating or precipitating out of solution due to factors like temperature changes or inappropriate pH.- Ensure the storage buffer pH is appropriate and that the peptide is stored at the recommended temperature. - Avoid repeated freeze-thaw cycles. - If precipitation occurs after thawing, try to gently redissolve the peptide. If it persists, the sample may be compromised.
Loss of biological activity in experiments The peptide may have degraded due to improper storage or handling.- Review storage conditions for both lyophilized and reconstituted peptide. - Ensure that single-use aliquots were used to avoid contamination and freeze-thaw cycles. - In a clinical or co-administration context, consider the possibility of enzymatic degradation by agents like plasmin.
Variability in experimental results Inconsistent peptide concentration due to incomplete reconstitution or degradation.- Ensure the reconstitution protocol is followed precisely each time. - Use freshly prepared solutions for critical experiments whenever possible. - Perform a stability check of your stock solution using an analytical method like HPLC.

Experimental Protocols

General Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening. This minimizes moisture condensation.

  • Solvent Preparation: Prepare a sterile reconstitution solvent, such as 0.9% sterile saline or sterile phosphate-buffered saline (PBS).

  • Reconstitution: Using a sterile syringe, slowly add the desired volume of solvent to the vial, allowing it to run down the side of the vial.

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid shaking. Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: If not for immediate use, aliquot the reconstituted solution into sterile, single-use vials. For long-term storage, freeze the aliquots at -20°C or -80°C. For short-term storage, refrigerate at 2-8°C.

General Protocol for Assessing Peptide Stability by RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach to assess the purity and degradation of peptides.

  • Sample Preparation: Prepare samples of this compound under the conditions being tested (e.g., different temperatures, pH values, or time points).

  • HPLC System: Use an HPLC system with a C18 column suitable for peptide analysis.

  • Mobile Phase: A typical mobile phase system for peptides consists of:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs.

  • Data Analysis: The purity of the this compound sample is determined by the peak area of the main peptide relative to the total peak area of all components. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Visualizations

Nerinetide_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_neuron Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to nNOS nNOS PSD95->nNOS Scaffolds NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes Excitotoxicity Excitotoxicity & Neuronal Damage NO_Production->Excitotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Binding to NMDA Receptor

Caption: Mechanism of action of this compound in preventing excitotoxicity.

Peptide_Stability_Workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_solution_storage Solution Storage cluster_analysis Stability Assessment Lyophilized Lyophilized this compound (-20°C to -80°C) Reconstitution Reconstitution (e.g., 0.9% Saline) Lyophilized->Reconstitution Aliquoting Aliquoting Reconstitution->Aliquoting ShortTerm Short-Term (2-8°C) Aliquoting->ShortTerm LongTerm Long-Term (-20°C to -80°C) Aliquoting->LongTerm HPLC RP-HPLC Analysis ShortTerm->HPLC Time Points LongTerm->HPLC Time Points Data Purity & Degradation Analysis HPLC->Data

Caption: Workflow for handling and stability testing of this compound.

References

Troubleshooting Nerinetide Efficacy in Preclinical Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Nerinetide efficacy in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a neuroprotective peptide that acts by disrupting the interaction between the postsynaptic density protein-95 (PSD-95) and the NMDA receptor.[1][2][3] This interaction is crucial in the excitotoxic cascade following an ischemic stroke. By binding to PSD-95, this compound prevents the activation of neuronal nitric oxide synthase (nNOS), which in turn reduces the production of neurotoxic nitric oxide (NO).[1][2][3] This targeted action aims to protect neurons from cell death induced by ischemia-reperfusion injury.[2]

Q2: Why might we be observing a lack of efficacy with this compound in our preclinical stroke model?

Several factors could contribute to a perceived lack of efficacy. A critical consideration is the potential for drug-drug interactions, particularly with thrombolytic agents like tissue plasminogen activator (tPA or alteplase).[1][3][4] Clinical studies have shown that alteplase can cleave and inactivate this compound, significantly reducing its plasma concentrations and therapeutic effect.[1][3][5] Other potential issues could relate to the experimental protocol, including the timing of administration, dosage, and the specific animal model used.

Q3: What is the optimal timing for this compound administration in preclinical models?

Preclinical studies suggest that the therapeutic window for this compound is crucial. In a primate model, a single dose was administered 3 hours after the stroke event.[2] The FRONTIER trial assessed administration within 3 hours of symptom onset and found a large treatment effect when administered within 60 minutes.[6][7] For preclinical studies, it is recommended to administer this compound as soon as possible after the ischemic event, ideally at the beginning of recanalization.[8]

Q4: Are there known issues with the stability and handling of this compound?

As a peptide therapeutic, this compound is susceptible to degradation.[9][10] Peptides can be sensitive to enzymatic degradation, oxidation, hydrolysis, and incorrect disulfide bond formation.[9] It is essential to follow the manufacturer's instructions for storage and handling to ensure the integrity of the peptide. Issues such as oxidation of susceptible amino acid residues (e.g., Methionine, Cysteine) and deamidation can affect stability.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Reduced or no neuroprotective effect observed. Concomitant use of tPA (alteplase): Alteplase activates plasmin, which can cleave and inactivate this compound.[1][3][11]Avoid co-administration of tPA in your experimental design. If tPA is a necessary component of the model, consider increasing the this compound dose to compensate for degradation, though this requires careful dose-response studies.[3]
Suboptimal Dosage: The dose may be insufficient for the specific animal model and species.Refer to dose-translation studies. A rat-equivalent dose of 10 nmol/g was used in a mouse model of transient middle cerebral artery occlusion (tMCAO).[8]
Inappropriate Timing of Administration: The therapeutic window may have been missed.Administer this compound at the onset of reperfusion or as early as possible after the ischemic insult.[8]
High variability in experimental results. Peptide Instability: Improper storage or handling could lead to degradation of this compound.[9]Ensure proper storage conditions (e.g., temperature, light protection) as recommended by the supplier. Reconstitute the peptide according to the provided protocol and use it within the recommended timeframe.
Inconsistent Surgical Procedure (e.g., tMCAO): Variability in the duration of occlusion or the degree of reperfusion can significantly impact infarct volume.Utilize continuous laser Doppler flowmetry to monitor cerebral blood flow and ensure consistent occlusion and reperfusion across all animals.[8] Maintain consistent body temperature (e.g., 36.5°C) during the procedure.[8]
Unexpected adverse effects. Non-specific effects: Peptides can sometimes have off-target effects. This compound has been associated with a transient, non-significant increase in hypotensive adverse events, possibly due to mast-cell degranulation.[12]Monitor physiological parameters such as blood pressure during and after administration.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol is based on a preclinical replication study of this compound.[8]

  • Animal Model: Male 12-week-old C57BL/6 mice.

  • Anesthesia: Anesthetize mice with 2% isoflurane via an inhalation mask.

  • Temperature Control: Maintain body temperature at 36.5°C throughout the procedure.

  • tMCAO Induction: Induce tMCAO using the intraluminal filament method.

  • Cerebral Blood Flow Monitoring: Use continuous laser Doppler flowmetry to verify MCAO-mediated reduction of cerebral blood flow and its recovery after recanalization.

  • Occlusion Duration: Occlude the middle cerebral artery for either 30 or 60 minutes.

  • This compound Administration:

    • Dose: 10 nmol/g.

    • Route: Intravenous (IV) injection via a penile vein.

    • Volume: 200 µL.

    • Timing: Administer as a single dose at the beginning of recanalization.

  • Outcome Assessment: At 24 hours post-stroke, harvest the brain and slice it into 2-mm-thick sections for 2,3,5-triphenyl-tetrazolium chloride (TTC) staining to determine infarct volume.

Data Presentation

Summary of Preclinical this compound (NA-1) Efficacy in a tMCAO Mouse Model[8]
Occlusion TimeTreatment GroupInfarct Volume (mm³) ± SEMp-value (vs. Vehicle)
30 minutesVehicle32.5 ± 6.4N/A
NA-1 (10 nmol/g)44.7 ± 8.70.27
60 minutesVehicle113.4 ± 7.6N/A
NA-1 (10 nmol/g)108.2 ± 7.60.63

Note: In this specific replication study, this compound did not show a significant reduction in infarct volume.

Visualizations

This compound's Mechanism of Action in Ischemic Stroke

Nerinetide_Mechanism cluster_neuron Neuron Glutamate Excess Glutamate (Ischemia) NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Interaction Troubleshooting_Workflow Start Start: Lack of this compound Efficacy Check_tPA Is tPA (Alteplase) used concomitantly? Start->Check_tPA Action_tPA Action: - Avoid co-administration - Consider dose adjustment Check_tPA->Action_tPA Yes Check_Protocol Review Experimental Protocol Check_tPA->Check_Protocol No Action_tPA->Check_Protocol Dose Dosage correct? Check_Protocol->Dose Timing Timing of administration optimal? Check_Protocol->Timing Surgery Surgical procedure consistent? Check_Protocol->Surgery Action_Protocol Action: - Verify dose (e.g., 10 nmol/g) - Administer at reperfusion - Monitor CBF Dose->Action_Protocol Timing->Action_Protocol Surgery->Action_Protocol Check_Peptide Investigate Peptide Stability Action_Protocol->Check_Peptide Action_Peptide Action: - Verify storage & handling - Use fresh reconstitution Check_Peptide->Action_Peptide Potential Issue End Re-evaluate Efficacy Check_Peptide->End No Issue Action_Peptide->End Drug_Interaction Alteplase Alteplase (tPA) Plasmin Plasmin Alteplase->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin Nerinetide_Active Active this compound Plasmin->Nerinetide_Active Cleaves/Inactivates Nerinetide_Inactive Inactive this compound (Cleaved) Nerinetide_Active->Nerinetide_Inactive Neuroprotection Neuroprotection Nerinetide_Active->Neuroprotection No_Effect Reduced/No Efficacy Nerinetide_Inactive->No_Effect

References

Nerinetide In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuroprotective peptide Nerinetide. The information is designed to proactively address potential issues and questions that may arise during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a neuroprotective eicosapeptide designed to reduce ischemic brain damage following a stroke.[1] Its primary mechanism involves the inhibition of the postsynaptic density protein 95 (PSD-95).[2][3] Under ischemic conditions, excessive glutamate release leads to overactivation of the N-methyl-D-aspartate receptor (NMDAR), causing a massive influx of calcium.[4] PSD-95 acts as a scaffolding protein that links the NMDAR to neuronal nitric oxide synthase (nNOS).[4][5] This coupling leads to the overproduction of nitric oxide (NO), a key molecule in neuronal excitotoxicity.[1] this compound competitively binds to PSD-95, disrupting the NMDAR/PSD-95/nNOS complex.[1][4] This uncoupling selectively blocks the neurotoxic signaling pathway without interfering with the normal physiological functions of the NMDAR, such as calcium signaling.[1]

Nerinetide_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Binds & Activates NO Excess Nitric Oxide (NO) nNOS->NO Produces Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Binding

Figure 1. On-Target Mechanism of this compound Action.

Q2: Have any major off-target interactions or safety issues been identified for this compound?

In multiple clinical trials, this compound has been found to be generally safe and well-tolerated.[6] The incidence of serious adverse events was similar between this compound and placebo groups.[7][8][9][10]

The most significant interaction identified is not a direct off-target effect but a pharmacokinetic interaction with alteplase (tissue plasminogen activator, tPA).[4] Alteplase activates plasmin, which has been shown to proteolytically cleave and inactivate this compound.[1][4] This leads to a substantial reduction in the plasma concentration of this compound (by approximately 60%), nullifying its therapeutic efficacy in patients treated with alteplase.[5][11][12] Researchers must account for this interaction in any experimental design involving co-administration with thrombolytics.

Q3: Could inhibiting PSD-95 have unintended consequences on other signaling pathways?

PSD-95 is a crucial scaffolding protein involved in the organization of many postsynaptic proteins, including receptors, ion channels, and signaling molecules.[13] While this compound is designed for specific disruption of the nNOS interaction, researchers should be aware that profound or prolonged inhibition of PSD-95 could theoretically impact synaptic plasticity. However, this compound's targeted action and very short half-life (less than 10 minutes) likely mitigate broad, unintended effects on synaptic function.[1] Experiments designed to assess long-term synaptic function (e.g., long-term potentiation studies) could be considered to rule out such effects in specific models.

Troubleshooting Experimental Issues

Issue 1: High variability or lack of efficacy in in vivo stroke models.

If you are observing inconsistent results in your animal models, consider the following troubleshooting steps.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Inconsistent In Vivo Results check_pk 1. Verify Peptide Integrity & Dose start->check_pk check_timing 2. Confirm Administration Timing check_pk->check_timing [Dose OK] solution_pk Re-verify concentration. Perform mass spectrometry on stock. check_pk->solution_pk [Issue Found] check_thrombolytics 3. Assess Concomitant Drugs (e.g., tPA) check_timing->check_thrombolytics [Timing OK] solution_timing Administer closer to ischemic event. This compound half-life is <10 min. check_timing->solution_timing [Issue Found] check_model 4. Evaluate Stroke Model Severity check_thrombolytics->check_model [No Interaction] solution_thrombolytics Use non-tPA model or increase this compound dose. check_thrombolytics->solution_thrombolytics [Interaction Likely] resolve Consistent Results Achieved check_model->resolve [Model OK] solution_model Measure infarct volume. Ensure consistent vessel occlusion. check_model->solution_model [Issue Found]

Figure 2. Troubleshooting Workflow for Inconsistent In Vivo Efficacy.

Troubleshooting Steps:

  • Peptide Stability and Dose: this compound is a peptide and can be susceptible to degradation. Ensure it has been stored correctly and that the formulation is fresh. Confirm the final concentration and integrity of your dosing solution.

  • Administration Timing: this compound has a very short half-life.[1] Its administration must be precisely timed relative to the onset of ischemia. Efficacy is highly dependent on achieving sufficient plasma concentration during the acute phase of injury.

  • Interaction with Thrombolytics: As noted, co-administration with tPA will degrade this compound.[4] If your model involves tPA, you may not see a therapeutic effect at standard doses.

  • Stroke Model Severity: The degree of neuroprotection may be dependent on the severity of the ischemic insult. Ensure your model (e.g., MCAO) is producing consistent infarct volumes in the control group.

Issue 2: Unexpected cytotoxicity observed in in vitro neuronal cultures.

While this compound is not known to be cytotoxic, high concentrations or impurities in a synthesized batch could potentially cause issues.

Troubleshooting Steps:

  • Confirm Peptide Purity: Use a high-purity (>95%) source for this compound. Analyze the peptide lot via HPLC or mass spectrometry to rule out contaminants.

  • Perform a Dose-Response Cytotoxicity Assay: Determine if the observed cell death is dose-dependent. This can help identify a safe concentration range for your experiments.

  • Use a Stable Cell Line as a Control: Test the peptide on a non-neuronal, robust cell line (e.g., HEK293) to see if the cytotoxicity is specific to primary neurons.

Data Tables and Experimental Protocols

Table 1: Hypothetical Cytotoxicity Data of this compound in Primary Cortical Neurons

This table illustrates sample data from a lactate dehydrogenase (LDH) assay to assess cytotoxicity 24 hours after treatment.

Treatment GroupConcentration (µM)LDH Release (% of Positive Control)Standard Deviation
Vehicle Control05.2%1.1%
This compound15.5%1.3%
This compound106.1%1.5%
This compound508.3%2.0%
This compound10015.4%*3.5%
Positive Control (Lysis Buffer)N/A100%4.5%
Data are hypothetical. A significant increase might suggest off-target effects or impurities at high concentrations.
Protocol: Assessing Off-Target Protein Binding via Co-Immunoprecipitation (Co-IP)

This protocol provides a method to test if this compound causes PSD-95 to bind to unintended proteins in your experimental system.

Objective: To determine if this compound treatment alters the protein interaction profile of PSD-95 beyond its intended disruption of the nNOS binding.

Materials:

  • Ischemic brain tissue lysate (or relevant cell culture lysate) from vehicle- and this compound-treated samples.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors).

  • Anti-PSD-95 antibody (IP-grade).

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and Western Blotting equipment.

  • Antibodies for Western Blotting (e.g., anti-nNOS, anti-NMDAR subunit, and antibodies for potential off-target interactors).

Methodology:

  • Lysate Preparation: Homogenize brain tissue or lyse cells in Co-IP buffer. Quantify total protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear 1 mg of protein lysate with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 2-5 µg of anti-PSD-95 antibody overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G bead slurry and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with cold Co-IP Wash Buffer.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against known interactors (nNOS, NMDAR) to confirm the on-target effect.

    • Probe separate blots with antibodies against other potential synaptic proteins to investigate novel or unintended interactions.

Expected Results:

  • Vehicle Control Lane: Western blot should show strong bands for both nNOS and NMDAR subunits, confirming the baseline interaction with PSD-95.

  • This compound-Treated Lane: The band for nNOS should be significantly reduced or absent, demonstrating the intended drug action. The NMDAR band should remain, as this compound does not block this interaction. The absence of new, prominent bands would suggest a low probability of significant off-target binding induced by this compound.

References

Technical Support Center: Improving Nerinetide Bioavailability for CNS Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the central nervous system (CNS) delivery of Nerinetide. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the CNS?

This compound is a neuroprotective eicosapeptide that has been investigated for its potential in treating acute ischemic stroke.[1][2] Its primary mechanism of action involves the disruption of the protein-protein interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[1][2][3] Under ischemic conditions, excessive glutamate release leads to overactivation of NMDARs, which, through interaction with PSD-95, activates neuronal nitric oxide synthase (nNOS) and subsequent production of neurotoxic levels of nitric oxide (NO).[1][3] this compound competitively inhibits the NMDAR-PSD-95 interaction, thereby uncoupling this neurotoxic signaling pathway without affecting the normal ion channel function of the NMDAR.[1]

Q2: What are the main obstacles to delivering this compound to the CNS?

Like many peptide-based therapeutics, this compound faces several challenges in reaching the CNS in effective concentrations. These include:

  • The Blood-Brain Barrier (BBB): The BBB is a significant physiological barrier that restricts the passage of most peptides and large molecules from the bloodstream into the brain.[4]

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the blood and at the BBB, leading to a short plasma half-life.[1] For this compound, a critical issue is its degradation by plasmin, which is activated by the thrombolytic agent alteplase, often used in stroke treatment.[1][3][5]

  • Short Half-Life: this compound has a very short half-life, estimated to be less than 10 minutes after intravenous injection, with complete clearance from the blood within 60-120 minutes.[1]

  • Poor Pharmacokinetics: The inherent physicochemical properties of peptides often lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles, limiting their bioavailability.

Q3: What are the general strategies to improve peptide delivery to the CNS?

Several strategies are being explored to enhance the delivery of peptides like this compound across the BBB:

  • Chemical Modification: Altering the peptide's structure, for instance, by substituting L-amino acids with D-amino acids, can increase resistance to enzymatic degradation.[3]

  • Formulation in Nanoparticles: Encapsulating peptides in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect them from degradation, improve their pharmacokinetic profile, and facilitate transport across the BBB.[6][7]

  • Receptor-Mediated Transcytosis: Conjugating the peptide to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can facilitate its transport into the brain.[4]

  • Cell-Penetrating Peptides (CPPs): Fusing the therapeutic peptide with a CPP can enhance its ability to cross cell membranes, including the endothelial cells of the BBB.[8]

  • Intranasal Delivery: The intranasal route offers a potential non-invasive method to bypass the BBB and deliver drugs directly to the CNS via the olfactory and trigeminal pathways.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve this compound's CNS bioavailability.

Problem Possible Causes Troubleshooting Steps & Solutions
Low this compound concentration in brain tissue or CSF 1. Rapid peripheral clearance and short half-life. 2. Degradation by plasma proteases. 3. Inefficient transport across the BBB. 4. Active efflux from the CNS. 1. Optimize Dosing Regimen: Consider continuous infusion or multiple dosing schedules to maintain therapeutic concentrations.[1]2. Co-administration with Protease Inhibitors: While potentially toxic, this can be explored in preclinical models. A more viable strategy is to develop protease-resistant analogs of this compound (e.g., using D-amino acids).[3]3. Enhance BBB Penetration: - Formulate this compound in Nanoparticles: Encapsulation can protect the peptide and improve its pharmacokinetic profile.[6][7] - Conjugate to a BBB-targeting Ligand: Utilize receptor-mediated transcytosis by attaching this compound to a ligand for a BBB receptor (e.g., transferrin).[4]4. Investigate Efflux Transporters: Use in vitro BBB models to determine if this compound is a substrate for efflux pumps like P-glycoprotein and explore the use of inhibitors in experimental settings.
High variability in experimental results 1. Inconsistent formulation preparation. 2. Variability in animal model or experimental procedure. 3. Issues with sample collection and processing. 1. Standardize Formulation Protocol: Ensure consistent particle size, drug loading, and surface characteristics for nanoparticle-based formulations.2. Refine Experimental Technique: For in-situ brain perfusion, ensure a constant perfusion rate and pressure. For in vivo studies, standardize animal age, weight, and health status.3. Optimize Sample Handling: Use protease inhibitors during brain tissue homogenization to prevent ex vivo degradation of this compound. Ensure rapid freezing and proper storage of samples.
Lack of therapeutic effect in vivo despite adequate plasma concentration 1. Insufficient BBB transport. 2. This compound is being rapidly cleared from the brain parenchyma. 3. Interaction with co-administered drugs (e.g., alteplase). 1. Directly Measure CNS Concentration: Use techniques like microdialysis or CSF sampling to confirm this compound levels in the CNS.2. Assess CNS Residence Time: Conduct pharmacokinetic studies with serial CSF or brain tissue sampling to determine the half-life of this compound within the CNS.3. Evaluate Drug-Drug Interactions: If co-administering with other agents, perform pharmacokinetic studies to assess any potential for altered this compound metabolism or transport. The interaction with alteplase is a known issue leading to reduced this compound levels.[1][5]
Toxicity or off-target effects observed 1. High dose of this compound or formulation components. 2. Non-specific uptake of the delivery vehicle. 1. Perform Dose-Response Studies: Determine the minimum effective dose to minimize potential toxicity.2. Characterize Delivery Vehicle Biodistribution: Assess the accumulation of the formulation in non-target organs to identify potential sources of off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
tmax (IV injection) ~10 minHuman[1]
t1/2 (IV injection) < 10 minHuman[1]
Time to complete clearance 60-120 minHuman[1]

Table 2: Impact of Alteplase on this compound Plasma Exposure

ConditionRelative this compound ExposureSpeciesReference
This compound without Alteplase 100%Human[1]
This compound with Alteplase ~30%Human[1]

Experimental Protocols

1. Protocol for Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in brain tissue. Optimization will be required for your specific equipment and experimental conditions.

a. Brain Tissue Homogenization:

  • Excise the brain region of interest on an ice-cold plate.

  • Weigh the tissue sample.

  • Homogenize the tissue in 4 volumes of ice-cold lysis buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors.

  • Sonicate the homogenate for 3 cycles of 10 seconds on and 20 seconds off on ice.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

b. Protein Precipitation:

  • To 100 µL of the brain homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient from 5% to 95% Mobile Phase B over an appropriate time to achieve good separation of this compound from matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by direct infusion.

    • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

2. Protocol for In Situ Brain Perfusion

This protocol is a generalized procedure for performing in situ brain perfusion in rodents to assess BBB transport.

a. Surgical Preparation:

  • Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).

  • Expose the common carotid arteries (CCAs) and external carotid arteries (ECAs).

  • Ligate the ECAs and any other branches of the CCAs to prevent loss of perfusate.

  • Insert cannulas into the CCAs, pointing towards the brain.

b. Perfusion:

  • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) warmed to 37°C and gassed with 95% O2/5% CO2 to wash out the blood.

  • Once the circulation is cleared (indicated by clear fluid from the severed jugular veins), switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).

  • Perfuse for a defined period (e.g., 1-10 minutes) at a constant flow rate.

c. Sample Collection and Analysis:

  • Stop the perfusion and decapitate the animal.

  • Dissect the brain and specific regions of interest.

  • Determine the concentration of this compound in the brain tissue using LC-MS/MS as described above.

  • Measure the concentration of the vascular space marker to correct for the amount of this compound remaining in the brain's blood vessels.

  • Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).

Visualizations

G This compound Signaling Pathway in Ischemic Stroke cluster_0 Ischemic Condition cluster_1 Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Neurotoxicity Neurotoxicity & Cell Death NO_Production->Neurotoxicity This compound This compound This compound->PSD95 Inhibits Binding to NMDAR

Caption: this compound's mechanism of action in preventing neurotoxicity.

G Experimental Workflow for Assessing this compound CNS Bioavailability Start Start Formulation This compound Formulation (e.g., Nanoparticles) Start->Formulation Administration Systemic Administration (e.g., IV injection) Formulation->Administration BBB_Model In Vitro BBB Model (Transwell Assay) Formulation->BBB_Model In_Situ_Perfusion In Situ Brain Perfusion Formulation->In_Situ_Perfusion Sampling Sample Collection (Blood, CSF, Brain Tissue) Administration->Sampling Quantification LC-MS/MS Quantification of this compound Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (t1/2, Cmax, AUC) Quantification->PK_Analysis End End PK_Analysis->End Permeability_Assay Permeability Assessment BBB_Model->Permeability_Assay Permeability_Assay->End Brain_Uptake Brain Uptake Measurement In_Situ_Perfusion->Brain_Uptake Brain_Uptake->End

Caption: Workflow for evaluating this compound's CNS delivery.

G Troubleshooting Logic for Low this compound CNS Concentration Start Low this compound in CNS Check_Plasma_PK Adequate Plasma Concentration? Start->Check_Plasma_PK Check_BBB_Permeability Good In Vitro BBB Permeability? Check_Plasma_PK->Check_BBB_Permeability Yes Solution1 Optimize Dose & Formulation for Stability Check_Plasma_PK->Solution1 No Check_Efflux Efflux Pump Substrate? Check_BBB_Permeability->Check_Efflux Yes Solution2 Enhance BBB Transport (Targeting Ligands, CPPs) Check_BBB_Permeability->Solution2 No Solution3 Co-administer Efflux Inhibitor (Experimental) Check_Efflux->Solution3 Yes End Improved CNS Delivery Check_Efflux->End No Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting low CNS bioavailability.

References

Nerinetide half-life and strategies for extension

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nerinetide. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound?

This compound has a very short pharmacokinetic half-life. Following intravenous (IV) injection, its half-life (t1/2) is estimated to be less than 10 minutes.[1] The maximum plasma concentration (tmax) is reached in approximately 10 minutes, and the drug is typically cleared from the bloodstream within 60 to 120 minutes.[1]

Q2: Why is the half-life of this compound so short?

This compound is a 20-amino acid peptide, and like many therapeutic peptides, it is susceptible to rapid degradation by proteases in the body and renal clearance.[2][3][4][5] Its short half-life is a significant challenge for its therapeutic application, particularly as the neurotoxic effects of a stroke can last for hours or even days.[1]

Q3: How does co-administration with alteplase (tPA) affect this compound's pharmacokinetics?

Co-administration with alteplase, a common thrombolytic "clot-busting" drug, significantly reduces the efficacy and plasma concentration of this compound.[6][7] Alteplase converts plasminogen to plasmin, a protease that has been shown to cleave and inactivate this compound.[4][6][8] Pharmacokinetic data from the ESCAPE-NA1 trial revealed that patients who received alteplase had this compound blood levels that were approximately 60% lower than those who did not receive alteplase.[4][8] This drug-drug interaction is believed to be the primary reason for the lack of therapeutic benefit observed in patients treated with both drugs.[1][7]

Q4: What is the mechanism of action of this compound?

This compound is a neuroprotective agent that targets the postsynaptic density protein 95 (PSD-95).[4][9] During an ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs).[6] PSD-95 acts as a scaffold protein, linking the NMDAR to neuronal nitric oxide synthase (nNOS).[6] This coupling, upon NMDAR activation, triggers the production of toxic levels of nitric oxide (NO), leading to neuronal damage.[1] this compound competitively inhibits the interaction between the NMDAR and PSD-95, thereby uncoupling this neurotoxic signaling pathway without interfering with the NMDAR's normal calcium signaling functions.[1]

Troubleshooting & Experimental Guides

Issue: Short in vivo half-life limits experimental therapeutic window.

Solution: Extending the half-life of this compound is crucial for improving its therapeutic potential. Researchers can explore several established strategies for peptide half-life extension. Below are conceptual guides and methodologies that can be adapted for this compound.

Quantitative Data Summary: this compound Pharmacokinetics
ParameterValueConditionCitation
Half-life (t1/2) < 10 minutesIV Injection
Time to Max Concentration (tmax) ~10 minutesIV Injection[1]
Clearance Time 60 - 120 minutesIV Injection[1]
Plasma Concentration Reduced by ~60%Co-administered with Alteplase[4]

Experimental Protocols for Half-Life Extension

While specific, validated protocols for extending this compound's half-life are not publicly available, researchers can adapt standard methodologies used for other therapeutic peptides. Two common approaches are PEGylation and fusion to serum proteins.

Conceptual Protocol: PEGylation of this compound

Objective: To increase the hydrodynamic size of this compound, thereby reducing renal clearance and proteolytic degradation.

Methodology:

  • Site-Specific Modification: Identify a suitable amino acid in the this compound sequence (e.g., a lysine residue or the N-terminus) for covalent attachment of a polyethylene glycol (PEG) chain. Ensure the modification site does not disrupt the binding interface with PSD-95.

  • Reagent Selection: Choose an activated PEG reagent (e.g., PEG-NHS ester for primary amines) of a desired molecular weight (e.g., 20 kDa, 40 kDa).

  • Conjugation Reaction:

    • Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).

    • Add the activated PEG reagent in a specified molar excess (e.g., 1:1 to 1:5 peptide-to-PEG ratio).

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-24 hours).

  • Purification: Purify the PEGylated this compound from unreacted peptide and PEG using techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and HPLC. Verify the integrity of the modified peptide using mass spectrometry.

  • In Vitro & In Vivo Testing:

    • Conduct in vitro assays to confirm that the PEGylated this compound retains its ability to inhibit the NMDA-R/PSD-95 interaction.

    • Perform pharmacokinetic studies in an appropriate animal model (e.g., rodents) to determine the half-life of the PEGylated conjugate compared to the unmodified peptide.

Conceptual Protocol: Fc-Fusion of this compound

Objective: To create a recombinant fusion protein of this compound and the Fc domain of an immunoglobulin (IgG), leveraging the neonatal Fc receptor (FcRn) recycling pathway to dramatically extend serum half-life.[10][11]

Methodology:

  • Gene Construct Design: Synthesize a gene encoding a fusion protein. This typically involves the this compound peptide sequence, a flexible linker (e.g., (GGGGS)n), and the human IgG1 Fc domain.

  • Cloning and Expression:

    • Clone the fusion gene into a suitable mammalian expression vector (e.g., pcDNA3.1).

    • Transfect the vector into a mammalian cell line capable of high-yield protein production and proper folding/glycosylation (e.g., HEK293 or CHO cells).

    • Culture the cells and harvest the supernatant containing the secreted Fc-fusion protein.

  • Purification: Purify the this compound-Fc fusion protein from the cell culture supernatant using Protein A or Protein G affinity chromatography, which specifically binds the Fc domain.

  • Characterization:

    • Verify the size and purity of the fusion protein using SDS-PAGE and SEC-HPLC.

    • Confirm protein identity via Western blot using anti-Fc antibodies and mass spectrometry.

  • In Vitro & In Vivo Testing:

    • Perform functional assays to ensure the this compound portion of the fusion protein is active.

    • Conduct pharmacokinetic studies in animal models to measure the extended half-life.

Visualizations

Signaling Pathway of this compound

Nerinetide_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO Nitric Oxide (NO) (Neurotoxic Levels) nNOS->NO Produces CellDeath Neuronal Damage NO->CellDeath This compound This compound This compound->PSD95 Inhibits Binding Half_Life_Extension_Workflow cluster_strategy Half-Life Extension Strategy cluster_testing Preclinical Testing arrow arrow PEGylation PEGylation Fc_Fusion Fc-Fusion Lipidation Lipidation Peptide Native Peptide (e.g., this compound) Strategy Select Strategy Peptide->Strategy Modification Chemical or Genetic Modification Strategy->Modification Purification Purification (e.g., Chromatography) Modification->Purification Characterization Biophysical & Functional Characterization Purification->Characterization In_Vitro In Vitro Activity Assay Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetics In_Vitro->In_Vivo

References

Technical Support Center: Nerinetide Administration with Thrombolytics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nerinetide, particularly concerning its co-administration with thrombolytic agents.

Troubleshooting Guides

Issue: Reduced or absent this compound efficacy when administered after a thrombolytic agent.

Potential Cause: this compound, a peptide-based neuroprotectant, is susceptible to enzymatic degradation by plasmin. Thrombolytic agents, such as alteplase (tissue plasminogen activator, tPA), convert plasminogen to plasmin, which in turn can cleave and inactivate this compound. This drug-drug interaction can lead to subtherapeutic concentrations of this compound and a subsequent loss of its neuroprotective effects.[1][2][3]

Troubleshooting Steps:

  • Review Experimental Design: In preclinical or clinical studies, carefully consider the timing of this compound and thrombolytic administration. The ESCAPE-NA1 trial data suggests that the neuroprotective benefit of this compound was observed in patients who did not receive prior alteplase treatment.[1][3][4][5]

  • Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound in the presence and absence of the thrombolytic agent. A significant decrease in this compound levels following thrombolytic administration would support the hypothesis of enzymatic degradation.[1][3]

  • Consider Alternative Administration Strategies:

    • Administer this compound Before Thrombolytics: Due to its short plasma half-life, administering this compound prior to the thrombolytic may allow it to exert its effect before being degraded.[6]

    • Investigate Plasmin-Resistant Analogs: Research is ongoing to develop plasmin-resistant versions of this compound to overcome this interaction.[6]

    • Dose Titration: While not yet established, future studies may explore titrating the dose of this compound to compensate for the accelerated degradation in the presence of alteplase.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a neuroprotective agent that works by inhibiting the postsynaptic density protein 95 (PSD-95).[2][4][7] Under ischemic conditions, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), which are linked to PSD-95. This complex then activates neuronal nitric oxide synthase (nNOS), leading to the production of neurotoxic levels of nitric oxide (NO). This compound disrupts the interaction between NMDARs and PSD-95, thereby preventing the activation of nNOS and subsequent neuronal damage.[1][4]

Q2: Is there a known drug-drug interaction between this compound and thrombolytics like alteplase?

A2: Yes, a significant drug-drug interaction has been observed between this compound and alteplase.[1][3][4] Alteplase activates plasmin, which has been shown to degrade this compound. This leads to lower plasma concentrations of active this compound and a nullification of its therapeutic effect.[1][2][3]

Q3: How should the dosage of this compound be adjusted when co-administered with thrombolytics?

A3: Currently, there are no established guidelines for adjusting the dosage of this compound in the presence of thrombolytics. The primary clinical evidence from the ESCAPE-NA1 trial indicates a loss of this compound efficacy when administered to patients who have received alteplase.[3][4] Subsequent trials, such as ESCAPE-NEXT, have focused on administering this compound to patients who are not treated with thrombolytics.[8][9][10] For research purposes, potential strategies to overcome this interaction include administering this compound before the thrombolytic or developing plasmin-resistant analogs.[6]

Q4: What does the clinical trial data show regarding this compound's efficacy with and without alteplase?

A4: The ESCAPE-NA1 trial demonstrated a significant difference in this compound's efficacy depending on the concurrent use of alteplase. In patients who did not receive alteplase, this compound was associated with improved functional outcomes, reduced mortality, and smaller infarct volumes. Conversely, in patients who did receive alteplase, no significant benefit from this compound was observed.[1][3][4][11][12][13]

Quantitative Data Summary

The following table summarizes key outcomes from the ESCAPE-NA1 trial, comparing the effects of this compound in patients who received alteplase versus those who did not.

OutcomeThis compound + No AlteplasePlacebo + No AlteplaseThis compound + AlteplasePlacebo + Alteplase
Favorable Functional Outcome (mRS 0-2 at 90 days) 59.3%49.8%No significant differenceNo significant difference
Mortality at 90 days Reduced risk (HR ~0.56)-No significant differenceNo significant difference
Infarct Volume Reduced-No significant differenceNo significant difference

Data is based on findings reported from the ESCAPE-NA1 trial.[3][4]

Experimental Protocols

Key Cited Experiment: The ESCAPE-NA1 Trial

The "Efficacy and Safety of this compound for the Treatment of Acute Ischemic Stroke" (ESCAPE-NA1) trial was a pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled study.[14]

  • Objective: To determine the efficacy and safety of this compound in patients with acute ischemic stroke undergoing endovascular thrombectomy.[14]

  • Patient Population: 1105 patients with acute ischemic stroke and a large vessel occlusion who were candidates for endovascular thrombectomy.[1]

  • Intervention: Patients were randomized on a 1:1 basis to receive either a single intravenous (IV) dose of this compound (2.6 mg/kg) or a matching placebo.[4][11]

  • Stratification: A key aspect of the trial design was the pre-stratification of patients based on whether they had received intravenous alteplase before randomization.[4]

  • Primary Outcome: The primary outcome was the proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.[4]

  • Key Findings: The trial did not meet its primary endpoint in the overall population. However, a strong treatment effect modification by alteplase was observed. In the pre-specified subgroup of patients who did not receive alteplase, this compound was associated with significantly better outcomes.[1][3][12]

Visualizations

This compound Signaling Pathway and Interaction with Alteplase

Nerinetide_Pathway cluster_Neuron Postsynaptic Neuron cluster_Intervention Therapeutic Intervention cluster_Thrombolysis Thrombolytic Interaction Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates PSD95 PSD95 NMDAR->PSD95 Binds nNOS nNOS PSD95->nNOS Activates NO NO nNOS->NO Produces Neuronal_Damage Neuronal_Damage NO->Neuronal_Damage Leads to This compound This compound This compound->PSD95 Inhibits Binding Inactive_this compound Inactive_this compound Alteplase Alteplase Plasmin Plasmin Alteplase->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Plasmin->Inactive_this compound Degrades

Caption: Signaling pathway of this compound and its inactivation by alteplase-activated plasmin.

Experimental Workflow of the ESCAPE-NA1 Trial

ESCAPE_NA1_Workflow Patient_Screening Acute Ischemic Stroke Patients (Large Vessel Occlusion) Stratification Stratification based on Alteplase Administration Patient_Screening->Stratification No_Alteplase No Prior Alteplase Stratification->No_Alteplase With_Alteplase Prior Alteplase Stratification->With_Alteplase Randomization1 Randomization (1:1) No_Alteplase->Randomization1 Randomization2 Randomization (1:1) With_Alteplase->Randomization2 Nerinetide_Group1 This compound (2.6 mg/kg IV) Randomization1->Nerinetide_Group1 Placebo_Group1 Placebo Randomization1->Placebo_Group1 Nerinetide_Group2 This compound (2.6 mg/kg IV) Randomization2->Nerinetide_Group2 Placebo_Group2 Placebo Randomization2->Placebo_Group2 EVT Endovascular Thrombectomy (All Patients) Nerinetide_Group1->EVT Placebo_Group1->EVT Nerinetide_Group2->EVT Placebo_Group2->EVT Outcome_Assessment 90-Day Outcome Assessment (mRS Score) EVT->Outcome_Assessment

Caption: Simplified workflow of the ESCAPE-NA1 clinical trial.

References

Validation & Comparative

Nerinetide vs. Placebo in Acute Ischemic Stroke: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nerinetide versus placebo in the treatment of acute ischemic stroke, supported by experimental data from key clinical trials. The findings from the pivotal ESCAPE-NA1 and subsequent ESCAPE-NEXT trials are detailed, offering insights into the potential and limitations of this neuroprotective agent.

This compound is a neuroprotective peptide that targets the postsynaptic density protein 95 (PSD-95), aiming to reduce excitotoxic neuronal death following an ischemic stroke.[1][2] Its efficacy and safety have been predominantly evaluated in the large-scale, multicenter, double-blind, randomized controlled ESCAPE-NA1 trial, with further investigation in the ESCAPE-NEXT trial.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the ESCAPE-NA1 trial, which provides the most comprehensive dataset for comparing this compound to placebo.

Table 1: Primary and Secondary Outcomes in the Overall Population (ESCAPE-NA1 Trial)[3][4]
Outcome MeasureThis compound (n=549)Placebo (n=556)Adjusted Risk Ratio (95% CI)p-value
Primary Outcome
Favorable Functional Outcome (mRS 0-2) at 90 days61.4% (337/549)59.2% (329/556)1.04 (0.96–1.14)0.35
Secondary Outcomes
Excellent Functional Outcome (mRS 0-1) at 90 days----
Neurological Disability (NIHSS)----
Functional Independence (Barthel Index ≥95)62.1%60.3%1.03-
Mortality at 90 days12.2%14.4%0.85-

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale. Data on some secondary outcomes were reported as similar between groups without specific values.

Table 2: Subgroup Analysis Based on Alteplase (tPA) Administration (ESCAPE-NA1 Trial)[5][6]
Outcome MeasureThis compoundPlaceboAdjusted Risk Ratio / Hazard Ratio (95% CI)
No Alteplase Subgroup
Favorable Functional Outcome (mRS 0-2) at 90 days59.3% (130/219)49.8% (113/227)1.18 (1.01–1.38)
Mortality at 90 days--0.56 (0.35–0.95)
Alteplase Subgroup
Favorable Functional Outcome (mRS 0-2) at 90 daysNo significant differenceNo significant difference-
Mortality at 90 daysNo significant differenceNo significant difference-

Note: The ESCAPE-NA1 trial revealed a significant interaction between this compound and alteplase, with therapeutic benefit observed only in patients who did not receive alteplase.[3] This is attributed to alteplase-induced degradation of this compound.[1]

Table 3: Safety Outcomes (ESCAPE-NA1 Trial)[7]
Adverse EventThis compoundPlacebo
Serious Adverse EventsSimilar ratesSimilar rates

Experimental Protocols

The primary evidence for this compound's efficacy comes from the ESCAPE-NA1 trial.

ESCAPE-NA1 Trial Protocol[4][7]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.

  • Participants: 1105 patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation, within a 12-hour treatment window.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Disabling ischemic stroke (NIHSS > 5).

    • Functionally independent prior to stroke.

    • Alberta Stroke Program Early CT Score (ASPECTS) > 4.

    • Moderate-to-good collateral filling on vascular imaging.

  • Intervention:

    • Patients were randomized 1:1 to receive either a single intravenous dose of this compound (2.6 mg/kg) or a saline placebo.

    • All patients underwent endovascular thrombectomy.

    • Administration of alteplase was permitted as per standard of care.

  • Primary Outcome: The proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.

  • Secondary Outcomes: Included measures of neurological disability, functional independence, excellent functional outcome (mRS 0-1), and mortality.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Nerinetide_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Excess Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Binds to PSD95 PSD-95 NMDAR->PSD95 Activates nNOS nNOS PSD95->nNOS Binds to NO Nitric Oxide (NO) Production nNOS->NO Catalyzes Toxicity Excitotoxicity & Neuronal Death NO->Toxicity This compound This compound Block Inhibition of PSD-95 Binding This compound->Block Block->PSD95 Prevents binding to NMDAR

Caption: this compound interferes with the interaction between the NMDA receptor and PSD-95.

ESCAPE-NA1 Trial Workflow

This diagram outlines the experimental workflow of the ESCAPE-NA1 clinical trial.

ESCAPE_NA1_Workflow Patient Acute Ischemic Stroke Patient (Large Vessel Occlusion, <12h) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Patient->Screening Randomization Randomization (1:1) Screening->Randomization Nerinetide_Arm This compound (2.6 mg/kg IV) Randomization->Nerinetide_Arm Placebo_Arm Placebo (Saline IV) Randomization->Placebo_Arm EVT Endovascular Thrombectomy (All Patients) Nerinetide_Arm->EVT Placebo_Arm->EVT FollowUp 90-Day Follow-up EVT->FollowUp Alteplase Alteplase (Standard of Care) Alteplase->Nerinetide_Arm potential interaction Alteplase->Placebo_Arm Outcome Primary Outcome Assessment (mRS 0-2) FollowUp->Outcome

Caption: High-level workflow of the ESCAPE-NA1 clinical trial.

References

A Comparative Analysis of Nerinetide and Other Neuroprotective Agents in Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial landscape of neuroprotective agents for acute ischemic stroke reveals a challenging yet evolving field. This guide provides a systematic review and meta-analysis of Nerinetide clinical trials, alongside a comparative look at other notable neuroprotective alternatives. We present a comprehensive overview of the experimental data, detailed methodologies, and the intricate signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a novel neuroprotective agent, has been the subject of several major clinical trials. Its unique mechanism of action, which involves inhibiting the postsynaptic density protein-95 (PSD-95), has positioned it as a promising candidate for mitigating the devastating effects of acute ischemic stroke. However, its journey through clinical evaluation has been marked by both encouraging signals and significant challenges, most notably its interaction with the thrombolytic agent alteplase.

This guide will dissect the findings from key this compound trials, including ESCAPE-NA1, ESCAPE-NEXT, FRONTIER, and ENACT, and place them in the context of other neuroprotective strategies that have been investigated, such as Edaravone, Butylphthalide, and Uric Acid.

This compound Clinical Trials: A Detailed Examination

The clinical development of this compound has been anchored by a series of pivotal trials, each designed to assess its efficacy and safety in different clinical scenarios of acute ischemic stroke.

Data Presentation: this compound Clinical Trial Outcomes
TrialPatient PopulationN (this compound)N (Placebo)Primary OutcomeThis compound OutcomePlacebo OutcomeKey Findings
ESCAPE-NA1 Acute ischemic stroke with large vessel occlusion undergoing endovascular thrombectomy (EVT)549556Good functional outcome (mRS 0-2) at 90 days61.4%59.2%No significant difference in the overall population.
Subgroup without alteplase219227Good functional outcome (mRS 0-2) at 90 days59.3%49.8%Statistically significant improvement in functional outcome.[1][2]
90-day Mortality12.8%20.3%Reduced mortality in the no-alteplase subgroup.[1]
ESCAPE-NEXT Acute ischemic stroke with large vessel occlusion undergoing EVT, excluding patients treated with alteplase454396Good functional outcome (mRS 0-2) at 90 days45%46%Did not meet the primary endpoint of improved functional outcome.[3][4][5]
FRONTIER Suspected severe stroke in a pre-hospital setting254253Favorable functional outcome (sliding dichotomy of mRS) at 90 days57%58%No significant improvement in the overall population.[6][7]
Subgroup with confirmed ischemic stroke and reperfusion therapy--Favorable functional outcome (sliding dichotomy of mRS) at 90 days--Trend towards benefit, especially with early administration.[8]
ENACT Iatrogenic stroke after endovascular aneurysm repair9293Number and volume of new ischemic lesions on MRIFewer ischemic infarctsMore ischemic infarctsReduced number of ischemic lesions in the this compound group.[1][9]
Experimental Protocols: this compound Trials

A consistent methodology across the major this compound trials allows for a degree of comparison. Here are the core components of their experimental designs:

  • Patient Population: The trials primarily enrolled adult patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation who were candidates for endovascular thrombectomy. The FRONTIER trial was unique in its pre-hospital enrollment of patients with suspected severe stroke.

  • Intervention: A single intravenous dose of this compound (2.6 mg/kg) or placebo was administered.

  • Timing of Administration: In the ESCAPE trials, the study drug was given as soon as possible after randomization and before the completion of the thrombectomy procedure. The FRONTIER trial aimed for administration by paramedics within 3 hours of symptom onset.

  • Primary Outcome: The primary efficacy endpoint was consistently a measure of functional outcome at 90 days, most often the proportion of patients with a modified Rankin Scale (mRS) score of 0-2, indicating functional independence.

The Alteplase Interaction: A Critical Factor

A pivotal finding from the ESCAPE-NA1 trial was the significant interaction between this compound and alteplase, the standard-of-care thrombolytic therapy. The neuroprotective effect of this compound was substantially diminished in patients who also received alteplase. This is believed to be due to the enzymatic cleavage of this compound by plasmin, which is generated by alteplase. This discovery led to the design of the ESCAPE-NEXT trial, which specifically excluded patients treated with alteplase, though it ultimately did not show a benefit.

Signaling Pathway of this compound

This compound exerts its neuroprotective effects by targeting the interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). In the ischemic cascade, excessive glutamate release leads to overactivation of NMDA receptors, which in turn activates nNOS via PSD-95, resulting in the production of neurotoxic nitric oxide. This compound disrupts the PSD-95/nNOS complex, thereby inhibiting this downstream neurotoxic pathway.

Nerinetide_Pathway cluster_0 Ischemic Cascade cluster_1 PSD-95/nNOS Complex cluster_2 Neurotoxicity Glutamate Excess Glutamate Release NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx PSD95_nNOS PSD-95/nNOS Complex Formation Ca_influx->PSD95_nNOS Activates PSD95 PSD-95 PSD95->PSD95_nNOS nNOS nNOS nNOS->PSD95_nNOS NO_production Nitric Oxide (NO) Production PSD95_nNOS->NO_production Catalyzes Neuronal_damage Neuronal Damage NO_production->Neuronal_damage This compound This compound This compound->PSD95_nNOS Inhibits Interaction

Caption: this compound's mechanism of action in inhibiting the neurotoxic pathway.

A Comparative Look at Alternative Neuroprotective Agents

While this compound has been a focal point of recent research, other agents with different mechanisms of action have also been investigated for neuroprotection in acute ischemic stroke.

Data Presentation: Alternatives to this compound
AgentKey Trial(s)N (Treatment)N (Control)Primary OutcomeTreatment OutcomeControl OutcomeKey Findings
Edaravone Dexborneol TASTE-SL450464Favorable outcome (mRS 0-1) at 90 days64.4%54.7%Significant improvement in functional outcome.
TASTE585580 (Edaravone alone)Good functional outcome (mRS ≤1) at 90 days67.18%58.97%Edaravone Dexborneol was superior to Edaravone alone.[7][10]
Butylphthalide (NBP) BAST607609Favorable outcome (mRS 0-2) at 90 days56.7%44.0%Significant improvement in functional outcome.[6][11][12]
Uric Acid URICO-ICTUS211200Excellent outcome (mRS 0-1) at 90 days39%33%Trend towards benefit, not statistically significant in the overall population.[6]
Subgroup of women11195Excellent outcome (mRS 0-1) at 90 days42%29%Significant improvement in functional outcome in women.[3]
Experimental Protocols: Alternative Agents
  • Edaravone Dexborneol (TASTE trials): These trials enrolled patients within 48 hours of stroke onset. The treatment involved a 14-day infusion. The primary outcome was a favorable functional outcome (mRS ≤1) at 90 days.

  • Butylphthalide (BAST trial): This trial enrolled patients who received reperfusion therapy within 6 hours of symptom onset. Treatment consisted of a 14-day injection followed by 76 days of oral capsules. The primary outcome was a favorable functional outcome (mRS 0-2) at 90 days.[3][13]

  • Uric Acid (URICO-ICTUS trial): This trial enrolled patients who received alteplase within 4.5 hours of symptom onset. A single intravenous infusion of uric acid or placebo was administered. The primary outcome was an excellent outcome (mRS 0-1) at 90 days.[6][12]

Experimental Workflow: A Typical Neuroprotective Agent Clinical Trial

The design and execution of clinical trials for neuroprotective agents in acute ischemic stroke follow a rigorous, multi-phase process.

Experimental_Workflow cluster_0 Pre-clinical Phase cluster_1 Clinical Phase I cluster_2 Clinical Phase II cluster_3 Clinical Phase III cluster_4 Regulatory Review & Post-marketing Preclinical In vitro & In vivo studies (Mechanism of action, safety, efficacy in animal models) Phase1 Safety & Tolerability (Small group of healthy volunteers) Preclinical->Phase1 Phase2 Efficacy & Dosing (Small group of stroke patients) Phase1->Phase2 Phase3 Confirmation of Efficacy & Safety (Large, randomized, placebo-controlled trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Phase4 Post-marketing Surveillance Approval->Phase4

Caption: The phased workflow of a typical neuroprotective agent clinical trial.

Conclusion

The landscape of neuroprotective agents for acute ischemic stroke is one of cautious optimism. While this compound has faced setbacks, particularly concerning its interaction with alteplase, the data from its clinical trials have provided invaluable lessons for the field. The subgroup analyses from ESCAPE-NA1 suggest a potential benefit in a specific patient population, a hypothesis that continues to be explored.

In parallel, agents like Edaravone Dexborneol and Butylphthalide have shown promising results in their respective clinical trials, suggesting that different mechanisms of action may hold the key to successful neuroprotection. The journey to find an effective and widely applicable neuroprotective therapy is ongoing, and the insights gained from the comprehensive analysis of these clinical trials are crucial for guiding future research and development in this critical area of medicine. The detailed data and methodologies presented in this guide aim to serve as a valuable resource for those working towards the common goal of improving outcomes for stroke patients worldwide.

References

A Comparative Guide to Nerinetide in Conjunction with Endovascular Thrombectomy for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nerinetide's performance when used as an adjunct to endovascular thrombectomy (EVT) for acute ischemic stroke (AIS). It summarizes key experimental data from pivotal clinical trials, details the methodologies employed, and visualizes the underlying mechanisms and workflows.

Introduction

Endovascular thrombectomy has revolutionized the treatment of acute ischemic stroke caused by large vessel occlusion, significantly improving rates of recanalization.[1] However, a substantial number of patients still face significant disability, highlighting the need for adjunctive therapies that protect the brain from ischemia-reperfusion injury.[1][2] this compound (also known as NA-1) is an investigational neuroprotective agent designed to mitigate this damage.[3][4] It is an eicosapeptide that targets the postsynaptic density protein 95 (PSD-95), aiming to uncouple N-methyl-D-aspartate receptors (NMDARs) from downstream neurotoxic signaling pathways.[4][5][6] This guide evaluates the clinical evidence for this compound in combination with EVT.

Mechanism of Action

During an ischemic stroke, excessive glutamate release leads to overactivation of NMDARs, a phenomenon known as excitotoxicity. This triggers a cascade of neurotoxic events, including a massive influx of calcium ions (Ca2+). The scaffolding protein PSD-95 links NMDARs to neuronal nitric oxide synthase (nNOS).[4][6] This proximity allows the Ca2+ influx to efficiently activate nNOS, leading to the production of nitric oxide (NO) and other toxic free radicals that cause neuronal damage.[3][5]

This compound is designed to interfere with the interaction between PSD-95 and the NMDAR, specifically by binding to PSD-95.[3][4] This action disrupts the formation of the NMDAR-PSD-95-nNOS complex, thereby reducing the production of neurotoxic NO without blocking the normal synaptic function of the NMDAR.[4] A critical factor discovered during clinical trials is that this compound, being a peptide, is susceptible to cleavage and inactivation by plasmin.[3][5] Alteplase, a common thrombolytic agent, converts plasminogen to plasmin, which significantly reduces this compound's plasma concentrations and efficacy.[3][7]

Nerinetide_Mechanism_of_Action cluster_Neuron Postsynaptic Neuron cluster_Bloodstream Bloodstream Interaction Glutamate Excess Glutamate (Ischemic Stroke) NMDAR NMDA Receptor Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Linked by Ca Ca²+ Influx NMDAR->Ca Allows nNOS nNOS PSD95->nNOS NO Nitric Oxide (NO) Production nNOS->NO Ca->nNOS Activates Damage Neuronal Damage & Cell Death NO->Damage This compound This compound This compound->PSD95 Binds & Disrupts Link Alteplase Alteplase (tPA) Plasmin Plasmin Alteplase->Plasmin Generates Nerinetide_Blood This compound Plasmin->Nerinetide_Blood Cleaves & Inactivates Inactive Inactive Peptide Nerinetide_Blood->Inactive

This compound's neuroprotective pathway and its interaction with alteplase.

Clinical Trial Data Comparison

The primary evidence for this compound's efficacy comes from two major Phase 3 randomized controlled trials: ESCAPE-NA1 and ESCAPE-NEXT.

The ESCAPE-NA1 trial was the first large-scale study to evaluate this compound in patients with AIS undergoing EVT.[3] It enrolled 1,105 patients who were randomized to receive either this compound or a placebo.[8] The overall results showed no statistically significant improvement in the primary outcome for the this compound group compared to placebo.[7][9]

Table 1: ESCAPE-NA1 Trial - Overall Population Results

Outcome Metric This compound (n=549) Placebo (n=556) Adjusted Risk Ratio (95% CI) P-value
Good Functional Outcome (mRS 0-2 at 90 days) 61.4% 59.2% 1.04 (0.96–1.14) 0.35[8]
Mortality at 90 days 12.2% 14.4% 0.85 NS[8]

mRS: modified Rankin Scale; CI: Confidence Interval; NS: Not Significant.

A critical pre-specified subgroup analysis revealed a significant interaction with the thrombolytic drug alteplase.[7][8] In patients who did not receive alteplase prior to the intervention, this compound showed a significant benefit.[6][10] This finding was supported by pharmacokinetic data showing that alteplase administration led to reduced plasma concentrations of this compound.[7]

Table 2: ESCAPE-NA1 Trial - Subgroup Not Treated with Alteplase

Outcome Metric This compound (n=219) Placebo (n=227) Adjusted Risk Ratio (95% CI)
Good Functional Outcome (mRS 0-2 at 90 days) 59.3% 49.8% 1.18 (1.01–1.38)[6]
Mortality at 90 days (Hazard Ratio) - - 0.56 (0.35–0.95)[6]
Reduced Infarct Volume Yes No -[7][11]

Data reflects the pre-specified subgroup analysis of patients who did not receive intravenous alteplase.

To confirm the promising results from the alteplase-free subgroup of ESCAPE-NA1, the ESCAPE-NEXT trial was initiated.[12][13] This trial exclusively enrolled patients undergoing EVT for AIS who were not treated with a plasminogen activator.[13] However, the study did not replicate the positive findings of the initial subgroup analysis.

Table 3: ESCAPE-NEXT Trial - Alteplase-Free Population Results

Outcome Metric This compound (n=454) Placebo (n=396) Odds Ratio (95% CI) P-value
Good Functional Outcome (mRS 0-2 at 90 days) 45% 46% 0.97 (0.72–1.30) 0.82[12][13]

This trial specifically enrolled patients who did not receive prior intravenous thrombolysis.

Comparison with Alternatives

The current standard of care for eligible AIS patients with large vessel occlusion is EVT, often preceded by intravenous thrombolysis with agents like alteplase.[4] this compound was investigated as an adjunctive neuroprotective therapy, not a replacement.

Table 4: Comparison of Adjuvant Stroke Treatment Strategies

Treatment Strategy Mechanism Proven Clinical Benefit in RCTs Key Considerations
Endovascular Thrombectomy (EVT) Alone Mechanical removal of clot to restore blood flow. Yes, superior to medical management alone for LVO. Time-sensitive; not all patients are eligible.
EVT + Alteplase Mechanical and enzymatic clot dissolution. Standard of care; beneficial in eligible patients. Bleeding risks; limited time window (4.5 hours).[4]
EVT + this compound (No Alteplase) Mechanical clot removal + neuroprotection via PSD-95 inhibition. No (ESCAPE-NEXT trial was neutral).[12][13] ESCAPE-NA1 subgroup showed promise, but this was not confirmed.[7][12]
Other Investigational Neuroprotectants (e.g., Uric Acid, ApTOLL) Various (e.g., antioxidant, anti-inflammatory). No, currently under investigation.[1][14] The field of neuroprotection has seen many trial failures; new agents are in development.[2]

RCT: Randomized Controlled Trial; LVO: Large Vessel Occlusion.

Experimental Protocols

The methodology of the pivotal ESCAPE-NA1 trial provides a framework for understanding the clinical investigation of this compound.

  • Trial Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled, parallel-group trial conducted at 48 hospitals across eight countries.[8][15]

  • Patient Population: 1,105 patients with AIS due to a large vessel occlusion, a small infarct core, and good collateral circulation, who were selected to undergo EVT within a 12-hour treatment window.[6][15]

  • Inclusion Criteria: Disabling ischemic stroke (NIHSS score >5), age ≥18, independent functioning prior to stroke, and planned EVT.[13]

  • Intervention: Patients were randomized 1:1 to receive either a single intravenous dose of this compound (2.6 mg/kg, up to a maximum of 270 mg) or a matching saline placebo.[8][16] The infusion was administered over 10 minutes, with a target of starting within 30 minutes of randomization.[11][16]

  • Stratification: Randomization was stratified by the use of alteplase and the intended first-line endovascular device.[17]

  • Primary Endpoint: The proportion of patients achieving a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0–2 at 90 days.[8][15]

  • Secondary Endpoints: Included mortality at 90 days, neurological outcome (NIHSS 0-2), and functional independence (Barthel Index ≥95).[8][16]

  • Safety Assessment: Monitored serious adverse events and 90-day mortality.[16]

Clinical_Trial_Workflow Patient Patient with Acute Ischemic Stroke (Large Vessel Occlusion, <12h onset) Screening Screening & Imaging (Small Core, Good Collaterals) Patient->Screening Eligibility Meets Enrollment Criteria? Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes This compound Administer this compound (Single IV 2.6 mg/kg dose) Randomization->this compound Placebo Administer Placebo (Saline) Randomization->Placebo EVT Endovascular Thrombectomy (EVT) This compound->EVT Placebo->EVT FollowUp Follow-up Imaging (24h Infarct Volume) EVT->FollowUp Assessment 90-Day Assessment FollowUp->Assessment Outcomes Primary Outcome: mRS 0-2 Secondary Outcomes: Mortality, etc. Assessment->Outcomes

Workflow of the ESCAPE-NA1 and ESCAPE-NEXT clinical trials.

Conclusion

This compound is a neuroprotective agent with a well-defined mechanism of action targeting excitotoxicity in acute ischemic stroke.[4][5] Despite strong preclinical data and a promising signal in a subgroup of the initial Phase 3 ESCAPE-NA1 trial, the subsequent confirmatory ESCAPE-NEXT trial failed to demonstrate a clinical benefit for this compound as an adjunct to endovascular thrombectomy in patients not receiving alteplase.[12][13][18]

Overall, the addition of this compound to endovascular thrombectomy did not improve the proportion of patients achieving good clinical outcomes compared to placebo.[7][9] The observed interaction with alteplase underscores a critical challenge in developing adjunctive therapies for stroke.[3] While this compound was found to be generally safe, the current body of evidence does not support its use in combination with EVT to improve functional outcomes in patients with acute ischemic stroke.[7][12] Further research may be needed to identify specific subpopulations or treatment timings where neuroprotection could be beneficial.[13]

References

Head-to-Head Comparison: Nerinetide and AVLX-144 in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuroprotective agents for acute ischemic stroke is evolving, with a significant focus on inhibiting the postsynaptic density protein 95 (PSD-95). This protein is a key scaffolding molecule in the postsynaptic density of excitatory synapses and plays a crucial role in mediating excitotoxicity, a primary mechanism of neuronal death following ischemic events. Two prominent drug candidates targeting PSD-95 are Nerinetide (NA-1) and AVLX-144. This guide provides a detailed, head-to-head comparison of their mechanisms of action, preclinical and clinical data, and key characteristics to inform ongoing research and development in the field.

At a Glance: Key Differences

FeatureThis compoundAVLX-144
Structure Eicosapeptide (20 amino acids)Dimeric peptide-like molecule
Binding Mechanism Binds to the second PDZ domain of PSD-95Simultaneously binds to the first and second PDZ domains of PSD-95
Affinity for PSD-95 HighExceptionally high
Clinical Development Stage Phase 3Completed Phase 1
Interaction with Alteplase Degraded by plasmin, reducing efficacyDesigned for improved stability; a second-generation tPA-resistant version (AVLX-147) is in development.

Mechanism of Action and Signaling Pathway

Both this compound and AVLX-144 are designed to disrupt the excitotoxic signaling cascade mediated by the N-methyl-D-aspartate receptor (NMDAR) by targeting its interaction with PSD-95. In ischemic conditions, excessive glutamate release leads to overactivation of NMDARs. PSD-95 acts as a scaffold, linking the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS). This proximity facilitates a massive influx of calcium, leading to the production of neurotoxic nitric oxide (NO) and subsequent neuronal death.

This compound, a 20-amino acid peptide, interferes with the coupling of the ternary complex formed by PSD-95, the GluN2B subunit of the NMDAR, and nNOS. By binding to PSD-95, this compound uncouples the NMDAR from this downstream neurotoxic pathway.

AVLX-144 is a dimeric ligand designed to simultaneously bind to two PDZ domains of PSD-95. This bivalent binding is intended to provide exceptionally high affinity and stability, leading to enhanced neuroprotective properties.

G cluster_ischemia Ischemic Cascade cluster_psd95_complex PSD-95 Mediated Excitotoxicity cluster_intervention Therapeutic Intervention Excess Glutamate Excess Glutamate NMDAR Activation NMDAR Activation Excess Glutamate->NMDAR Activation Ca2+ Influx Ca2+ Influx NMDAR Activation->Ca2+ Influx PSD95 PSD-95 NMDAR Activation->PSD95 nNOS nNOS Ca2+ Influx->nNOS activates PSD95->nNOS Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) produces Neuronal Death Neuronal Death Nitric Oxide (NO)->Neuronal Death This compound This compound This compound->PSD95 inhibits interaction AVLX144 AVLX144 AVLX144->PSD95 inhibits interaction

Caption: Signaling pathway of PSD-95 mediated excitotoxicity and points of intervention for this compound and AVLX-144.

Preclinical Data Summary

ParameterThis compoundAVLX-144
Animal Models Rodents (rats, mice), Non-human primates (macaques)Rodents (mice, rats)
Ischemia Models Transient Middle Cerebral Artery Occlusion (tMCAO), Permanent Middle Cerebral Artery Occlusion (pMCAO), Pial Vessel Occlusion (PVO)Ischemic stroke models
Reported Efficacy Significant reduction in infarct volume (ranging from ~25% to over 50% depending on the study and model) and improved neurological outcomes.Demonstrated neuroprotection and improved neuromuscular function. In a direct comparison, showed similar efficacy to this compound at 9 nmol/g in reducing infarct size.
Safety Profile Generally well-tolerated in preclinical models. However, at a high dose (30 nmol/g) in one study, it produced acute toxicity in mice.Well-tolerated. At a high dose (30 nmol/g) where this compound was toxic, AVLX-144 was not neuroprotective but did not cause significant adverse effects.
Experimental Protocols: Preclinical Stroke Models

The primary preclinical model used to evaluate both this compound and AVLX-144 is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents.

General tMCAO Protocol:

  • Animal Preparation: Male animals (e.g., C57BL/6 mice or Sprague-Dawley rats) are anesthetized. Body temperature is maintained at 36.5-37.0°C.

  • Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: The filament is left in place for a defined period, typically ranging from 30 to 90 minutes, to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Drug Administration: The investigational drug (this compound or AVLX-144) or a vehicle control is administered, often intravenously, at a specific time point relative to the onset of ischemia or reperfusion.

  • Outcome Assessment: At a predetermined time after reperfusion (e.g., 24 hours), animals are assessed for neurological deficits using standardized scoring systems. Brains are then harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

G start Animal Anesthesia & Preparation mcao Middle Cerebral Artery Occlusion (MCAO) start->mcao ischemia Ischemic Period (30-90 min) mcao->ischemia reperfusion Reperfusion ischemia->reperfusion drug_admin Drug Administration (this compound/AVLX-144 or Vehicle) reperfusion->drug_admin assessment Outcome Assessment (24h post-reperfusion) drug_admin->assessment neuro_score Neurological Scoring assessment->neuro_score infarct_volume Infarct Volume Measurement assessment->infarct_volume end Data Analysis neuro_score->end infarct_volume->end

Caption: Generalized experimental workflow for preclinical evaluation in a tMCAO stroke model.

Clinical Trial Data

This compound

This compound has undergone extensive clinical investigation, including multiple Phase 3 trials.

TrialPhaseKey Findings
ENACT 2Demonstrated safety and efficacy in reducing infarct volume in patients experiencing iatrogenic stroke after endovascular aneurysm repair.
ESCAPE-NA1 3Overall, the trial did not meet its primary endpoint of improved functional outcome (mRS 0-2 at 90 days) in patients undergoing endovascular thrombectomy. However, a pre-specified subgroup analysis revealed a significant benefit for patients who did not receive alteplase, with improved functional outcomes, reduced mortality, and smaller infarct volumes. Pharmacokinetic data showed that alteplase administration significantly reduced plasma concentrations of this compound.
FRONTIER 3Investigated pre-hospital administration of this compound by paramedics. Showed a large treatment effect when administered within 60 minutes of symptom onset.
ESCAPE-NEXT 3This trial yielded neutral results, failing to show superiority over placebo in improving stroke outcomes.

Pharmacokinetics of this compound: this compound has a very short half-life, with a t-max of approximately 10 minutes and a half-life of less than 10 minutes after intravenous injection. The drug is typically cleared from the blood within 60-120 minutes.

AVLX-144

AVLX-144 has successfully completed a Phase 1 clinical trial and is positioned to enter Phase 2.

TrialPhaseKey Findings
Phase 1 1A single ascending dose study in healthy volunteers. The drug was found to be well-tolerated with no noteworthy safety issues. The study also provided pharmacokinetic data to determine the recommended Phase 2 dose.

Phase 1 Trial Protocol for AVLX-144: The Phase 1 study was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy volunteers. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of intravenously administered AVLX-144.

Head-to-Head Considerations and Future Outlook

While a direct head-to-head Phase 3 clinical trial has not been conducted, the available data allows for a comparative assessment.

  • Efficacy and the Alteplase Interaction: this compound's efficacy is significantly hampered by co-administration with alteplase, a standard-of-care thrombolytic for many ischemic stroke patients. This presents a major clinical challenge. AVLX-144's developer, Avilex Pharma, is also developing a second-generation, tPA-resistant PSD-95 inhibitor, AVLX-147, which could offer a significant advantage.

  • Safety Profile: Preclinical data suggests AVLX-144 may have a superior safety profile at higher doses compared to this compound. The successful completion of the Phase 1 trial for AVLX-144 with no significant safety concerns is a positive indicator.

  • Binding and Stability: The dimeric nature of AVLX-144, allowing for bivalent binding to PSD-95, is designed to confer higher affinity and stability. This could translate to a more sustained and potent neuroprotective effect compared to the monomeric this compound.

Comparative Guide to the Development of Plasmin-Resistant Nerinetide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective peptide Nerinetide and its plasmin-resistant analogs. The development of these analogs has been driven by the need to overcome the significant limitation of this compound's degradation by plasmin, a crucial consideration in the context of co-administration with thrombolytic therapies such as alteplase (tPA) in acute ischemic stroke.

Introduction to this compound and the Challenge of Plasmin Degradation

This compound (also known as NA-1 or Tat-NR2B9c) is a neuroprotective eicosapeptide that has shown promise in preclinical and clinical studies for acute ischemic stroke.[1][2] It functions by inhibiting the postsynaptic density protein-95 (PSD-95), thereby disrupting its interaction with the NMDA receptor and neuronal nitric oxide synthase (nNOS).[1][2] This action reduces the production of nitric oxide, a key mediator of neuronal damage during a stroke.

A major drawback of this compound is its susceptibility to proteolytic cleavage by plasmin.[1] Plasmin is a serine protease generated from plasminogen by tissue plasminogen activators (tPAs) like alteplase, which are standard-of-care thrombolytic agents for ischemic stroke.[1] When this compound is administered to patients who have received alteplase, its plasma concentrations are significantly reduced, leading to a loss of therapeutic efficacy.[1][2] This interaction has necessitated the development of plasmin-resistant analogs of this compound.

Development of Plasmin-Resistant this compound Analogs

The primary strategy to confer plasmin resistance to this compound has been the substitution of L-amino acids at plasmin-susceptible cleavage sites with their D-enantiomers. This modification sterically hinders the proteolytic action of plasmin without significantly compromising the peptide's binding affinity to its target, PSD-95. Key plasmin-resistant analogs that have been developed include:

  • d-Tat-l-2B9c: This analog incorporates D-amino acids at specific locations within the Tat peptide sequence, rendering it resistant to plasmin cleavage.

  • NoNO-42: A next-generation, plasmin-resistant analog developed by NoNO Inc. that is currently in clinical development.[3][4][5]

Comparative Performance Data

The following tables summarize the available quantitative data comparing this compound and its plasmin-resistant analog, d-Tat-l-2B9c.

Table 1: In Vitro Plasmin Stability of this compound and d-Tat-l-2B9c

CompoundConditionPercentage of Intact Peptide Remaining (after 1 hour)Reference
This compound Mouse Plasma~50%[6]
Mouse Plasma + Alteplase<10%[6]
d-Tat-l-2B9c Mouse Plasma>90%[6]
Mouse Plasma + Alteplase>90%[6]

Table 2: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueTargetReference
EC50 ~7 nMPSD-95 (PDZ2 domain)[7]
IC50 ~1-8 µMNMDARs[7]
IC50 ~200 nMnNOS[7]

Note: Specific binding affinity and inhibitory concentration data for d-Tat-l-2B9c and NoNO-42 are not yet publicly available in peer-reviewed literature.

Experimental Protocols

This protocol outlines a general method for assessing the stability of peptides like this compound and its analogs in the presence of plasmin using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of a test peptide by plasmin over time.

Materials:

  • Test peptide (e.g., this compound, d-Tat-l-2B9c)

  • Human plasmin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in PBS.

    • Prepare a stock solution of human plasmin in PBS.

  • Incubation:

    • In a microcentrifuge tube, combine the test peptide solution and the plasmin solution to achieve the desired final concentrations. A typical starting point is a 1:1 molar ratio.

    • As a control, prepare a similar tube with the test peptide and PBS without plasmin.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately add an equal volume of 1% TFA to the aliquot to stop the enzymatic reaction by denaturing the plasmin.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).

    • Monitor the elution of the intact peptide and any degradation products by UV absorbance at a wavelength of 214-220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.

    • Plot the percentage of intact peptide versus time to determine the degradation rate.

This protocol describes a common method for inducing focal cerebral ischemia in rodents to evaluate the neuroprotective efficacy of drug candidates.

Objective: To determine the effect of a test compound on infarct volume and neurological deficit following ischemic stroke.

Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

Materials:

  • Test compound (e.g., this compound analog) and vehicle control

  • Anesthetic (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical instruments

  • Physiological monitoring equipment (temperature, blood gases)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia (MCAO):

    • Ligate the ECA.

    • Insert the 4-0 monofilament suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).

    • Maintain the occlusion for a defined period (e.g., 90 minutes for transient MCAO) or permanently.

  • Drug Administration:

    • Administer the test compound or vehicle intravenously at a predetermined time relative to the onset of ischemia or reperfusion.

  • Reperfusion (for transient MCAO):

    • After the occlusion period, withdraw the suture to allow reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement:

    • At a designated time point (e.g., 24 or 48 hours), euthanize the animal and remove the brain.

    • Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the infarct volumes and neurological scores between the treatment and vehicle control groups using appropriate statistical tests.

Visualizations

Nerinetide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Neurotoxicity NO->Neurotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Binding to nNOS Plasmin_Resistance_Workflow Peptide_Prep Prepare Peptide Solutions (this compound & Analogs) Incubation Incubate Peptide with Plasmin at 37°C Peptide_Prep->Incubation Plasmin_Prep Prepare Plasmin Solution Plasmin_Prep->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction with TFA Sampling->Quenching HPLC Analyze by HPLC Quenching->HPLC Data_Analysis Calculate % Intact Peptide HPLC->Data_Analysis Nerinetide_Analogs_Logic This compound This compound Degradation Degradation This compound->Degradation Plasmin Plasmin Plasmin->Degradation Analogs Plasmin-Resistant Analogs (d-Tat-l-2B9c, NoNO-42) Plasmin->Analogs No Interaction Efficacy Neuroprotective Efficacy Degradation->Efficacy Reduces Analogs->Efficacy

References

Nerinetide's Impact on Mortality in Acute Ischemic Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nerinetide, a neuroprotective agent, has been the subject of significant clinical investigation for its potential to improve outcomes in acute ischemic stroke (AIS) patients. This guide provides a comprehensive comparison of this compound's effect on mortality with standard of care and other neuroprotective alternatives, supported by experimental data from preclinical and clinical studies.

Executive Summary

The primary evidence for this compound's effect on mortality comes from the landmark ESCAPE-NA1 trial. While the overall trial did not show a statistically significant reduction in mortality for the entire patient population, a pre-specified subgroup analysis revealed a notable decrease in mortality among patients who did not receive alteplase, a common thrombolytic agent. This suggests a potential interaction between this compound and alteplase. When compared to other neuroprotective agents, the data is less direct, as head-to-head trials are unavailable. However, by examining mortality data from trials of agents like edaravone and cerebrolysin, we can contextually assess this compound's potential.

Data Presentation

Table 1: this compound Clinical Trial Mortality Data (ESCAPE-NA1)
Patient PopulationThis compound Group (Mortality Rate)Placebo Group (Mortality Rate)Hazard Ratio (95% CI)Key Findings
Overall Population Data not consistently reported as a primary outcome, focus on functional outcome. No significant difference in mortality was a secondary outcome.[1][2]Data not consistently reported as a primary outcome.Not significant.This compound did not significantly reduce mortality in the overall population of AIS patients undergoing endovascular thrombectomy.[2]
No Alteplase Subgroup 12.8%20.3%0.56 (0.35 - 0.95)This compound was associated with a nearly 50% reduction in the hazard of death in patients who did not receive alteplase.[2][3]
Table 2: Mortality Data for Alternative Neuroprotective Agents in Ischemic Stroke
AgentTrial/StudyTreatment Group (Mortality Rate)Control Group (Mortality Rate)Key Findings
Edaravone Meta-analysis of 7 RCTsPooled RR: 0.55 (95% CI, 0.43-0.7) vs. controlNot explicitly stated, RR is the primary metric.Edaravone was associated with a significant reduction in mortality at three-month follow-up.[4][5]
Edaravone Retrospective observational study9.9% (in-hospital)17.4% (in-hospital)Early edaravone use was significantly associated with lower in-hospital mortality.[6]
Cerebrolysin CASTA Trial5.3% (at 90 days)6.6% (at 90 days)No significant difference in mortality in the overall population.[3][7]
Cerebrolysin CASTA Trial (NIHSS >12)10.5% (at 90 days)20.2% (at 90 days)A favorable trend towards lower mortality was observed in patients with more severe strokes.[3][7]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is an eicosapeptide that targets the postsynaptic density protein 95 (PSD-95). In the ischemic cascade following a stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), resulting in an influx of calcium and activation of neuronal nitric oxide synthase (nNOS), which in turn produces neurotoxic nitric oxide. PSD-95 acts as a scaffold, linking NMDARs to nNOS. This compound works by disrupting this interaction, thereby uncoupling the excitotoxic signaling pathway without interfering with the normal physiological function of NMDARs.[3]

Nerinetide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Links Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates nNOS nNOS PSD95->nNOS Links NO_production Nitric Oxide Production nNOS->NO_production Catalyzes Ca_influx->nNOS Activates Cell_Death Neuronal Cell Death NO_production->Cell_Death Leads to This compound This compound This compound->PSD95 Disrupts Interaction

Caption: this compound's neuroprotective mechanism.

ESCAPE-NA1 Experimental Workflow

The ESCAPE-NA1 trial was a pivotal phase 3, multicenter, double-blind, randomized, placebo-controlled study designed to assess the efficacy and safety of this compound in patients with AIS undergoing endovascular thrombectomy.

ESCAPE_NA1_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention cluster_procedure Procedure cluster_outcome Outcome Assessment Inclusion Inclusion Criteria: - Acute Ischemic Stroke - Large Vessel Occlusion - Within 12h of onset - Endovascular Thrombectomy planned Randomize 1:1 Randomization Inclusion->Randomize Stratification Stratified by: - Alteplase use - Endovascular device choice Randomize->Stratification Nerinetide_Arm This compound (2.6 mg/kg IV) Randomize->Nerinetide_Arm Placebo_Arm Placebo (Saline IV) Randomize->Placebo_Arm EVT Endovascular Thrombectomy Nerinetide_Arm->EVT Placebo_Arm->EVT Day90 90-Day Follow-up EVT->Day90 Primary Primary Outcome: mRS score 0-2 Day90->Primary Secondary Secondary Outcomes: - Mortality - Neurological disability - Functional independence Day90->Secondary

Caption: ESCAPE-NA1 trial workflow.

Experimental Protocols

ESCAPE-NA1 Trial Protocol
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group, single-dose design.[2]

  • Patient Population: 1105 patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation, within a 12-hour treatment window from symptom onset.[3] Patients were candidates for endovascular thrombectomy.

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. The randomization was stratified by the use of intravenous alteplase and the choice of endovascular device.[3] Patients, investigators, and trial personnel were blinded to the treatment allocation.

  • Intervention: A single intravenous dose of this compound (2.6 mg/kg of body weight) or saline placebo was administered.[3]

  • Concomitant Therapy: All patients underwent endovascular thrombectomy. The use of intravenous alteplase was permitted as part of standard care.

  • Outcome Measures:

    • Primary Outcome: The primary efficacy endpoint was the proportion of patients with a good functional outcome, defined as a score of 0 to 2 on the modified Rankin Scale (mRS) at 90 days.[3]

    • Secondary Outcomes: Secondary outcomes included mortality at 90 days, measures of neurological disability (e.g., National Institutes of Health Stroke Scale), and functional independence in activities of daily living.[2]

Comparison with Alternatives

Standard of Care

The current standard of care for eligible patients with acute ischemic stroke due to large vessel occlusion is rapid reperfusion therapy, which includes intravenous thrombolysis with alteplase and/or endovascular thrombectomy. Mortality rates following these interventions can vary depending on factors such as stroke severity and time to treatment. This compound, as a neuroprotective agent, is not intended to replace these reperfusion therapies but to be used as an adjunct to minimize neuronal damage during and after the ischemic event. The ESCAPE-NA1 trial's finding of reduced mortality in the no-alteplase subgroup suggests that this compound may offer a mortality benefit in a specific subset of stroke patients undergoing thrombectomy.

Other Neuroprotective Agents

The field of neuroprotection in stroke has seen many clinical trials with limited success. Direct head-to-head comparisons of this compound with other neuroprotective agents are not available. However, a contextual comparison can be made by examining mortality data from trials of other agents:

  • Edaravone: A free radical scavenger, edaravone has shown a statistically significant reduction in mortality in a meta-analysis of randomized controlled trials, with a pooled relative risk of 0.55 compared to control.[4][5] An observational study also reported lower in-hospital mortality with early edaravone use.[6]

  • Cerebrolysin: A peptide mixture with neurotrophic properties, cerebrolysin did not demonstrate a significant reduction in mortality in the overall population of the CASTA trial.[3][7] However, a trend towards lower mortality was observed in patients with more severe strokes.[3][7]

It is important to note that these trials had different patient populations, methodologies, and endpoints, making direct comparisons challenging.

Supporting Experimental Data

While numerous preclinical studies in rodent and primate models of stroke have demonstrated the neuroprotective effects of this compound, specific quantitative data on mortality from these studies are not consistently reported in the publicly available literature.[3] These animal studies were crucial in establishing the rationale for clinical trials by showing a reduction in infarct volume and improvement in neurological outcomes.[3] The lack of specific mortality data in these preclinical reports is a limitation in comprehensively assessing the translational evidence for this compound's effect on mortality.

Conclusion

The available evidence from the ESCAPE-NA1 trial suggests that this compound may have a significant mortality benefit in a select population of acute ischemic stroke patients undergoing endovascular thrombectomy who do not receive alteplase. In the broader context of all patients in the trial, a mortality benefit was not observed. When compared to other neuroprotective agents, the data is not direct, but agents like edaravone have also shown promise in reducing mortality in different study populations. The potential interaction between this compound and alteplase warrants further investigation to delineate the patient populations most likely to benefit from this neuroprotective therapy. Future research, including potential head-to-head trials and further exploration of preclinical mortality data, will be crucial in solidifying the role of this compound and other neuroprotective agents in the management of acute ischemic stroke.

References

Nerinetide Shines in Alteplase-Free Stroke Treatment, Offering a New Avenue for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical evidence reveals Nerinetide's potential as a significant neuroprotective agent for acute ischemic stroke patients who are not candidates for traditional thrombolytic therapy with alteplase. Analysis of the pivotal ESCAPE-NA1 trial demonstrates improved functional outcomes, reduced mortality, and smaller infarct volumes in patients receiving this compound in conjunction with endovascular thrombectomy, when compared to placebo.

For researchers and drug development professionals in the stroke space, the quest for a potent neuroprotective agent has been long and fraught with challenges. However, the peptide drug this compound has emerged as a promising candidate, particularly in a specific and critical patient population: those undergoing mechanical clot removal without the administration of alteplase. This comparison guide synthesizes the key findings from clinical research to provide an objective overview of this compound's performance against the current standard of care in this setting.

Mechanism of Action: Uncoupling the Excitotoxic Cascade

This compound is a neuroprotective eicosapeptide that targets the postsynaptic density protein 95 (PSD-95).[1][2] Under ischemic conditions, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a cascade of neurotoxic events. PSD-95 acts as a scaffold, linking NMDARs to neuronal nitric oxide synthase (nNOS).[1][3] This proximity allows for a damaging surge in nitric oxide production, leading to neuronal death.[1][3] this compound works by disrupting the interaction between PSD-95 and NMDARs, thereby uncoupling this toxic signaling pathway without interfering with the normal physiological function of the NMDAR.[1][3]

cluster_0 Ischemic Cascade without this compound cluster_1 This compound's Mechanism of Action Glutamate Release Glutamate Release NMDAR Activation NMDAR Activation Glutamate Release->NMDAR Activation PSD-95 -> nNOS Activation PSD-95 -> nNOS Activation NMDAR Activation->PSD-95 -> nNOS Activation Interaction PSD-95 PSD-95 NMDAR Activation->PSD-95 Nitric Oxide Production Nitric Oxide Production PSD-95 -> nNOS Activation->Nitric Oxide Production Neuronal Death Neuronal Death Nitric Oxide Production->Neuronal Death This compound This compound This compound->PSD-95 Inhibits Interaction nNOS Activation nNOS Activation PSD-95->nNOS Activation Blocked Reduced Nitric Oxide Reduced Nitric Oxide nNOS Activation->Reduced Nitric Oxide Neuroprotection Neuroprotection Reduced Nitric Oxide->Neuroprotection

This compound's neuroprotective signaling pathway.

Head-to-Head: this compound vs. Placebo in Alteplase-Ineligible Patients

The landmark ESCAPE-NA1 trial, a multicenter, double-blind, randomized controlled study, provided the most compelling evidence for this compound's efficacy.[1][4][5][6] While the overall trial results were neutral, a pre-specified subgroup analysis of patients who did not receive alteplase demonstrated a significant treatment effect.[1][3][4][5][6] The rationale for this stratification stemmed from the discovery that alteplase, a plasminogen activator, degrades this compound, reducing its plasma concentration and therapeutic effect.[2][3][6]

Quantitative Comparison of Clinical Outcomes

The following table summarizes the key efficacy endpoints from the ESCAPE-NA1 trial for the alteplase-free cohort.

Outcome MeasureThis compound GroupPlacebo GroupAdjusted Risk Ratio (95% CI)Absolute Risk Difference
Favorable Functional Outcome (mRS 0-2 at 90 days) 59.3%49.8%1.18 (1.01-1.38)[1][4]9.5%[4][5]
Mortality at 90 days 12.2%14.4%Hazard Ratio: 0.56 (0.35-0.95)[1][6]7.5% reduction in risk[1][4]
Median Infarct Volume (mL) 26.739.2--

mRS: modified Rankin Scale, a measure of disability.

These results highlight a statistically significant and clinically meaningful improvement in functional independence and a substantial reduction in mortality for patients treated with this compound in the absence of alteplase.[1][4][6] Furthermore, imaging data corroborated these clinical findings, showing a reduction in the volume of brain tissue death.[1][4]

Experimental Design: The ESCAPE-NA1 Trial Protocol

To understand the robustness of these findings, it is essential to examine the experimental methodology of the ESCAPE-NA1 trial.

  • Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[5]

  • Patient Population: 1105 patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation, scheduled for endovascular thrombectomy within a 12-hour window from symptom onset.[1]

  • Intervention: A single intravenous dose of this compound (2.6 mg/kg) or a matching placebo.[1][5]

  • Stratification: Patients were stratified based on whether they received intravenous alteplase prior to randomization.[1]

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.[1][5]

  • Secondary Outcomes: Included mortality, neurological deficit improvement, and functional independence at 90 days.[5]

cluster_workflow ESCAPE-NA1 Trial Workflow start Patient with Acute Ischemic Stroke and Large Vessel Occlusion eligibility Eligibility Screening (≤12h from onset, EVT planned) start->eligibility stratification Stratification by Alteplase Use eligibility->stratification randomization Randomization (1:1) stratification->randomization intervention This compound (2.6 mg/kg IV) randomization->intervention placebo Placebo (IV) randomization->placebo evt Endovascular Thrombectomy (Both Arms) intervention->evt placebo->evt follow_up 90-Day Follow-up evt->follow_up outcome Primary Outcome Assessment (mRS 0-2) follow_up->outcome

Simplified workflow of the ESCAPE-NA1 clinical trial.

The Path Forward: this compound in the Stroke Treatment Landscape

The findings from the ESCAPE-NA1 trial have paved the way for further investigation into this compound's role in acute stroke care. The ongoing ESCAPE-NEXT trial is specifically designed to confirm the benefits of this compound in patients undergoing endovascular thrombectomy who are not treated with alteplase.[3][7]

While direct comparisons to other neuroprotective agents in this specific clinical scenario are lacking due to a scarcity of successful candidates, the robust data from the placebo-controlled ESCAPE-NA1 trial provides a strong foundation for considering this compound as a valuable therapeutic option. For a significant portion of stroke patients who are ineligible for alteplase, this compound, in conjunction with endovascular thrombectomy, represents a promising new strategy to improve outcomes and preserve neurological function. The scientific community eagerly awaits the results of the ESCAPE-NEXT trial to further solidify this compound's place in the evolving landscape of stroke treatment.

References

Safety Operating Guide

Navigating the Disposal of Nerinetide in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like nerinetide are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. While specific disposal protocols for this compound, a neuroprotective peptide currently in clinical development for acute ischemic stroke, are not publicly available, a comprehensive disposal plan can be formulated based on established principles of pharmaceutical and laboratory waste management.[1][2] This guide provides a step-by-step framework for the safe disposal of this compound in a research environment.

Core Principle: The primary directive for managing laboratory waste is to have a disposal plan in place before any research activities commence.[3] Laboratory personnel are responsible for understanding the properties of the materials they work with to ensure safe and compliant waste segregation and disposal.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, researchers should treat this compound as a potentially hazardous pharmaceutical compound. Appropriate Personal Protective Equipment (PPE) should be worn at all times during the disposal process.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.
Eye/Face Protection Safety goggles or glasses with side-shieldsTo protect eyes from potential splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A respirator may be necessary if generating dust or aerosols.To prevent inhalation of the compound.

This table is based on general laboratory safety guidelines for handling chemical compounds.[4]

Step-by-Step Disposal Procedure

The disposal of this compound waste should follow a systematic process of segregation, packaging, labeling, temporary storage, and handover for final disposal.

1. Waste Segregation: At the point of generation, this compound waste must be segregated from general laboratory trash. It is crucial to avoid mixing incompatible waste streams.[3][5] this compound waste should be categorized as follows:

  • Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Encompasses solutions containing this compound, and rinsate from cleaning contaminated glassware or equipment.

  • Sharps Waste: Consists of any contaminated needles, syringes, or other sharp objects.

2. Packaging and Labeling: Proper packaging and labeling are critical for safe storage and identification by waste management personnel.

  • Solid and Liquid Waste:

    • Use durable, leak-proof containers that are compatible with the waste type.

    • Seal the containers securely to prevent spills.

    • Clearly label each container with:

      • The words "Hazardous Pharmaceutical Waste"

      • The chemical name: "this compound"

      • Primary hazards (e.g., "Chemical Waste for Incineration")

      • The date of accumulation

      • Principal Investigator's name and laboratory contact information.[6][7]

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-proof sharps container.[8]

3. Temporary Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory pending pickup. This area should be:

  • Secure and away from general lab traffic.

  • Equipped with secondary containment to manage potential spills.

  • Away from drains and water sources.[6]

4. Final Disposal: Researchers should not attempt to dispose of pharmaceutical waste themselves.[6]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover and documentation.

  • The standard and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous material disposal company.[6][8]

Important Considerations:

  • Empty Containers: Empty this compound vials or containers should be managed as hazardous waste unless thoroughly decontaminated according to institutional guidelines.[3]

  • Spill Management: In the event of a spill, follow your laboratory's established spill response protocol for chemical spills.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NerinetideDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid Solid Waste (e.g., unused powder, contaminated wipes) segregate->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) segregate->liquid Liquid sharps Contaminated Sharps (e.g., needles, syringes) segregate->sharps Sharps package_solid_liquid Package in a sealed, leak-proof container solid->package_solid_liquid liquid->package_solid_liquid package_sharps Place in a puncture-proof sharps container sharps->package_sharps label_waste Label Container: 'Hazardous Pharmaceutical Waste - this compound' + Lab Info & Date package_solid_liquid->label_waste package_sharps->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

This compound Disposal Workflow Diagram.

By adhering to these general yet critical guidelines, research professionals can manage the disposal of this compound responsibly, ensuring a safe laboratory environment and safeguarding the broader ecosystem. Always prioritize your institution's specific waste management policies and consult with your EHS department for any clarifications.

References

Essential Safety and Logistical Guidance for Handling Nerinetide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Nerinetide, an investigational peptide drug for the treatment of acute ischemic stroke. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling non-hazardous peptide compounds and information extrapolated from safety data sheets of similar substances.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 certifiedProtects eyes from splashes or aerosols of this compound solutions.
Hand Protection Disposable GlovesNitrile or LatexPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Fume Hood/Face MaskN95 or as neededRecommended when handling powdered form to avoid inhalation.

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE Prepare Workspace 2. Prepare a Clean Workspace Don PPE->Prepare Workspace Reconstitute 3. Reconstitute this compound Prepare Workspace->Reconstitute Aliquot 4. Aliquot for Use Reconstitute->Aliquot Store 5. Store Properly Aliquot->Store Clean Workspace 6. Clean Workspace Store->Clean Workspace Dispose Waste 7. Dispose of Waste Clean Workspace->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Spill or Exposure Spill or Exposure Assess Situation Assess the Situation Spill or Exposure->Assess Situation Evacuate Area Evacuate Area (if necessary) Assess Situation->Evacuate Area Large Spill Remove Contaminated Clothing Remove Contaminated Clothing Assess Situation->Remove Contaminated Clothing Personal Exposure Contain Spill Contain the Spill Assess Situation->Contain Spill Small Spill Wash Affected Area Wash Affected Area with Soap & Water Remove Contaminated Clothing->Wash Affected Area Seek Medical Attention Seek Medical Attention Wash Affected Area->Seek Medical Attention Use Spill Kit Use Appropriate Spill Kit Contain Spill->Use Spill Kit Clean and Disinfect Clean and Disinfect the Area Use Spill Kit->Clean and Disinfect Dispose of Contaminated Materials Dispose of Contaminated Materials Clean and Disinfect->Dispose of Contaminated Materials

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.